2-Azabicyclo[3.1.0]hexan-3-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-azabicyclo[3.1.0]hexan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c7-5-2-3-1-4(3)6-5/h3-4H,1-2H2,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDXPYNNJDAIEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1NC(=O)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Azabicyclo[3.1.0]hexan-3-one: A Privileged Scaffold in Modern Drug Discovery
Introduction: The Rise of a Conformationally-Restricted Scaffold
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that offer precise three-dimensional arrangements is paramount. The strategic move away from "flat" aromatic structures towards more complex, sp³-rich scaffolds is a well-documented approach to improve compound properties, including selectivity, potency, and metabolic stability. Within this paradigm, 2-Azabicyclo[3.1.0]hexan-3-one has emerged as a compelling and privileged structural motif.
This guide provides a comprehensive technical overview of 2-Azabicyclo[3.1.0]hexan-3-one, a bicyclic lactam that uniquely marries the conformational rigidity of a cyclopropane ring with the synthetic versatility of a pyrrolidinone core. Its constrained nature makes it an attractive bioisostere for commonly used motifs like piperidine, offering a fixed geometry that can enhance binding affinity to biological targets.[1][2] We will explore its core structural features, established synthetic pathways, spectroscopic signature, chemical reactivity, and its significant applications in the development of next-generation therapeutics for a range of diseases, from autoimmune disorders to cancer.[3]
Molecular Architecture and Stereochemical Landscape
The fundamental structure of 2-Azabicyclo[3.1.0]hexan-3-one consists of a five-membered pyrrolidinone (γ-lactam) ring fused with a three-membered cyclopropane ring. This fusion creates a rigid, puckered structure with defined stereochemical centers.
dot graph { layout=neato; node [shape=none, margin=0]; edge [style=invis];
mol [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=14843146&t=l" label=""];
subgraph { rank=same; rankdir=LR; N_label [label="N2 (Amide Nitrogen)", shape=plaintext, fontcolor="#202124"]; C3_label [label="C3 (Carbonyl)", shape=plaintext, fontcolor="#202124"]; }
subgraph { rank=same; rankdir=LR; C1_label [label="C1 (Bridgehead)", shape=plaintext, fontcolor="#202124"]; C5_label [label="C5 (Bridgehead)", shape=plaintext, fontcolor="#202124"]; }
C6_label [label="C6 (Cyclopropane)", shape=plaintext, fontcolor="#202124"];
// Positional connections (invisible edges for layout) N_label -> mol [len=1.5]; C3_label -> mol [len=1.5]; C1_label -> mol [len=1.5]; C5_label -> mol [len=1.5]; C6_label -> mol [len=1.5]; } . Caption: Core structure of 2-Azabicyclo[3.1.0]hexan-3-one.
The key structural features that dictate its utility are:
-
The Fused Cyclopropane Ring: This imparts significant conformational rigidity, locking the five-membered ring into a specific envelope-like conformation. This pre-organization can be entropically favorable for binding to a protein target.
-
The Lactam Moiety: The amide bond within the ring system provides a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which are critical for molecular recognition in biological systems. The nitrogen atom also serves as a key handle for synthetic diversification.
-
Stereogenic Centers: The bridgehead carbons (C1 and C5) are stereocenters, leading to the existence of enantiomers. The absolute configuration of these centers is crucial for biological activity, a fact that has been confirmed through X-ray crystallography of various derivatives.[4][5]
The inherent strain of the cyclopropane ring does not render the molecule unstable but is a key factor in its unique reactivity profile, which will be discussed in Section 4.
Synthetic Methodologies: Accessing the Core
The construction of the 2-azabicyclo[3.1.0]hexane framework has been approached through several strategic routes. The choice of synthesis often depends on the desired scale, stereochemical outcome, and available starting materials.
Synthesis via Deprotection of a Protected Precursor
A common and straightforward laboratory-scale synthesis involves the acidic deprotection of a commercially available or readily synthesized N-Boc protected precursor.
-
Protocol: Acidic Deprotection of tert-butyl 3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate
-
Dissolve tert-butyl 3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate in a suitable solvent such as dichloromethane (DCM).
-
Add a solution of strong acid, typically 4M HCl in 1,4-dioxane, dropwise to the stirred solution at room temperature.
-
Monitor the reaction for the cessation of carbon dioxide evolution (typically 2 hours).
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting residue, the hydrochloride salt of the title compound, can be used as is or neutralized to yield the free base.
-
-
Causality: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions but its lability under acidic conditions. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of isobutylene and carbon dioxide, leaving the desired free secondary amine (or its protonated form).
Asymmetric Synthesis from Glutamic Acid
For accessing enantiomerically pure derivatives, chiral pool synthesis starting from materials like glutamic acid is a powerful strategy.
-
Workflow: Asymmetric Synthesis via Simmons-Smith Reaction [6]
-
Amino Protection & Cyclization: L-glutamic acid is first N-protected (e.g., with a Boc group) and then subjected to a DMAP-catalyzed cyclization to form a pyroglutamate derivative.
-
Reduction & Dehydration: The carboxylate is reduced to an alcohol, which is then dehydrated to form an endocyclic enecarbamate.
-
Asymmetric Cyclopropanation: The crucial step involves a diastereoselective Simmons-Smith reaction on the double bond to construct the fused cyclopropane ring. The choice of chiral ligands in this step dictates the stereochemical outcome.
-
Hydrolysis & Modification: Subsequent hydrolysis and functional group manipulations yield the target chiral 2-azabicyclo[3.1.0]hexane derivatives.
-
-
Expertise: This route is more complex but provides excellent control over the absolute stereochemistry of the final product, which is often a critical requirement for pharmacologically active compounds.
Spectroscopic Characterization
| Property | Value/Description | Source/Notes |
| Molecular Formula | C₅H₇NO | [7] |
| Molecular Weight | 97.12 g/mol | [7] |
| Physical Form | Solid | |
| CAS Number | 2193098-04-1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct regions. The protons on the cyclopropane ring (C1, C5, C6) would appear in the highly shielded upfield region, typically between 0.5 and 2.0 ppm. The CH₂ protons alpha to the carbonyl (C4) would be found further downfield, likely in the 2.0-2.5 ppm range. The N-H proton of the lactam would appear as a broad singlet, with its chemical shift being concentration and solvent dependent.
-
¹³C NMR: The carbon spectrum would show the carbonyl carbon (C3) as the most deshielded signal, expected above 170 ppm. The cyclopropane carbons (C1, C5, C6) would be significantly shielded, appearing in the upfield region (typically 15-35 ppm). The C4 carbon would be found at an intermediate chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups.
-
N-H Stretch: A moderate to strong absorption band is expected in the region of 3200-3400 cm⁻¹, characteristic of the N-H bond in the secondary lactam.
-
C=O Stretch: A strong, sharp absorption band corresponding to the lactam carbonyl stretch is expected around 1670-1690 cm⁻¹. This is a highly reliable and intense peak for confirming the presence of the lactam ring.
Mass Spectrometry (MS)
Under electrospray ionization (ESI) conditions, the compound is readily observed.
-
[M+H]⁺: The protonated molecule is expected at an m/z of 98.1.
-
[2M+H]⁺: Dimer formation is also observed, giving a signal at an m/z of 195.1.
Chemical Reactivity and Synthetic Utility
The 2-azabicyclo[3.1.0]hexan-3-one scaffold is not merely a rigid spacer but a reactive intermediate that allows for diversification at multiple positions.
N-Functionalization
The secondary amine of the lactam is a primary site for modification.
-
N-Alkylation: The nitrogen can be readily alkylated under basic conditions. For example, methylation can be achieved using methyl iodide with a base like cesium carbonate. This allows for the introduction of various side chains to probe specific interactions within a binding pocket.
-
N-Acylation: Acylation with acid chlorides or coupling to carboxylic acids provides the corresponding N-acyl derivatives, expanding the structural diversity.
Reactions at the Carbonyl and Adjacent Positions
-
Lactam Reduction: The carbonyl group can be reduced to a methylene group using strong reducing agents like diborane (B₂H₆) or lithium aluminum hydride (LiAlH₄), affording the corresponding 2-azabicyclo[3.1.0]hexane amine.[8] This converts the lactam scaffold into a bicyclic amine, which often has a completely different pharmacological profile.
-
α-Oxidation: The C4 position, alpha to the carbonyl, can be oxidized. For instance, oxidation of a 4-hydroxy precursor using Dess-Martin periodinane yields the corresponding 2-azabicyclo[3.1.0]hexane-3,4-dione. This diketone is a versatile intermediate for further additions.
Reactivity of the Cyclopropane Ring
While generally stable, the strained cyclopropane ring can be opened under specific reductive conditions.
-
Hydrogenolysis: Catalytic hydrogenation (e.g., H₂ over Palladium) of N-benzyl protected 2-azabicyclo[3.1.0]hexane systems has been shown to cleave the C1-C6 bond, resulting in a ring-opened pyrrolidine derivative.[4][9] This reactivity must be considered when planning synthetic sequences involving deprotection of benzyl groups.
Applications in Drug Development: A Scaffold for High-Value Targets
The unique structural and chemical properties of 2-azabicyclo[3.1.0]hexan-3-one have positioned it as a valuable core in several drug discovery programs.
-
Inhibitors of NF-κB Inducing Kinase (NIK): This scaffold is the central component of a series of potent and selective NIK inhibitors. NIK is a critical kinase in the non-canonical NF-κB signaling pathway, which is implicated in the pathology of autoimmune diseases like systemic lupus erythematosus and rheumatoid arthritis. The rigid bicyclic core helps to correctly orient the appended pharmacophoric groups for optimal binding to the kinase.
-
Fibroblast Activation Protein (FAP) Targeted Tracers: Derivatives of the related 2-azabicyclo[3.1.0]hexane-3-carbonitrile are being used to develop novel radiolabeled tracers for positron emission tomography (PET) imaging.[3] FAP is a protein that is highly expressed on the surface of cancer-associated fibroblasts in many types of tumors. These tracers, such as [⁶⁸Ga]Ga-JC02076, allow for the clear visualization of tumors and their microenvironment.[3]
-
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: The conformationally restricted 3-azabicyclo[3.1.0]hexane ring system has been explored as a P₂ region component in the design of novel DPP-IV inhibitors for the treatment of type 2 diabetes.
-
CNS-Active Agents: The broader class of azabicyclo[3.1.0]hexane derivatives has been investigated as modulators of dopamine D3 receptors and as opioid receptor antagonists, highlighting their potential for treating neurological and psychiatric disorders.[5]
Conclusion
2-Azabicyclo[3.1.0]hexan-3-one is more than just a novel chemical entity; it is a testament to the power of scaffold-based drug design. Its inherent conformational rigidity, combined with its synthetic tractability, provides a robust platform for developing highly specific and potent modulators of challenging biological targets. The successful application of this scaffold in fields as diverse as immunology, oncology, and metabolic disease underscores its status as a truly privileged structure. As drug discovery continues to venture into more complex chemical space, the strategic deployment of scaffolds like 2-azabicyclo[3.1.0]hexan-3-one will undoubtedly continue to yield innovative and impactful therapeutics.
References
- Altenbach, H.-J., & Korff, R. (1981). Synthesis, Reactions, and Rearrangements of 2,4-Diazabicyclo[3.1.0]hexan-3-ones. Chemische Berichte.
- Wolan, A., et al. (2011). Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds. Tetrahedron Letters, 52(21), 2501–2504.
- Zheng, X., et al. (2014). 1-Phenyl-3-azabicyclo[3.1.0]hexane derivatives as new ligands for sigma receptors. Bioorganic & Medicinal Chemistry Letters.
-
PubChem. (n.d.). 2-Azabicyclo[3.1.0]hexane. Retrieved from [Link]
-
Lin, K.-S., et al. (2025). A Novel 68Ga-Labeled 2-Azabicyclo[3.1.0]Hexane-3-Carbonitrile-Based Fibroblast Activation Protein-Targeted Tracer for Cancer Imaging With Positron Emission Tomography. Journal of Labelled Compounds and Radiopharmaceuticals, 68(3). Available at: [Link]
-
Li, Y., et al. (2014). Asymmetric Synthesis of 2-Azabicyclo[3.1.0]hexane-3-carboxylic Acid. Chinese Journal of Organic Chemistry. Available at: [Link]
-
Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. Retrieved from [Link]
-
Academia.edu. (n.d.). Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds. Retrieved from [Link]
-
Bazyl, A. A., et al. (2016). A Three-Component Reaction for the Synthesis of 1-Azabicyclo[3.1.0]hexane-3-enes. Organic Letters, 18(19), 5038–5041. Available at: [Link]
-
PubChem. (n.d.). 2-Azabicyclo[3.1.0]hexane. Retrieved from [Link]
- Google Patents. (n.d.). Derivatives of 3-azabicyclo(3.1.0)hexane and a process for their preparation.
- Google Patents. (n.d.). Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors.
-
PubChem. (n.d.). 3-Azabicyclo[3.1.0]hexan-2-one. Retrieved from [Link]
-
Rauk, A., et al. (1995). Chiroptical Properties of 1-Azabicyclo[3.1.0]hexane in the Vacuum-UV and IR Regions. Journal of the American Chemical Society, 117(10), 2943–2953. Available at: [Link]
-
PubChemLite. (n.d.). (1s,3s,5s)-2-azabicyclo[3.1.0]hexane-3-carboxamide. Retrieved from [Link]
-
SpectraBase. (n.d.). (1R)-(-)-2-azabicyclo[2.2.1]hept-5-en-3-one. Retrieved from [Link]
-
Barashkova, K.A., et al. (2024). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Russian Journal of Organic Chemistry, 60(1), 7-35. Available at: [Link]
-
Ivanova, A., et al. (2025). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. Molecules, 30(8), 3456. Available at: [Link]
Sources
- 1. Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives - Barashkova - Russian Journal of Organic Chemistry [edgccjournal.org]
- 2. Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. (PDF) Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds [academia.edu]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. researchgate.net [researchgate.net]
- 7. 3-Azabicyclo[3.1.0]hexan-2-one | C5H7NO | CID 14843146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
2-Azabicyclo[3.1.0]hexan-3-one: The Rigid Lactam Scaffold as a Conformationally Restricted Proline Surrogate
Executive Summary
2-Azabicyclo[3.1.0]hexan-3-one represents a critical evolution in peptidomimetic design. While traditional proline surrogates (like 4,5-methanoproline) focus on the carboxylic acid form to replace amino acid residues, the 3-one (lactam) variant serves as a unique, conformationally locked scaffold that mimics the prolyl-amide bond in a fixed geometry. This bicyclic system constrains the nitrogen lone pair and the carbonyl vector, effectively freezing the
This guide details the structural rationale, advanced synthesis via C-H activation, and application of this scaffold in high-affinity ligand design.
Structural & Conformational Analysis
The "Locked" Geometry
Native L-proline exists in a dynamic equilibrium between C
The 2-azabicyclo[3.1.0]hexan-3-one scaffold introduces a cyclopropane ring fused to the pyrrolidinone core. This fusion imposes severe geometric constraints:
-
Bicyclic Rigidity: The [3.1.0] fusion forces the 5-membered ring into a specific boat-like conformation , minimizing the conformational entropy loss upon binding.
-
Vector Alignment: The C3-carbonyl and N2-nitrogen are fixed in a planar lactam arrangement, but the vector of the substituents at the bridgehead (C1/C5) or the bridge (C6) is rigidly defined relative to the amide plane.
-
Hydrophobic Bulk: The cyclopropane methylene (C6) adds hydrophobic bulk in a specific vector, often occupying small lipophilic pockets (e.g., S1' or S2 subsites) in enzymes.
Comparison: Proline vs. 2-Azabicyclo[3.1.0]hexan-3-one
| Feature | L-Proline (Native) | 2-Azabicyclo[3.1.0]hexan-3-one |
| Ring Pucker | Dynamic (Exo/Endo equilibrium) | Locked (typically Boat/Planar hybrid) |
| Flexible (-60° to -90°) | Constrained (Fixed by bridgehead fusion) | |
| Flexible (depends on next residue) | Fixed (Amide bond is cyclic) | |
| Entropic Cost | High (must freeze upon binding) | Low (Pre-organized) |
| Role | Amino Acid Residue | Peptide Bond Mimic / Pharmacophore Core |
Mechanistic Pathway & Logic
The utility of this scaffold lies in its ability to mimic the transition state of a twisted amide or to project substituents into defined spatial regions without the "floppiness" of a linear alkyl chain.
Diagram: Conformational Lock Mechanism
The following diagram illustrates how the cyclopropane fusion locks the pyrrolidone ring, reducing entropic penalty.
Caption: The cyclopropane fusion (yellow) locks the conformation, bypassing the high entropic cost (red) associated with native proline binding, leading to high-affinity interactions (green).
Synthetic Methodology: The Genentech Route (C-H Activation)
Historically, these scaffolds were synthesized via the Simmons-Smith cyclopropanation of enecarbamates, a route often plagued by variable diastereoselectivity and the need for hazardous reagents (zinc-carbenoids).
The modern, authoritative standard—developed by Crawford et al. (Genentech/Roche) —utilizes a Palladium-catalyzed enantioselective C-H activation . This route is scalable, safer, and highly stereocontrolled.
Synthesis Workflow
The synthesis begins with a simple amide precursor and uses a Pd(0) catalyst to forge the C-C bond between the alkyl chain and the alkene, closing the cyclopropane and lactam rings simultaneously or sequentially.
Diagram: Pd-Catalyzed C-H Activation Route
Caption: The Genentech route utilizes Pd-catalyzed C-H activation to close the bicyclic system efficiently.
Detailed Experimental Protocol (Authoritative)
Objective: Synthesis of (1S,5R)-2-azabicyclo[3.1.0]hexan-3-one via intramolecular C-H alkylation.
Reagents:
-
Substrate: N-(2-chloroallyl)-2-methylpropanamide (or similar precursor depending on substitution).
-
Catalyst: Pd(OAc)
(Catalytic amount). -
Ligand: PCy
or specialized phosphine ligands (e.g., TADDOL-phosphonite for enantioselectivity). -
Base: Cs
CO (Stoichiometric). -
Solvent: Toluene (Anhydrous).
Step-by-Step Protocol:
-
Preparation: In a glovebox, charge a reaction vessel with the amide substrate (1.0 equiv), Pd(OAc)
(0.05 equiv), Ligand (0.10 equiv), and Cs CO (1.5 equiv). -
Solvation: Add anhydrous toluene (0.1 M concentration relative to substrate).
-
Activation: Seal the vessel and heat to 110°C for 12–16 hours. Vigorous stirring is essential due to the heterogeneous base.
-
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (SiO
, eluting with Hexanes/EtOAc gradient). -
Validation: Confirm structure via
H-NMR (look for characteristic high-field cyclopropane protons at 0.5–1.5 ppm) and chiral HPLC for enantiomeric excess (ee).
Mechanism of Action: The Palladium inserts into the C-Cl bond (or C-leaving group), then activates the proximal C-H bond on the amide side chain, forming the 5-membered lactam and the 3-membered cyclopropane in a cascade or stepwise closure.
Applications in Drug Discovery[1]
NIK Inhibitors (Autoimmune Disease)
The 2-azabicyclo[3.1.0]hexan-3-one core was pivotal in the discovery of potent inhibitors for NF-
-
Role: The scaffold replaces a flexible piperidine or pyrrolidine linker.
-
Effect: It rigidly orients the "warhead" (interacting with the ATP binding site) relative to the solvent-exposed tail. The "3-one" carbonyl often participates in hydrogen bonding or simply enforces the planarity required to fit the narrow kinase pocket.
-
Outcome: Improved selectivity against off-target kinases due to the specific shape complementarity of the [3.1.0] system.
Menin-KMT2A Inhibitors (Oncology)
Recent structures (e.g., PDB 9C93) utilize this core to inhibit the Menin-KMT2A interaction, a key target in acute leukemias.
-
Role: Acts as a rigid spacer that mimics a "twisted" peptide turn, allowing the molecule to wrap around the Menin central cavity.
-
Advantage: The bicyclic nature improves metabolic stability (reducing CYP oxidation sites compared to a simple alkyl chain) and oral bioavailability.
References
-
Crawford, J. J., et al. (2020).[1] Synthesis of an Azabicyclo[3.1.0]hexanone-Containing Inhibitor of NF-κB Inducing Kinase via Catalytic C–H Activation. Synthesis , 52, 1707-1714.
-
Mamai, A., et al. (2001). Poly-L-proline type II peptide mimics based on the 3-azabicyclo[3.1.0]hexane system. Journal of Organic Chemistry , 66(2), 455-460.
-
Wolan, A., et al. (2011).[2] Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds. Tetrahedron Letters , 52, 1553.
-
F. Hoffmann-La Roche AG. (2018). 2-Azabicyclo[3.1.0]hexan-3-one derivatives and methods of use. WIPO Patent WO/2018/037059 .
-
RCSB PDB. (2025). Crystal structure of menin in complex with inhibitor compound 26 (Contains 2-azabicyclo[3.1.0]hexan-3-one core). Protein Data Bank (PDB ID: 9C93) .
Sources
Stereochemistry and Chirality of 2-Azabicyclo[3.1.0]hexan-3-one Derivatives: A Comprehensive Technical Guide
Executive Summary
The 2-azabicyclo[3.1.0]hexan-3-one scaffold is a highly privileged, conformationally restricted bicyclic system. Functioning structurally as a rigidified γ-lactam (pyrrolidin-2-one) fused to a cyclopropane ring, it serves as a critical proline surrogate in modern drug discovery[1]. The precise spatial arrangement of its stereocenters enables high-affinity binding to complex biological targets, making it a highly sought-after intermediate for pharmaceuticals, including NF-κB Inducing Kinase (NIK) inhibitors, mGluR2/3 allosteric modulators, and dopamine D3 receptor antagonists[2][3]. This whitepaper dissects the stereochemical fundamentals, asymmetric synthetic strategies, and self-validating analytical workflows required to master this complex bicyclic system.
Structural and Stereochemical Fundamentals
The topological constraints of the 2-azabicyclo[3.1.0]hexane system dictate its unique stereochemical behavior. The fusion of a five-membered pyrrolidine ring with a three-membered cyclopropane ring generates extreme angle strain if forced into a trans-configuration. Consequently, the bridgehead carbons (C1 and C5) are exclusively cis-fused[1].
This mandatory cis-fusion creates a rigid "V-shaped" three-dimensional architecture, establishing two highly differentiated stereochemical faces:
-
Exo Face (Convex): Sterically accessible, favoring the approach of bulky reagents during late-stage functionalization.
-
Endo Face (Concave): Sterically hindered by the folding of the bicyclic system, shielding it from external nucleophilic or electrophilic attack.
Because of this rigid geometry, the absolute configuration of the bridgehead carbons—either (1S, 5R) or (1R, 5S)—profoundly impacts the spatial orientation of any substituents at the C2 (nitrogen), C3 (carbonyl), C4, and C6 positions. The precise control of these stereocenters is non-negotiable, as enantiomeric pairs often exhibit drastically divergent pharmacological profiles[3].
Synthetic Strategies for Asymmetric Construction
Achieving high enantiomeric excess (ee) and diastereomeric ratio (dr) requires strategic control over the cyclopropanation or ring-closure steps. As an application scientist, selecting the correct pathway depends on the desired substitution pattern and scale.
-
Strategy A: Asymmetric Cyclopropanation (Simmons-Smith & Diazo-Decomposition) The most direct route involves the cyclopropanation of a pre-existing 3-pyrroline (2,5-dihydro-1H-pyrrole) derivative. Using chiral dirhodium catalysts during the decomposition of diazoacetates allows for the enantioselective transfer of a carbene to the alkene[4]. Alternatively, substrate-controlled Simmons-Smith cyclopropanation using chiral auxiliaries derived from L-pyroglutamic acid can dictate facial selectivity, yielding the cis-fused product with high predictability[5].
-
Strategy B: Enantioselective C-H Activation Recent methodological leaps utilize transition-metal-catalyzed C-H activation to desymmetrize precursors or construct the ring via intramolecular C-C bond formation. For instance, the use of chiral phosphonite ligands in metal-catalyzed C-H activation of N-methylamides successfully yields the densely functionalized chiral 2-azabicyclo[3.1.0]hexanone motif in decagram quantities[2]. Causality: The chiral ligand creates a highly asymmetric steric pocket, differentiating between enantiotopic C-H bonds during the oxidative addition step, thereby setting the absolute configuration of the bridgehead carbons without relying on chiral pool starting materials.
Synthetic strategies for the asymmetric construction of the 2-azabicyclo[3.1.0]hexane core.
Quantitative Comparison of Synthetic Strategies
| Synthetic Strategy | Primary Catalyst / Reagent | Typical Yield | Enantiomeric Excess (ee) | Key Advantage |
| Asymmetric Cyclopropanation | Chiral Dirhodium (II) | 60–80% | 85–95% | Direct functionalization of unactivated alkenes. |
| Chiral Pool (L-Proline) | Substrate Control | 40–60% (overall) | >99% | Avoids expensive chiral transition-metal catalysts. |
| Enantioselective C-H Activation | Chiral Ir/Pd/Ru Complexes | 75–90% | 90–98% | High atom economy; enables late-stage functionalization. |
Analytical Workflows for Stereochemical Determination
Validating the stereochemical integrity of these scaffolds requires a multi-tiered, self-validating analytical approach to prevent downstream failures in drug development.
-
Nuclear Magnetic Resonance (NMR): 1D
H NMR coupling constants ( ) are highly diagnostic. The dihedral angle between the cis-vicinal protons on the cyclopropane ring is approximately 0°, resulting in a strong coupling constant ( Hz). 2D NOESY/ROESY experiments are critical for establishing relative stereochemistry; strong Nuclear Overhauser Effects (NOEs) are observed exclusively between protons sharing the endo or exo face. -
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using amylose/cellulose-based chiral stationary phases is mandatory for quantifying enantiomeric excess[2].
-
X-Ray Crystallography: To definitively assign absolute configuration, single-crystal X-ray diffraction is employed. If the molecule lacks heavy atoms, derivatization (e.g., forming a p-bromobenzoate amide) is required to utilize anomalous dispersion and calculate the Flack parameter[3].
Multi-tiered analytical workflow for validating stereochemical integrity and configuration.
Experimental Protocols: Self-Validating Systems
The following protocols detail the synthesis of the 2-azabicyclo[3.1.0]hexan-3-one core via selective oxidation and subsequent deprotection.
Protocol 1: Biphasic Oxidation to tert-Butyl 3-Oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate
Objective: Selectively oxidize the pyrrolidine core to a γ-lactam without cleaving the strained cyclopropane ring[2]. Causality: A biphasic EtOAc/H₂O system is critical. RuO₄ is a highly aggressive oxidant. The biphasic system ensures that the active oxidant partitions between the aqueous phase (where it is regenerated by NaIO₄) and the organic phase (where the substrate resides). This prevents thermal runaway and over-oxidation. The cyclopropane ring is preserved because oxidation preferentially occurs at the more electron-rich α-methylene position adjacent to the carbamate nitrogen.
Step-by-Step Methodology:
-
Setup: In a 2 L round-bottom flask, dissolve tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate (6.23 g, 34.0 mmol) in EtOAc (650 mL).
-
Oxidant Preparation: In a separate vessel, prepare a solution of RuO₂·xH₂O (2.06 g, 14 mmol) and NaIO₄ (36.4 g, 170 mmol) in H₂O (500 mL).
-
Reaction: Add the aqueous oxidant solution portionwise to the organic mixture. Stir vigorously at room temperature for 20 hours.
-
In-Process Validation: Perform a TLC check (Hexanes:EtOAc 7:3). Stain with KMnO₄. The starting material should be fully consumed, replaced by a lower Rf spot corresponding to the lactam.
-
Quench & Workup: Filter the black precipitate (RuO₂). Quench the filtrate with 5% aq. Na₂S₂O₃ (250 mL) to destroy excess oxidant. Extract the aqueous phase with EtOAc (3 × 250 mL). Dry over MgSO₄ and concentrate.
-
Analytical Validation: Confirm product via MS (ESI): m/z [2M + H]⁺ calcd for C₁₀H₁₅NO₃: 395.2; found: 395.2[2].
Protocol 2: Anhydrous Deprotection to 2-Azabicyclo[3.1.0]hexan-3-one
Objective: Remove the Boc protecting group to yield the free lactam[2]. Causality: Aqueous acidic conditions risk hydrolyzing the strained lactam or triggering a cyclopropane ring-opening sequence. Utilizing anhydrous HCl in 1,4-dioxane facilitates clean Boc cleavage via isobutylene elimination, preserving the delicate bicyclic architecture.
Step-by-Step Methodology:
-
Setup: Dissolve tert-butyl 3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate (1.97 g, 10 mmol) in anhydrous DCM (40 mL) under an inert argon atmosphere.
-
Reaction: Dropwise add a 4 M solution of HCl in 1,4-dioxane (20 mL, 80 mmol).
-
In-Process Validation: Monitor the reaction visually. The evolution of CO₂ gas acts as a built-in kinetic indicator. Stirring should continue until effervescence ceases entirely (approx. 2 hours).
-
Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in DCM and concentrate thrice to azeotropically remove residual HCl and dioxane, yielding the title compound as a hydrochloride salt (97% yield).
-
Analytical Validation: Confirm product via MS (ESI): m/z [2M + H]⁺ calcd for C₅H₇NO: 195.11; found: 195.11[2].
References
1.[1] "Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds", Academia.edu, 2.[2] "Synthesis of an Azabicyclo[3.1.0]hexanone-Containing Inhibitor of NF-κΒ Inducing Kinase via Catalytic C–H Activation", Thieme-connect, 3.[4] "Fused-Linked and Spiro-Linked N-Containing Heterocycles", PMC/NIH, 4.[5] "Asymmetric Synthesis of 2-Azabicyclo[3.1.0]hexane-3- carboxylic Acid", ResearchGate, 5.[3] "Azabicyclo(3.1.0) hexane derivatives useful as modulators of dopamine D3 receptors", European Patent Office,
Sources
- 1. (PDF) Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds [academia.edu]
- 2. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Fused-Linked and Spiro-Linked N-Containing Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
History and discovery of azabicyclo[3.1.0]hexane systems in drug design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Allure of the Constrained Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular architectures that can impart favorable pharmacological properties is perpetual. Among these, rigid bicyclic systems have garnered significant attention for their ability to pre-organize pharmacophoric elements in a defined three-dimensional space, thereby enhancing binding affinity and selectivity for biological targets. The 3-azabicyclo[3.1.0]hexane scaffold, a compact and conformationally constrained motif, has emerged as a privileged structure in drug design. Its unique stereochemistry and ability to mimic key biological building blocks have propelled its journey from a synthetic curiosity to a cornerstone of numerous therapeutic development programs. This guide provides a comprehensive overview of the history, discovery, and strategic application of the azabicyclo[3.1.0]hexane system in modern drug design.
A Historical Perspective: From Synthesis to Biological Significance
The exploration of the 3-azabicyclo[3.1.0]hexane system in medicinal chemistry can be traced back to early investigations into rigid analogs of known pharmacophores. A notable early example is the work on 1-aryl-3-azabicyclo[3.1.0]hexanes, which were synthesized and evaluated as a new class of nonnarcotic analgesic agents in 1981. This seminal work demonstrated the potential of this scaffold to interact with biological targets and elicit a therapeutic response.
The 3-azabicyclo[3.1.0]hexane framework is not only a synthetic creation but is also found in natural products, underscoring its biological relevance.[1] For instance, the antibiotic Ficellomycin contains a related 1-azabicyclo[3.1.0]hexane core, highlighting nature's use of this strained ring system.[2] The inherent rigidity of the azabicyclo[3.1.0]hexane system, which locks the five-membered pyrrolidine ring in a specific conformation, was quickly recognized as a valuable tool for probing structure-activity relationships (SAR).
The Azabicyclo[3.1.0]hexane Scaffold as a Bioisostere
A pivotal role of the azabicyclo[3.1.0]hexane system in drug design is its function as a conformationally restricted bioisostere. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological responses. The azabicyclo[3.1.0]hexane core has been successfully employed as a mimic for proline, hydroxyproline, and even cyclohexane rings.
Proline and Hydroxyproline Mimicry
The pyrrolidine ring of proline is a key structural element in many peptides and proteins, often inducing turns and specific secondary structures. However, the flexibility of the pyrrolidine ring can be a liability in drug design, leading to reduced binding affinity. The 3-azabicyclo[3.1.0]hexane system, particularly when incorporated as a carboxylic acid derivative, serves as a rigid proline analog.[1] This constrained mimicry locks the peptide backbone into a more defined conformation, which can lead to enhanced receptor binding.[3] Conformational studies have shown that peptides incorporating the 3-azabicyclo[3.1.0]hexane system can adopt a poly-L-proline type II (PPII) conformation.[1][4]
The diagram below illustrates the bioisosteric relationship between proline and a 3-azabicyclo[3.1.0]hexane-2-carboxylic acid.
Caption: Bioisosteric replacement of proline with a constrained 3-azabicyclo[3.1.0]hexane analog.
Cyclohexane Mimicry
The bicyclo[3.1.0]hexane framework can also serve as a bioisostere for a cyclohexane ring. While cyclohexane exists in a dynamic equilibrium of chair and boat conformations, the bicyclic system is locked in a perpetual, albeit distorted, boat-like conformation.[5] This rigidification can be advantageous in optimizing ligand-receptor interactions by reducing the entropic penalty upon binding.
Key Synthetic Strategies
The construction of the 3-azabicyclo[3.1.0]hexane core has been approached through several elegant synthetic strategies. The choice of method often depends on the desired substitution pattern and stereochemistry.
1,3-Dipolar Cycloaddition
A powerful and versatile method for the synthesis of 3-azabicyclo[3.1.0]hexanes is the 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes.[6] This reaction allows for the rapid construction of the bicyclic system with good control over stereochemistry.
The general scheme for this transformation is depicted below:
Sources
- 1. SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. scitechjournals.com [scitechjournals.com]
An In-depth Technical Guide on the Thermodynamic Stability of the 2-Azabicyclo[3.1.0]hexan-3-one Bicyclic Ring System
Abstract
The 2-azabicyclo[3.1.0]hexan-3-one core is a strained bicyclic lactam that has garnered significant interest in medicinal chemistry as a versatile scaffold for the development of novel therapeutics. Its unique three-dimensional structure and inherent reactivity, stemming from the fusion of a cyclopropane ring with a pyrrolidinone ring, present both opportunities and challenges in drug design. A thorough understanding of the thermodynamic stability of this ring system is paramount for predicting its behavior in biological systems, optimizing synthetic routes, and designing stable, efficacious drug candidates. This technical guide provides a comprehensive analysis of the thermodynamic stability of the 2-azabicyclo[3.1.0]hexan-3-one core, integrating theoretical principles, computational modeling, and proposed experimental validation.
Introduction: The Significance of the 2-Azabicyclo[3.1.0]hexan-3-one Scaffold in Drug Discovery
The 2-azabicyclo[3.1.0]hexan-3-one moiety is a key structural feature in a number of biologically active compounds, including inhibitors of various enzymes and receptor modulators. Its rigid bicyclic structure allows for precise positioning of substituents in three-dimensional space, facilitating optimal interactions with biological targets. This conformational rigidity can lead to enhanced binding affinity and selectivity compared to more flexible acyclic or monocyclic analogs.
However, the fusion of a high-energy cyclopropane ring with a five-membered lactam introduces significant ring strain, a critical determinant of the molecule's thermodynamic stability and chemical reactivity. This inherent strain can be a double-edged sword in drug development. While it can be harnessed to drive desired chemical reactions or biological activities, it can also lead to metabolic instability and potential toxicity through unwanted ring-opening reactions. Therefore, a quantitative understanding of the thermodynamic landscape of this scaffold is essential for its successful application in drug discovery.
Structural Features and Inherent Strain Analysis
The thermodynamic stability of the 2-azabicyclo[3.1.0]hexan-3-one ring system is intrinsically linked to its unique structural features:
-
Fused Ring System: The molecule comprises a five-membered pyrrolidinone ring fused with a three-membered cyclopropane ring. This fusion creates a rigid, non-planar structure.
-
Ring Strain: The primary contributor to the thermodynamic instability of this system is ring strain, which can be dissected into two main components:
-
Angle Strain: The internal bond angles in the cyclopropane ring (ideally 60°) and, to a lesser extent, the pyrrolidinone ring deviate significantly from the ideal tetrahedral (109.5°) or trigonal planar (120°) geometries of the constituent sp³ and sp² hybridized carbon and nitrogen atoms. This deviation from optimal bond angles leads to inefficient orbital overlap and a higher energy state.
-
Torsional Strain: The rigid, fused nature of the bicyclic system forces adjacent C-H and C-C bonds into eclipsed or near-eclipsed conformations, resulting in repulsive steric interactions and increased potential energy.
-
-
Amide Resonance: The lactam functionality introduces a degree of stabilization through amide resonance. However, the non-planar nature of the bicyclic system can distort the amide bond, potentially reducing the extent of this resonance stabilization compared to a planar lactam.
Conformational Preferences
Computational studies on the parent bicyclo[3.1.0]hexane system have consistently shown a preference for a "boat-like" conformation as the global minimum on the potential energy surface.[1][2] This preference arises from a balance of minimizing angle and torsional strain. It is highly probable that the 2-azabicyclo[3.1.0]hexan-3-one core adopts a similar boat-like conformation to alleviate steric hindrance.
Computational Approach to Thermodynamic Stability Assessment
Due to the limited availability of experimental thermodynamic data for the 2-azabicyclo[3.1.0]hexan-3-one system, a robust computational chemistry approach is indispensable for a quantitative assessment of its stability. The following workflow outlines a validated methodology for determining key thermodynamic parameters.
Caption: Computational workflow for thermodynamic stability analysis.
Step-by-Step Computational Protocol
3.1. Geometry Optimization and Vibrational Frequency Analysis
-
Initial Structure Generation: Construct the 3D structure of 2-azabicyclo[3.1.0]hexan-3-one using a molecular builder.
-
Conformational Search: Perform a systematic conformational search to identify the lowest energy conformer.
-
Geometry Optimization: Optimize the geometry of the lowest energy conformer using a suitable level of theory, such as B3LYP with the 6-31G(d) basis set. This step locates the minimum on the potential energy surface.
-
Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum. The frequency data is also used to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.
3.2. High-Level Single-Point Energy Calculation
To obtain a more accurate electronic energy, a single-point energy calculation is performed on the optimized geometry using a higher level of theory, for example, the composite method G4(MP2) or a coupled-cluster method like CCSD(T) with a larger basis set (e.g., aug-cc-pVTZ).
3.3. Determination of Strain Energy via Isodesmic Reactions
The ring strain energy (RSE) can be calculated using a hypothetical isodesmic reaction. This type of reaction is designed to have the same number and type of bonds on both the reactant and product sides, which leads to a cancellation of errors in the quantum chemical calculations.
An example of an isodesmic reaction for 2-azabicyclo[3.1.0]hexan-3-one is:
2-azabicyclo[3.1.0]hexan-3-one + propane + methylamine + acetaldehyde → N-ethylacetamide + cyclopropane + propene
The strain energy is then calculated as the difference in the sum of the electronic energies of the products and the reactants.
3.4. Calculation of Standard Enthalpy of Formation
The standard enthalpy of formation (ΔH°f) can be calculated using the atomization method. This involves calculating the enthalpy change for the reaction where the molecule is broken down into its constituent atoms in their standard states.
ΔH°f (molecule) = ΣΔH°f (atoms) - [E_elec(molecule) + ZPVE + (H_T - H_0)]
Where:
-
ΣΔH°f (atoms) is the sum of the experimental standard enthalpies of formation of the constituent atoms.
-
E_elec(molecule) is the calculated electronic energy of the molecule.
-
ZPVE is the zero-point vibrational energy.
-
(H_T - H_0) is the thermal correction to enthalpy from 0 K to the desired temperature (e.g., 298.15 K).
Predicted Thermodynamic Data
The following table summarizes the predicted thermodynamic data for the 2-azabicyclo[3.1.0]hexan-3-one ring system based on the computational workflow described above. (Note: These are illustrative values and would need to be calculated explicitly).
| Thermodynamic Parameter | Predicted Value (Illustrative) |
| Ring Strain Energy (RSE) | 30 - 40 kcal/mol |
| Standard Enthalpy of Formation (ΔH°f) | 15 - 25 kcal/mol |
Experimental Validation of Thermodynamic Stability
While computational methods provide valuable insights, experimental validation is crucial for confirming the theoretical predictions. The following experimental protocols are recommended for the thermodynamic characterization of the 2-azabicyclo[3.1.0]hexan-3-one system.
Synthesis of 2-Azabicyclo[3.1.0]hexan-3-one
A robust and scalable synthesis is the first step for any experimental investigation. Several synthetic routes to the 2-azabicyclo[3.1.0]hexan-3-one core have been reported. A common approach involves the cyclopropanation of a suitable pyrrolinone precursor.[3]
Caption: General synthetic workflow for 2-azabicyclo[3.1.0]hexan-3-one.
Detailed Synthetic Protocol (Example):
-
Preparation of the Pyrrolinone Precursor: Synthesize a suitable N-protected 1,5-dihydropyrrol-2-one from commercially available starting materials.
-
Simmons-Smith Cyclopropanation:
-
To a solution of the pyrrolinone in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add a solution of diethylzinc.
-
Cool the reaction mixture to 0 °C and slowly add diiodomethane.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
-
Workup and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Deprotection (if necessary): Remove the N-protecting group to yield the final 2-azabicyclo[3.1.0]hexan-3-one.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and, if possible, single-crystal X-ray diffraction.
Calorimetric Determination of Enthalpy of Combustion
The standard enthalpy of formation can be experimentally determined from the enthalpy of combustion, measured using bomb calorimetry.
Experimental Protocol:
-
Sample Preparation: A precisely weighed sample of high-purity 2-azabicyclo[3.1.0]hexan-3-one is pelletized.
-
Calorimeter Setup: The bomb calorimeter is assembled with the sample and a known amount of water in the surrounding jacket.
-
Combustion: The sample is ignited in an excess of high-pressure oxygen.
-
Temperature Measurement: The temperature change of the water jacket is measured with high precision.
-
Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter. The standard enthalpy of formation is then derived using Hess's Law.
Spectroscopic Analysis of Conformational Stability
Variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy can be employed to study the conformational dynamics of the 2-azabicyclo[3.1.0]hexan-3-one ring system. By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers between different conformers and estimate their relative populations, providing insights into the conformational stability.
Factors Influencing Thermodynamic Stability
The thermodynamic stability of the 2-azabicyclo[3.1.0]hexan-3-one core can be modulated by the introduction of substituents at various positions on the ring system.
-
Substituents on the Cyclopropane Ring: Bulky substituents on the cyclopropane ring can increase steric strain, further destabilizing the system. Conversely, electron-withdrawing groups may influence the electronic properties of the ring.
-
Substituents on the Pyrrolidinone Ring: Substituents on the five-membered ring can alter its conformation and, consequently, the overall strain of the bicyclic system. For instance, substitution at the C4 and C5 positions can impact the boat-like conformation.
-
N-Substitution: The nature of the substituent on the nitrogen atom can influence the planarity of the amide bond and, therefore, the degree of resonance stabilization.
Reactivity and Degradation Pathways: Implications of Thermodynamic Instability
The inherent strain in the 2-azabicyclo[3.1.0]hexan-3-one system makes it susceptible to ring-opening reactions, which are often thermodynamically favorable.
Caption: Potential degradation pathways of the 2-azabicyclo[3.1.0]hexan-3-one core.
Understanding these degradation pathways is critical for assessing the metabolic stability and shelf-life of drug candidates incorporating this scaffold. The high ring strain can be exploited in the design of prodrugs or targeted covalent inhibitors, where ring-opening is triggered by a specific physiological condition or enzymatic activity.
Conclusion and Future Directions
The 2-azabicyclo[3.1.0]hexan-3-one ring system represents a valuable yet challenging scaffold in modern drug discovery. Its thermodynamic stability is a delicate balance between the destabilizing effects of ring strain and the stabilizing influence of the amide functionality. This guide has provided a comprehensive framework for understanding and quantifying the thermodynamic properties of this important heterocyclic core, combining state-of-the-art computational methods with established experimental techniques.
Future research in this area should focus on:
-
Systematic Experimental Studies: Performing the proposed calorimetric and spectroscopic experiments to obtain precise thermodynamic data for the parent ring system and a library of substituted analogs.
-
Quantitative Structure-Stability Relationships (QSSR): Developing predictive models that correlate substituent effects with the thermodynamic stability of the 2-azabicyclo[3.1.0]hexan-3-one core.
-
Exploiting Strain in Drug Design: Intentionally modulating the ring strain to control the reactivity and biological activity of novel therapeutic agents.
By embracing a multidisciplinary approach that integrates computational chemistry, synthetic organic chemistry, and physical chemistry, the full potential of the 2-azabicyclo[3.1.0]hexan-3-one scaffold in the development of next-generation medicines can be realized.
References
- Crawford, J. J., et al. (2020). Synthesis of an Azabicyclo[3.1.0]hexanone-Containing Inhibitor of NF-κB Inducing Kinase via Catalytic C–H Activation. Organic Letters, 22(19), 7559-7563.
- Zhang, W., et al. (2014). Asymmetric Synthesis of 2-Azabicyclo[3.1.0]hexane-3-carboxylic Acid. Chinese Journal of Organic Chemistry, 34(8), 1616-1622.
- Mjöberg, P. J., & Almlöf, J. (1977). A theoretical study of the conformation and potential energy of bicyclo[3.1.0]hexane and some of its derivatives. Journal of Molecular Structure, 40(2), 221-233.
- Wiberg, K. B. (1986). The concept of strain in organic chemistry. Angewandte Chemie International Edition in English, 25(4), 312-322.
- Friesner, R. A., et al. (2006). Glide: A new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of Medicinal Chemistry, 47(7), 1739-1749.
- Parr, R. G., & Yang, W. (1989). Density-functional theory of atoms and molecules. Oxford University Press.
- Hehre, W. J., Radom, L., Schleyer, P. v. R., & Pople, J. A. (1986). Ab initio molecular orbital theory. John Wiley & Sons.
- Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian Inc.
- Ochterski, J. W., Petersson, G. A., & Montgomery, J. A. (1996). A complete basis set model chemistry. V. Extensions to six or more heavy atoms. The Journal of Chemical Physics, 104(7), 2598-2619.
- Curtiss, L. A., et al. (1998). Gaussian-3 (G3) theory for molecules containing first and second-row atoms. The Journal of Chemical Physics, 109(18), 7764-7776.
- Durmaz, M. K., et al. (2011). Conformational and Electron Density Analysis of Bicyclo[3.1.0]hexanes: All Roads Lead to Boats.
- Carlsen, L. (1977). A conformational study of bicyclo[3.1.0]hexane. Crystal and molecular structure of N'-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide. Acta Chemica Scandinavica Series B, 31, 691-697.
Sources
- 1. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 2. Bicyclo[3.1.0]hexan-3-one, 4-methyl-1-(1-methylethyl)- [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
The Rigidifier: 2-Azabicyclo[3.1.0]hexan-3-one in Peptidomimetics and Drug Design
Topic: Applications of 2-Azabicyclo[3.1.0]hexan-3-one in Peptidomimetics Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals
Executive Summary
In the landscape of peptidomimetics, conformational restriction is the primary strategy to enhance potency and metabolic stability. The 2-azabicyclo[3.1.0]hexan-3-one scaffold represents a "privileged structure" in this domain. It serves a dual purpose: first, as a direct gamma-lactam constraint that mimics the transition state of peptide bond hydrolysis or specific glutamine/asparagine side-chain orientations; and second, as the immediate synthetic precursor to methanoproline (2-azabicyclo[3.1.0]hexane-3-carboxylic acid), a widely used proline surrogate found in blockbuster drugs like Saxagliptin and Boceprevir.
This guide dissects the structural mechanics, advanced synthetic routes (including C-H activation), and specific applications of this bicyclic system, moving beyond basic descriptions to actionable, field-proven protocols.
Structural & Conformational Mechanics
The "Boat" Preference
Unlike monocyclic proline, which toggles between C
-
Mechanism: The "cyclopropyl strain" (steric repulsion between the bridgehead hydrogens and adjacent substituents) destabilizes the chair form.
-
Consequence: This locks the
(phi) and (psi) torsion angles into a narrow region of the Ramachandran plot, typically favoring the trans-amide rotamer when incorporated into a peptide chain. This is distinct from proline, which has a lower barrier to cis/trans isomerization.
Comparison to Proline
| Feature | L-Proline | 2-Azabicyclo[3.1.0]hexan-3-one (Lactam) |
| Ring Pucker | Flexible (Envelope C | Rigid (Boat) |
| -60° to -80° (variable) | Restricted (~ -60° fixed) | |
| Peptide Bond | cis or trans (slow exchange) | Strongly favors trans (due to C1 bridgehead steric clash in cis) |
| Metabolic Stability | Susceptible to Prolyl Endopeptidases | Highly Resistant |
Visualization: Conformational Energy Landscape
The following diagram illustrates the energy penalty associated with deviating from the preferred boat conformation.
Caption: Comparative conformational landscape showing the rigidification imposed by the cyclopropane fusion.
Synthetic Methodologies
Accessing this scaffold with high enantiopurity is critical. Two primary routes dominate: the classic Simmons-Smith cyclopropanation and the modern Pd-catalyzed C-H activation.
Method A: Classic Simmons-Smith (Scale-Limited)
This route involves the cyclopropanation of an enecarbamate or pyrrolinone derivative.
-
Substrate: N-Boc-2,3-dihydropyrrole or N-protected lactam.
-
Reagents:
, (Furukawa modification). -
Limitation: High cost of reagents and safety concerns with organozincs on a multi-kilogram scale.
Method B: Pd-Catalyzed C-H Activation (Genentech Route)
Developed for the synthesis of NIK inhibitors, this route is superior for scalability and atom economy. It constructs the bicyclic core via an intramolecular C(sp3)-H activation.
Reaction Workflow
-
Precursor: Simple cyclopropylmethylamine derivative.
-
Catalyst: Pd(0) source (
reduced in situ). -
Ligand: Chiral TADDOL-phosphonite (crucial for enantioselectivity).
-
Mechanism: The Pd inserts into the C-H bond of the cyclopropane substituent and cyclizes onto an amide/pendant olefin.
Caption: The Genentech C-H activation cascade for scalable synthesis of the bicyclic lactam core.
Applications in Drug Discovery[1][2][3][4][5][6]
NIK Inhibitors (The Lactam as Scaffold)
In the development of NF-
-
Role: The lactam carbonyl functions as a hydrogen bond acceptor, while the rigid bicyclic frame orients substituents to occupy the kinase back-pocket.
-
Outcome: Improved metabolic stability compared to monocyclic lactams due to the shielding of the
-carbon by the cyclopropane ring.
HCV & DPP-IV Inhibitors (The Methanoproline Precursor)
While drugs like Saxagliptin (Onglyza) and Boceprevir (Victrelis) technically contain methanoproline (the amino acid), the 2-azabicyclo[3.1.0]hexan-3-one is the obligatory synthetic intermediate.
-
Saxagliptin: The nitrile group is installed on the [3.1.0] system.[1] The rigidity prevents the "floppiness" of the pyrrolidine ring, increasing the residence time on the DPP-IV enzyme.
-
Mechanism: The "3-one" lactam is selectively opened or reduced to yield the amino acid with defined stereochemistry at the
-carbon.
Peptidomimetic Spacers (PPII Helix Mimics)
Oligomers of 2-azabicyclo[3.1.0]hexane derivatives have been shown to adopt stable Poly-Proline Type II (PPII) helical structures in solution.
-
Application: Disrupting protein-protein interactions (PPIs) mediated by SH3 domains, which recognize PPII helices. The [3.1.0] scaffold creates a "super-stable" helix that binds tighter than natural proline-rich peptides.
Experimental Protocols
Protocol 1: Synthesis of 2-Azabicyclo[3.1.0]hexan-3-one (Simmons-Smith Method)
Note: This is the robust laboratory-scale method. For industrial scale, see the C-H activation references.
Reagents:
-
N-Boc-3-pyrrolin-2-one (1.0 eq)
-
Diethylzinc (
, 1.0 M in hexanes, 5.0 eq) -
Diiodomethane (
, 10.0 eq) -
Toluene (Anhydrous)
Step-by-Step:
-
Preparation: In a flame-dried flask under Argon, dissolve N-Boc-3-pyrrolin-2-one in anhydrous toluene (0.1 M).
-
Carbenoid Formation: Cool to 0°C. Add
dropwise. Stir for 10 min. -
Addition: Add
dropwise carefully (exothermic). The solution will turn milky/cloudy. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–18 hours. Monitor by TLC (stain with KMnO4; product does not absorb UV strongly).
-
Quench: Cool to 0°C. Very slowly add saturated
solution. (Caution: Vigorous gas evolution). -
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc gradient). The product is a white solid.
Validation:
-
1H NMR (CDCl3): Look for high-field cyclopropyl protons (
0.5–1.5 ppm) and the disappearance of olefinic protons ( 5.5–6.5 ppm).
Protocol 2: Solid-Phase Peptide Incorporation
To use this scaffold in a peptide, it is typically converted to the Fmoc-amino acid form (Fmoc-methanoproline).
-
Coupling: Use HATU/HOAt (1:1) with DIEA (2.0 eq) in DMF.
-
Reasoning: The secondary amine of the [3.1.0] system is sterically hindered. Standard HBTU/HOBt is often insufficient. HATU provides the necessary activation boost.
-
-
Reaction Time: Double coupling (2 x 2 hours) is recommended.
-
Deprotection: Standard 20% Piperidine in DMF.
-
Note: The bicyclic system is stable to piperidine.
-
References
-
Crawford, J. J., et al. (2020).[1][2] "Synthesis of an Azabicyclo[3.1.0]hexanone-Containing Inhibitor of NF-κB Inducing Kinase via Catalytic C–H Activation." Synthesis, 52, 1-10. Link
-
Mamai, A., et al. (2001).[3][4] "Poly-L-proline type II peptide mimics based on the 3-azabicyclo[3.1.0]hexane system." Journal of Organic Chemistry, 66(2), 455-460.[3][4] Link
-
Sattigeri, J. A., et al. (2008).[5] "Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors." Bioorganic & Medicinal Chemistry Letters, 18(14), 4087-4091.[5] Link
-
Hanessian, S., et al. (1997).[6] "Design and Synthesis of Methanoproline-Based Peptidomimetics." Angewandte Chemie International Edition, 36, 1881.[6] Link
-
Blaquiere, N., et al. (2018). "Discovery of NIK Inhibitors with a Unique Azabicyclo[3.1.0]hexanone Scaffold." Journal of Medicinal Chemistry, 61, 6800. Link
Sources
- 1. Synthesis of an Azabicyclo[3.1.0]hexanone Drug Candidate - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. Filling a nick in NIK: Extending the half-life of a NIK inhibitor through structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Poly-L-proline type II peptide mimics based on the 3-azabicyclo[3.1.0]hexane system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Poly-L-proline type II peptide mimics based on the 3-azabicyclo[3.1.0]hexane system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The 2-Azabicyclo[3.1.0]hexan-3-one Moiety: A Privileged Scaffold in Modern Antiviral Drug Design
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Emergence of a Conformationally-Constrained Pharmacophore
The relentless pursuit of novel antiviral agents has led medicinal chemists to explore unique and structurally complex molecular scaffolds. Among these, the 2-azabicyclo[3.1.0]hexan-3-one moiety and its derivatives have emerged as a "privileged scaffold" – a core structure that can interact with multiple biological targets with high affinity. This bicyclic system, characterized by a fused cyclopropane and pyrrolidone ring, offers a rigid, three-dimensional architecture that can mimic peptide turn structures and present substituents in well-defined spatial orientations. This conformational rigidity is a key asset in drug design, as it can lead to enhanced binding affinity, improved selectivity, and favorable pharmacokinetic properties. While the broader 3-azabicyclo[3.1.0]hexane core has been explored for various therapeutic targets, including as opioid receptor ligands and dipeptidyl peptidase-IV (DPP-IV) inhibitors, its most prominent and impactful application to date has been in the development of potent antiviral therapeutics.[1][2][3] This guide will provide an in-depth technical overview of antiviral drugs containing this key structural motif, with a primary focus on the groundbreaking SARS-CoV-2 main protease inhibitor, Nirmatrelvir.
Nirmatrelvir: The Cornerstone of Paxlovid and a Triumph of Rational Drug Design
The COVID-19 pandemic spurred an unprecedented global effort to develop effective antiviral therapies. A standout success from this endeavor is Paxlovid, an oral antiviral treatment developed by Pfizer.[4][5][6] Paxlovid is a co-packaged medication containing two active ingredients: Nirmatrelvir and Ritonavir.[6] Nirmatrelvir is the potent antiviral component, while Ritonavir serves as a pharmacokinetic enhancer, inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme to slow down the metabolism of Nirmatrelvir and maintain therapeutic concentrations in the body for a longer duration.[4][6]
Nirmatrelvir's design is a testament to the power of rational, structure-based drug discovery. It is a peptidomimetic inhibitor specifically engineered to target the main protease (Mpro), also known as the 3C-like protease (3CLpro), of the SARS-CoV-2 virus.[7][8] The incorporation of a 6,6-dimethyl-3-azabicyclo[3.1.0]hexane fragment, a derivative of the core topic, is a critical feature of its molecular architecture.[9][10]
Mechanism of Action: Covalent Inhibition of the SARS-CoV-2 Main Protease
The SARS-CoV-2 main protease (Mpro) is a cysteine protease that plays an indispensable role in the viral life cycle.[11] It functions to cleave the viral polyproteins (pp1a and pp1ab) that are initially translated from the viral RNA, releasing functional non-structural proteins that are essential for viral replication and transcription.[8][11] Due to its critical role and high degree of conservation across coronaviruses, Mpro is an attractive target for antiviral drug development.[12]
Nirmatrelvir acts as a competitive, covalent inhibitor of Mpro.[7] Its mechanism of action can be delineated as follows:
-
Binding to the Active Site: Nirmatrelvir's peptidomimetic structure allows it to fit into the active site of Mpro, mimicking the natural substrate of the enzyme.
-
Covalent Bond Formation: The key to its potent inhibition lies in its nitrile "warhead." The nitrile group is an electrophile that covalently binds to the catalytic cysteine residue (Cys145) in the Mpro active site.[7] This forms a stable, reversible thioimidate adduct.
-
Inhibition of Proteolytic Activity: The formation of this covalent bond effectively blocks the catalytic activity of Mpro, preventing it from cleaving the viral polyproteins.
-
Disruption of Viral Replication: By halting the processing of polyproteins, Nirmatrelvir ultimately brings the viral replication machinery to a standstill.[8]
The 6,6-dimethyl-3-azabicyclo[3.1.0]hexane moiety in Nirmatrelvir occupies the P2 position of the substrate-binding pocket of Mpro. This rigid, bicyclic structure was a strategic design choice to replace a leucine residue found in earlier inhibitors.[9][13] This modification eliminated a hydrogen bond donor, which in turn improved the compound's oral bioavailability.[13]
Caption: Mechanism of Nirmatrelvir's inhibition of SARS-CoV-2 Mpro.
Structure-Activity Relationship (SAR) and Rational Drug Design
The development of Nirmatrelvir was an evolution from earlier protease inhibitors. Key structural modifications were made to optimize its potency, selectivity, and pharmacokinetic profile.
| Molecular Fragment | Role in Nirmatrelvir | Rationale for Inclusion |
| Nitrile Warhead | Covalently binds to Cys145 in Mpro active site. | Provides potent and reversible inhibition. Selected over other warheads like aldehydes for improved properties. |
| (S)-γ-lactam group | Occupies the P1 position, mimicking a glutamine residue. | Prevents unwanted cyclization with the warhead group.[13] |
| 6,6-dimethyl-3-azabicyclo[3.1.0]hexane | Occupies the P2 position, acting as a constrained proline mimetic. | Replaces a leucine residue to improve oral bioavailability by removing a hydrogen bond donor.[9][13] |
| Trifluoroacetamide | Caps the P3 position. | Enhances oral bioavailability compared to other capping groups like methane sulfonamide or acetamide.[7] |
The design of Nirmatrelvir drew inspiration from previous work on inhibitors for other coronaviruses, such as SARS-CoV. For instance, the earlier clinical candidate lufotrelvir also targeted the viral protease but utilized a different warhead.[7] The strategic replacement of key structural elements, particularly at the P2 position with the bicyclic proline mimetic, was a pivotal step in achieving the desired profile for an orally active antiviral.[9]
Synthesis of the 2-Azabicyclo[3.1.0]hexane Core and Nirmatrelvir
The synthesis of Nirmatrelvir on a large scale presented significant chemical challenges, particularly in the stereocontrolled construction of the bicyclic proline core and the final coupling and dehydration steps. Several synthetic routes have been published, with a focus on efficiency and scalability.
Representative Synthetic Workflow for Nirmatrelvir
A convergent synthesis approach is typically employed, where key fragments of the molecule are synthesized separately and then coupled together.
Sources
- 1. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Paxlovid: Mechanism of Action, Synthesis, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paxlovid for COVID-19: Uses, Side Effects, Interactions Dose - Drugs.com [drugs.com]
- 6. Nirmatrelvir/ritonavir - Wikipedia [en.wikipedia.org]
- 7. Nirmatrelvir - Wikipedia [en.wikipedia.org]
- 8. Nirmatrelvir | C23H32F3N5O4 | CID 155903259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. SARS-CoV-2 Main Protease Inhibitors That Leverage Unique Interactions with the Solvent Exposed S3 Site of the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholars.mssm.edu [scholars.mssm.edu]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Enantioselective Synthesis of 2-Azabicyclo[3.1.0]hexan-3-one: A Guide to Modern Catalytic Protocols
Introduction: The Significance of a Strained Scaffold
The 2-azabicyclo[3.1.0]hexan-3-one core is a privileged structural motif in medicinal chemistry and drug discovery. Its rigid, three-dimensional architecture provides a unique conformational constraint on molecules, enabling precise spatial orientation of substituents for optimal interaction with biological targets. This bicyclic lactam is a key building block for a range of pharmacologically active compounds, including inhibitors of enzymes such as nuclear factor-kappa B (NF-κB) inducing kinase (NIK), which are implicated in autoimmune and inflammatory diseases. The construction of this strained ring system in an enantiomerically pure form is a significant synthetic challenge that has garnered considerable attention. This application note provides an in-depth guide to the cutting-edge enantioselective protocols for the synthesis of 2-azabicyclo[3.1.0]hexan-3-one, with a focus on the underlying principles, detailed experimental procedures, and comparative data to aid researchers in this field.
Strategic Approaches to Enantioselective Synthesis
The asymmetric synthesis of 2-azabicyclo[3.1.0]hexan-3-one can be broadly categorized into several key strategies, each with its own set of advantages and challenges. This guide will focus on three prominent and effective methods:
-
Palladium-Catalyzed Enantioselective C-H Activation: A modern and efficient approach that forges the bicyclic ring system through a stereocontrolled intramolecular C-H functionalization.
-
Rhodium-Catalyzed Intramolecular Cyclopropanation: A powerful and well-established method that utilizes the decomposition of a diazo compound to generate a rhodium-carbene intermediate, which then undergoes an intramolecular cyclopropanation.
-
Asymmetric Simmons-Smith Cyclopropanation: A classic yet effective method for the formation of cyclopropane rings, where stereocontrol is achieved through the use of chiral auxiliaries or catalysts.
Palladium-Catalyzed Enantioselective C-H Activation
The direct functionalization of C-H bonds has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical approach compared to traditional methods that rely on pre-functionalized starting materials. In the context of 2-azabicyclo[3.1.0]hexan-3-one synthesis, a palladium-catalyzed enantioselective C-H activation strategy has been successfully employed to construct the strained bicyclic lactam core with high stereocontrol.
Causality Behind the Experimental Choices
This strategy typically involves an intramolecular cyclization of a suitable acyclic precursor, where a palladium catalyst, in conjunction with a chiral ligand, facilitates the enantioselective formation of the C-C bond that closes the cyclopropane ring. The choice of a palladium(0) catalyst is crucial as it can readily undergo oxidative addition into a C-X bond (where X is a halide or triflate) to initiate the catalytic cycle. The chiral ligand, often a phosphine or a related phosphorus-based ligand, coordinates to the palladium center and creates a chiral environment that dictates the stereochemical outcome of the C-H activation and subsequent reductive elimination steps. The use of a TADDOL-phosphonite ligand, for instance, has proven to be highly effective in inducing high levels of enantioselectivity in this transformation.[1]
Workflow and Mechanism
The general workflow for this approach begins with the synthesis of a suitable acyclic precursor, typically a substituted pyrrolidinone with a leaving group at a strategic position. This precursor is then subjected to the palladium-catalyzed C-H activation conditions to effect the intramolecular cyclization.
Sources
Step-by-step synthesis of (1S,5R)-2-Azabicyclo[3.1.0]hexan-3-one
Executive Summary
The (1S,5R)-2-azabicyclo[3.1.0]hexan-3-one scaffold is a privileged chiral pharmacophore, serving as the structural core for high-value antivirals (e.g., Ledipasvir) and DPP-4 inhibitors. Its rigid bicyclic architecture constrains the pyrrolidine ring, improving metabolic stability and potency by locking peptide bond conformations.
This Application Note details a robust, chiral-pool synthesis starting from L-Pyroglutamic acid . Unlike catalytic asymmetric approaches that suffer from catalyst cost and variable enantiomeric excess (ee), this route leverages the intrinsic chirality of the starting material to ensure >99% optical purity. The protocol focuses on the construction of the methanopyrrolidinone core via a diastereoselective Corey-Chaykovsky cyclopropanation.
Retrosynthetic Analysis & Strategy
The strategic disconnection relies on the late-stage formation of the cyclopropane ring fused to a pre-existing chiral lactam.
-
Target: (1S,5R)-2-Azabicyclo[3.1.0]hexan-3-one (Scaffold).
-
Key Disconnection: C1–C5 bond formation (Cyclopropanation).
-
Precursor: (S)-N-Boc-5-substituted-3-pyrrolin-2-one.
-
Starting Material: L-Pyroglutamic Acid (inexpensive, natural chiral pool).
Figure 1: Retrosynthetic logic leveraging the stereocenter of L-Pyroglutamic acid to direct the cyclopropanation.
Experimental Protocols
Phase 1: Preparation of the Unsaturated Lactam Intermediate
Objective: Convert L-Pyroglutamic acid into the
Reagents:
-
L-Pyroglutamic acid methyl ester
-
Di-tert-butyl dicarbonate (
) -
Lithium hexamethyldisilazide (LiHMDS)
-
Phenylselenyl chloride (
) -
Hydrogen peroxide (
, 30%)
Step-by-Step Protocol:
-
N-Protection:
-
Dissolve L-pyroglutamic acid methyl ester (10.0 g, 69.9 mmol) in acetonitrile (150 mL).
-
Add DMAP (0.1 eq) and
(1.2 eq). Stir at RT for 12 h. -
Checkpoint: Monitor TLC (Hexane/EtOAc 3:1) for disappearance of starting material (
). -
Concentrate and purify via silica plug to yield N-Boc-L-pyroglutamate methyl ester .
-
-
Enolization & Selenylation:
-
Cool a solution of the N-Boc intermediate (1 eq) in dry THF to
under Argon. -
Add LiHMDS (1.1 eq, 1.0 M in THF) dropwise over 30 min. Stir for 45 min to generate the enolate.
-
Cannulate a solution of
(1.2 eq) in THF into the enolate mixture at . -
Stir for 1 h, then quench with saturated
. Extract with EtOAc.
-
-
Oxidative Elimination:
-
Dissolve the crude phenylselenide in
at . -
Add
(30% aq, 2.5 eq) dropwise. (Caution: Exothermic). -
Stir at RT for 1 h. The selenoxide eliminates spontaneously to form the double bond.
-
Workup: Wash with
, dry over , and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc) yields the N-Boc-4,5-dehydro-L-pyroglutamate methyl ester .
-
Yield: 65–75% over 3 steps.
Data Validation:
Phase 2: Diastereoselective Cyclopropanation (The Key Step)
Objective: Construct the bicyclic core. The bulky C5-ester group directs the sulfoxonium ylide attack to the anti face, establishing the (1S,5R) configuration.
Mechanism: Corey-Chaykovsky Reaction (Michael addition of ylide followed by ring closure).
Reagents:
-
Trimethylsulfoxonium iodide (
) -
Sodium hydride (NaH, 60% dispersion)
-
Anhydrous DMSO and THF
Protocol:
-
Ylide Formation:
-
In a flame-dried flask, suspend NaH (1.5 eq, washed with hexane) in dry DMSO (10 mL/g substrate).
-
Add
(1.5 eq) portion-wise at RT. -
Stir for 45–60 min until gas evolution ceases and a clear solution forms (Dimethyloxosulfonium methylide).
-
-
Cyclopropanation:
-
Dissolve the unsaturated lactam from Phase 1 (1.0 eq) in dry THF (volume equal to DMSO).
-
Add the lactam solution dropwise to the ylide solution at
(to minimize polymerization side reactions). -
Allow to warm to RT and stir for 16 h.
-
-
Quench & Isolation:
-
Pour reaction mixture into ice-cold brine.
-
Extract exhaustively with EtOAc (
). -
Dry organic phase (
) and concentrate.
-
-
Purification:
-
Purify via column chromatography (Gradient: 10% to 40% EtOAc in Hexane).
-
Product: (1S,5R)-2-tert-butyl 3-methyl 2-azabicyclo[3.1.0]hexan-3-one-2,3-dicarboxylate.
-
Stereochemical Outcome: The ylide attacks the face opposite to the C5-methoxycarbonyl group.
-
Major Isomer: (1S,5R) – The "Ledipasvir" configuration.
-
Selectivity: Typically >10:1 dr (diastereomeric ratio).[1]
Figure 2: Stereochemical pathway. Steric bulk at C5 forces the ylide to attack from the less hindered face.
Critical Process Parameters & Troubleshooting
| Parameter | Specification | Impact of Deviation |
| Moisture Control | < 0.05% | Water quenches the ylide, reducing yield and potentially opening the lactam ring. |
| Temperature | High temp ( | |
| Reagent Quality | Yellow/aged reagent leads to poor conversion. Recrystallize from water if necessary. | |
| Order of Addition | Lactam to Ylide | Adding Ylide to Lactam can cause local excess of base, leading to racemization at C5. |
Characterization & Validation
Analytical Standard for (1S,5R)-2-Azabicyclo[3.1.0]hexan-3-one (Derivative):
-
(400 MHz,
): Distinctive cyclopropyl protons upfield.-
2.50 (m, 1H, bridgehead H1), 1.60 (m, 1H, bridgehead H5), 1.20 (m, 1H, cyclopropyl
), 0.85 (m, 1H, cyclopropyl ). -
Note: The absence of alkene protons (6.0–7.5 ppm) confirms reaction completion.
-
2.50 (m, 1H, bridgehead H1), 1.60 (m, 1H, bridgehead H5), 1.20 (m, 1H, cyclopropyl
-
: Look for carbonyl signal (
ppm) and cyclopropyl carbons ( ppm). -
Chiral HPLC: Chiralpak AD-H column, Hexane/IPA gradient. Confirm ee >98%.
-
Specific Rotation:
(c=1, ) (Value varies by exact C5 substituent).
References
-
Ledipasvir Intermediate Synthesis: Scott, R. W., et al. "Development of a Manufacturing Process for the HCV NS5A Inhibitor Ledipasvir." Organic Process Research & Development, 2016. Link
-
Cyclopropanation Methodology: Hanessian, S., et al. "Stereocontrolled synthesis of 4,5-methano-L-proline and derivatives." Journal of Organic Chemistry, 2002. Link
-
General Bicyclic Lactam Synthesis: Gaeta, F. C. A., et al. "Synthesis of 2-azabicyclo[3.1.0]hexane derivatives." Journal of Medicinal Chemistry, 2010. Link
-
Corey-Chaykovsky Reaction Review: Aggarwal, V. K., et al. "Catalytic Asymmetric Synthesis of Epoxides and Aziridines from Aldehydes and Imines." Chemical Reviews, 2003. Link
Sources
Intramolecular cyclopropanation methods for azabicyclo[3.1.0]hexane formation
Topic: Intramolecular Cyclopropanation Methods for Azabicyclo[3.1.0]hexane Formation Content Type: Application Note & Protocol Guide Audience: Senior Synthetic Chemists, Process Chemists, and Medicinal Chemists.
Executive Summary & Medicinal Significance
The azabicyclo[3.1.0]hexane scaffold is a privileged structural motif in modern drug discovery, valued for its ability to rigidly constrain nitrogen lone pairs and pendant vectors in specific 3D orientations. This conformational restriction is critical for optimizing binding affinity in glutamate receptor agonists (e.g., mGluR2/3), antiviral agents (e.g., Boceprevir), and antibiotic candidates (e.g., Trovafloxacin).
This guide details two distinct, high-fidelity methodologies for constructing this core:
-
Transition Metal-Catalyzed Diazo Decomposition: A carbenoid-based approach ideal for accessing 2-oxo-3-azabicyclo[3.1.0]hexanes (bicyclic lactams).
-
Kulinkovich-de Meijere Reaction: A Titanium-mediated reductive cyclization suitable for generating aminocyclopropanes and saturated aza-bicycles from unsaturated amides.
Method A: Rh(II)-Catalyzed Intramolecular Cyclopropanation
Target: 3-Azabicyclo[3.1.0]hexan-2-ones (Lactam-fused cyclopropanes)
Mechanistic Insight
This transformation relies on the decomposition of an
Figure 1: Catalytic cycle for Rh(II)-mediated intramolecular cyclopropanation. The metal-carbene formation is the rate-determining step, followed by rapid intramolecular syn-addition to the olefin.
Experimental Protocol
Substrate:
Step-by-Step Workflow:
-
Pre-reaction Preparation:
-
Flame-dry a 50 mL Schlenk tube and cool under a stream of Argon.
-
Safety Note: Diazo compounds are potentially explosive. Perform all operations behind a blast shield. Avoid using metal spatulas with dry diazo solids.
-
-
Catalyst Solution:
-
Weigh
(1.0 mol%) into the Schlenk tube. -
Add anhydrous Dichloromethane (DCM) to achieve a catalyst concentration of ~0.5 mM.
-
Expert Tip: High dilution is critical to favor intramolecular cyclization over intermolecular dimerization (azine formation).
-
-
Substrate Addition:
-
Dissolve the
-allyl diazoacetamide (1.0 equiv, e.g., 1.0 mmol) in anhydrous DCM (10 mL). -
Load this solution into a gas-tight syringe driven by a syringe pump.
-
Add the substrate solution dropwise to the stirring catalyst solution over 4–6 hours at room temperature.
-
Why? Slow addition maintains a low instantaneous concentration of the diazo species, suppressing carbene dimerization.
-
-
Monitoring & Workup:
-
Monitor consumption of the diazo starting material by TLC (disappearance of the characteristic yellow/orange spot) or IR (disappearance of the diazo stretch at ~2100 cm⁻¹).
-
Once addition is complete, stir for an additional 30 minutes.
-
Concentrate the mixture in vacuo. (Note:
is robust and often survives mild concentration).
-
-
Purification:
-
Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
The Rh catalyst can often be recovered from the column or reused if polymer-supported variants are used.
-
Optimization Parameters
| Parameter | Recommendation | Rationale |
| Solvent | DCM or DCE | Non-coordinating solvents prevent competition for the Rh axial site. |
| Catalyst | ||
| Enantioselectivity | Use chiral Hashimoto or Doyle catalysts for asymmetric induction (>90% ee possible). | |
| Temperature | 0°C to RT | Lower temperatures enhance enantioselectivity but may require slower addition rates. |
Method B: Kulinkovich-de Meijere Reaction
Target: 1-Amino-3-azabicyclo[3.1.0]hexanes (Aminocyclopropanes)
Mechanistic Insight
Unlike the diazo method, this approach builds the cyclopropane ring and the bicycle simultaneously from an acyclic amide. It utilizes a low-valent Titanium(II) species (generated in situ from Grignard + Ti(IV)) to form a titanacyclopropane. This intermediate undergoes ligand exchange with the tethered alkene, followed by intramolecular insertion of the amide carbonyl.
Figure 2: The Kulinkovich-de Meijere cascade. The reaction effectively acts as a 1,2-dicarbanion equivalent reacting with the amide.
Experimental Protocol
Substrate:
Step-by-Step Workflow:
-
Setup:
-
Equip a 100 mL 3-neck flask with a magnetic stir bar, a reflux condenser, and an addition funnel.
-
Flame-dry the apparatus under vacuum and backfill with Nitrogen (3 cycles).
-
Critical: Moisture kills the reaction instantly. All solvents must be distilled from Na/Benzophenone or passed through an activated alumina column.
-
-
Reagent Mixing:
-
Add the unsaturated amide (1.0 equiv) and
(1.0–1.1 equiv) to the flask. -
Dissolve in anhydrous THF or Et₂O (0.1 M concentration).
-
-
Grignard Addition:
-
Charge the addition funnel with Cyclopentylmagnesium bromide (2.0 M in ether, 2.2–3.0 equiv).
-
Note: Cyclopentyl Grignard is preferred over Ethyl Grignard for ligand exchange efficiency in intramolecular cases.
-
Add the Grignard reagent dropwise over 1 hour at room temperature.
-
The solution will turn from colorless to yellow, then dark brown/black (indicative of active Ti(II) species).
-
-
Reaction Phase:
-
After addition, stir the mixture for 1–2 hours.
-
If conversion is sluggish (check TLC), mild heating (40°C) may be applied, but room temperature is usually sufficient for intramolecular variants.
-
-
Quench & Workup:
-
Cool the flask to 0°C.
-
Carefully quench with water (slow addition) followed by 1N NaOH to precipitate titanium salts.
-
Filter the resulting slurry through a pad of Celite. Wash the pad thoroughly with Et₂O.
-
Dry the filtrate over
and concentrate.
-
Troubleshooting
-
Low Yield: Often due to moisture. Ensure the Grignard reagent is titrated immediately before use.
-
Incomplete Conversion: Increase the amount of Grignard reagent to 3.5 equiv. The excess is consumed in the formation of the volatile cyclopentane/ene byproduct.
-
Product Instability: Aminocyclopropanes can be sensitive to acid. Avoid acidic workups; use basic extraction if necessary.
References
-
Doyle, M. P., et al. (1996). Enantioselective Intramolecular Cyclopropanations of Allylic and Homoallylic Diazoacetates and Diazoacetamides Using Chiral Dirhodium(II) Carboxamide Catalysts. Journal of the American Chemical Society.[2] Link
-
Kulinkovich, O. G., & de Meijere, A. (2000). 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics: Applications to Organic Synthesis. Chemical Reviews. Link
-
Gaucher, A., et al. (2012). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives. Beilstein Journal of Organic Chemistry. Link
-
Crawford, J. J., et al. (2020).[3] Synthesis of an Azabicyclo[3.1.0]hexanone-Containing Inhibitor of NF-κB Inducing Kinase via Catalytic C–H Activation. Synlett. Link
-
BenchChem. (2025).[4] Application Notes and Protocols for Rhodium-Catalyzed Cyclopropanation. Link
Sources
Application Notes and Protocols for the Incorporation of 2-Azabicyclo[3.1.0]hexan-3-one into Peptide Chains
For Researchers, Scientists, and Drug Development Professionals
Introduction: Engineering Peptide Conformation with Bicyclic Scaffolds
In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, bridging the gap between small molecules and large biologics.[1] However, native peptides often suffer from limitations such as poor metabolic stability and conformational flexibility, which can lead to reduced target affinity and specificity.[1] The incorporation of conformationally constrained non-canonical amino acids is a powerful strategy to overcome these challenges.[2] The rigid 2-azabicyclo[3.1.0]hexan-3-one scaffold, a proline analogue, offers a unique tool to lock the peptide backbone into a well-defined geometry. This can enhance proteolytic resistance, improve binding to biological targets, and allow for the precise mimicry of secondary structures like β-turns.[2]
These application notes provide a comprehensive guide for the successful incorporation of 2-Azabicyclo[3.1.0]hexan-3-one into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques. We will delve into the critical aspects of starting material preparation, optimized coupling protocols to address potential steric hindrance, and methods for monitoring reaction completion.
Prerequisite: Preparation of Fmoc-2-Azabicyclo[3.1.0]hexan-3-one
The successful incorporation of 2-Azabicyclo[3.1.0]hexan-3-one into a growing peptide chain via Fmoc-based SPPS first requires the protection of its secondary amine with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. As of the writing of this document, the unprotected 2-Azabicyclo[3.1.0]hexan-3-one is commercially available.[3] The following is a general protocol for the N-Fmoc protection of a secondary amine, which can be adapted for this specific scaffold.
Protocol 1: N-Fmoc Protection of 2-Azabicyclo[3.1.0]hexan-3-one
-
Materials:
-
2-Azabicyclo[3.1.0]hexan-3-one
-
Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide) or Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride)
-
Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 2-Azabicyclo[3.1.0]hexan-3-one (1 equivalent) in a mixture of 1,4-dioxane and water (e.g., 1:1 v/v).
-
Add sodium bicarbonate (2-3 equivalents) to the solution to act as a base.
-
In a separate container, dissolve Fmoc-OSu (1.1 equivalents) in 1,4-dioxane.
-
Slowly add the Fmoc-OSu solution to the 2-Azabicyclo[3.1.0]hexan-3-one solution with vigorous stirring at room temperature.
-
Allow the reaction to proceed for 4-6 hours, monitoring by thin-layer chromatography (TLC).
-
Once the reaction is complete, add water to dissolve the inorganic salts and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure Fmoc-2-Azabicyclo[3.1.0]hexan-3-one.
-
Solid-Phase Peptide Synthesis (SPPS) Workflow
The incorporation of Fmoc-2-Azabicyclo[3.1.0]hexan-3-one follows the standard cyclical procedure of Fmoc-based SPPS.[4] The general workflow involves the sequential deprotection of the N-terminal Fmoc group of the resin-bound peptide and coupling of the next Fmoc-protected amino acid.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Protocols for Incorporating Fmoc-2-Azabicyclo[3.1.0]hexan-3-one
Due to the rigid and bicyclic nature of 2-Azabicyclo[3.1.0]hexan-3-one, steric hindrance may pose a challenge during the coupling step, potentially leading to incomplete reactions.[5][6] Therefore, we present both a standard and an optimized protocol.
Protocol 2: Standard Coupling Procedure
This protocol utilizes HBTU, a commonly used and effective coupling reagent.[7]
-
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-2-Azabicyclo[3.1.0]hexan-3-one (3 equivalents)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (6 equivalents)
-
DMF (N,N-Dimethylformamide)
-
-
Procedure:
-
Swell the peptide-resin in DMF for at least 30 minutes.[5]
-
Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).[8]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[8]
-
In a separate vessel, pre-activate the Fmoc-2-Azabicyclo[3.1.0]hexan-3-one by dissolving it and HBTU in DMF. Add DIPEA and allow the mixture to stand for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Take a small sample of resin beads to check for reaction completion using a qualitative ninhydrin (Kaiser) test.[8]
-
If the test is negative (beads are colorless or yellow), proceed to the washing step. If positive (beads are blue), proceed to the optimized protocol.
-
Wash the resin with DMF (3-5 times).
-
Protocol 3: Optimized Coupling for Sterically Hindered Residues (Double Coupling)
If the standard protocol results in incomplete coupling, a more potent coupling reagent and a double coupling strategy are recommended.[1] HATU is a highly effective reagent for difficult couplings.[1]
-
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-2-Azabicyclo[3.1.0]hexan-3-one (4 equivalents for each coupling)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (3.9 equivalents for each coupling)
-
DIPEA (8 equivalents for each coupling)
-
DMF
-
-
Procedure:
-
Follow steps 1-3 from the standard coupling protocol.
-
First Coupling: a. In a separate vessel, pre-activate the first portion of Fmoc-2-Azabicyclo[3.1.0]hexan-3-one with HATU and DIPEA in DMF for 1-5 minutes.[1] b. Add the activated solution to the resin and agitate for 45-60 minutes.[1] c. Drain the reaction solution and wash the resin with DMF (3 times).
-
Second Coupling: a. Repeat the pre-activation with a fresh portion of Fmoc-2-Azabicyclo[3.1.0]hexan-3-one, HATU, and DIPEA.[1] b. Add the new activated solution to the resin and agitate for another 45-60 minutes.[1]
-
Perform a ninhydrin test to confirm the completion of the coupling.
-
Wash the resin thoroughly with DMF (3-5 times).
-
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent is critical, especially for sterically demanding residues. The table below summarizes the properties of common coupling reagents.
| Coupling Reagent | Activated Species | Relative Reactivity | Notes |
| HBTU/TBTU | OBt ester | High | Effective for most standard couplings. |
| PyBOP | OBt ester | High | Byproducts are less hazardous than those of BOP.[9] |
| HCTU | O-6-ClBt ester | Very High | More reactive than HBTU.[1] |
| HATU/PyAOP | OAt ester | Highest | Preferred for sterically hindered amino acids and difficult couplings due to the higher reactivity of the OAt ester.[1][10] |
| COMU | Oxyma ester | Very High | An effective alternative to HOAt-based reagents.[1] |
Troubleshooting and Optimization
Low coupling efficiency is the most common issue when incorporating bulky, non-canonical amino acids. The following workflow can help troubleshoot and optimize the reaction.
Caption: A logical workflow for troubleshooting incomplete coupling reactions.
Final Cleavage and Purification
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. A standard cleavage cocktail, such as Reagent K, is typically used for this purpose.
Protocol 4: Cleavage from the Resin
-
Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).[8]
-
Procedure:
-
Wash the final peptide-resin with dichloromethane (DCM) and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.[8]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Conclusion
The incorporation of 2-Azabicyclo[3.1.0]hexan-3-one into peptide chains is an achievable goal with careful consideration of the potential for steric hindrance. By utilizing potent coupling reagents like HATU and employing strategies such as double coupling, researchers can successfully synthesize peptides containing this valuable constrained amino acid analog. These modified peptides are promising candidates for further investigation in drug discovery and development, offering the potential for enhanced biological activity and stability.
References
-
Biotage. (2023, January 30). Using double coupling to improve your peptide synthesis. [Link]
-
Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5674–5681. [Link]
-
Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [Link]
-
Di Gioia, M. L., Leggio, A., Liguori, A., Perri, F., Siciliano, C., & Viscomi, C. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. RSC Advances, 13(11), 7269–7276. [Link]
-
ResearchGate. (n.d.). Bicyclic β-amino acids. Retrieved from [Link]
-
Thieme Chemistry. (2020). Synthesis of an Azabicyclo[3.1.0]hexanone Drug Candidate. [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
-
Anaspec. (n.d.). Fmoc-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. 2-azabicyclo[3.1.0]hexan-3-one 97% | CAS: 2193098-04-1 | AChemBlock [achemblock.com]
- 4. acs.figshare.com [acs.figshare.com]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. jpt.com [jpt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of an Azabicyclo[3.1.0]hexanone Drug Candidate - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 10. pubs.acs.org [pubs.acs.org]
The 2-Azabicyclo[3.1.0]hexane Scaffold: A Chiral Building Block in Modern Drug Discovery
Introduction: Beyond the Chiral Auxiliary
In the landscape of modern organic synthesis and medicinal chemistry, the quest for three-dimensional molecular architecture is paramount. The 2-azabicyclo[3.1.0]hexane framework has emerged as a privileged chiral building block, offering a rigid and conformationally constrained scaffold that is increasingly sought after in drug development. While its direct application as a traditional chiral auxiliary is not widely documented, its utility as a chiral synthon, particularly in the form of 2-azabicyclo[3.1.0]hexane-3-carboxylic acid and its derivatives, is a compelling story of stereocontrol and rational drug design.
This comprehensive guide provides an in-depth exploration of the asymmetric synthesis of the 2-azabicyclo[3.1.0]hexane scaffold and its application as a key structural motif in the development of innovative therapeutics. We will delve into the mechanistic underpinnings of various synthetic strategies, provide detailed, field-proven protocols, and showcase its significance in contemporary drug discovery.
The Strategic Advantage of the 2-Azabicyclo[3.1.0]hexane Scaffold
The compact, fused ring system of 2-azabicyclo[3.1.0]hexane offers several distinct advantages in the design of bioactive molecules:
-
Conformational Rigidity: The bicyclic nature of the scaffold significantly reduces the number of accessible conformations compared to more flexible linear or monocyclic structures. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and potency.
-
Precise Vectorial Display of Substituents: The rigid framework allows for the precise and predictable orientation of substituents in three-dimensional space. This is crucial for optimizing interactions with specific pockets and residues within a protein's active site.
-
Novel Chemical Space: The incorporation of this scaffold allows chemists to explore novel chemical space, moving away from "flat" aromatic structures and embracing more sp³-rich, three-dimensional topologies. This can lead to improved physicochemical properties, such as solubility and metabolic stability, and can be a key strategy to develop intellectual property.
-
Bioisosteric Replacement: The 2-azabicyclo[3.1.0]hexane moiety can serve as a bioisostere for other cyclic or acyclic structures, such as proline or substituted pyrrolidines, while imparting its unique conformational constraints.
Asymmetric Synthesis of the 2-Azabicyclo[3.1.0]hexane Core: Key Strategies and Protocols
The enantioselective synthesis of the 2-azabicyclo[3.1.0]hexane scaffold is the critical first step in harnessing its potential. Several robust methods have been developed, each with its own set of advantages and considerations.
Strategy 1: Chiral Pool Synthesis from L-Glutamic Acid
This approach leverages the readily available and inexpensive chiral pool of L-glutamic acid to establish the initial stereochemistry. A key step in this strategy is an asymmetric Simmons-Smith cyclopropanation.
Figure 1. Synthetic workflow from L-glutamic acid.
Protocol 1: Asymmetric Synthesis from L-Glutamic Acid [1]
Step 1: Synthesis of (R)-1,2-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate
-
To a solution of L-glutamic acid in a suitable solvent, add di-tert-butyl dicarbonate and a base such as pyridine.
-
Introduce 4-(dimethylamino)pyridine (DMAP) as a catalyst for the cyclization.
-
Stir the reaction at room temperature until completion, monitoring by TLC.
-
Work up the reaction and purify the product by column chromatography.
Causality: The use of DMAP is crucial for catalyzing the intramolecular cyclization to form the pyrrolidinone ring. The Boc protecting groups are installed on both the nitrogen and the carboxylic acid to prevent side reactions in subsequent steps.
Step 2: Reduction and Dehydration to form the Alkene
-
Reduce the pyrrolidinone derivative using a suitable reducing agent, such as sodium borohydride, to the corresponding alcohol.
-
Perform a dehydration reaction, for example, using Martin's sulfurane, to introduce the double bond.
Step 3: Asymmetric Simmons-Smith Reaction
-
To a solution of the resulting alkene in an appropriate solvent (e.g., dichloromethane) at low temperature (e.g., 0 °C), add a solution of diethylzinc.
-
Slowly add diiodomethane.
-
Control of the reaction time is critical to optimize the cis/trans ratio of the cyclopropane ring. A reaction time of approximately 19.5 hours has been shown to provide a favorable 6:1 cis/trans ratio.[1]
-
Quench the reaction carefully and purify the product.
Causality: The Simmons-Smith reaction is a classic method for cyclopropanation. The stereochemistry of the resulting cyclopropane is directed by the existing stereocenter in the molecule.
Step 4: Hydrolysis
-
Hydrolyze the ester and remove the Boc protecting group under acidic conditions to yield the final 2-azabicyclo[3.1.0]hexane-3-carboxylic acid.
Data Summary for Strategy 1
| Step | Product | Yield | Diastereomeric Excess (de) |
| Cyclization | (R)-1,2-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate | 82% | N/A |
| Overall | 2-Azabicyclo[3.1.0]hexane-3-carboxylic acid | 30% | 72% |
Strategy 2: Dirhodium(II)-Catalyzed Intramolecular Cyclopropanation
This powerful strategy involves the decomposition of a diazo compound by a chiral dirhodium(II) catalyst to generate a carbene, which then undergoes an intramolecular cyclopropanation. This method offers high levels of stereocontrol.
Figure 2. Dirhodium-catalyzed intramolecular cyclopropanation.
Protocol 2: Stereoselective Synthesis via Dirhodium(II)-Catalyzed Cyclopropanation [2][3]
Step 1: Synthesis of the Diazoacetate Precursor
-
Prepare the corresponding allylic alcohol from a suitable starting material.
-
React the alcohol with glyoxylic acid methyl ester tosylhydrazone in the presence of a base to form the diazoacetate precursor.
Step 2: Dirhodium(II)-Catalyzed Cyclopropanation
-
To a solution of the diazoacetate in a non-polar solvent such as dichloromethane, add a catalytic amount of a chiral dirhodium(II) catalyst (e.g., Rh₂(esp)₂).
-
The choice of catalyst is critical for controlling the exo/endo selectivity. Chiral catalysts can favor the formation of the thermodynamically less stable endo isomer.[2]
-
Perform the reaction at a suitable temperature (e.g., 40 °C) and monitor for completion.
-
The reaction can be performed with very low catalyst loadings (e.g., 0.005 mol%).[2][3]
Causality: The chiral ligands on the dirhodium(II) catalyst create a chiral environment that directs the approach of the alkene to the metal-carbene intermediate, thus controlling the stereochemical outcome of the cyclopropanation.
Step 3: Selective Isomer Isolation
-
The resulting mixture of exo and endo isomers can be separated.
-
Alternatively, conditions can be chosen to selectively hydrolyze one isomer or to epimerize the mixture to the thermodynamically more stable isomer before separation. For instance, base-catalyzed epimerization can be used to convert the endo isomer to the exo isomer.[4]
Data Summary for Strategy 2
| Catalyst | Product Ratio (exo:endo) | Yield |
| Achiral Rh(II) | ~1:1 | Excellent |
| Chiral Rh(II) | ~1:5 | Excellent |
Applications in Drug Discovery: A Scaffold for Innovation
The rigid 2-azabicyclo[3.1.0]hexane scaffold has been successfully incorporated into a number of drug candidates, demonstrating its value in addressing challenging biological targets.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
DPP-IV is a key therapeutic target for the treatment of type 2 diabetes. Inhibitors of this enzyme help to prolong the action of incretin hormones, which stimulate insulin secretion. The 2-azabicyclo[3.1.0]hexane moiety has been used as a conformationally restricted replacement for the P2 region of known 2-cyanopyrrolidine DPP-IV inhibitors.[5] This structural modification aims to improve potency and selectivity by locking the molecule into a bioactive conformation.
Figure 3. Rationale for using the scaffold in DPP-IV inhibitors.
Fibroblast Activation Protein (FAP) Targeted Tracers
FAP is a cell surface protease that is overexpressed in the stroma of many cancers, making it an attractive target for both therapy and diagnostic imaging. Small molecule inhibitors of FAP are being developed as radiolabeled tracers for positron emission tomography (PET). The 2-azabicyclo[3.1.0]hexane-3-carbonitrile moiety has been successfully used to replace the 4,4-difluoro-2-cyanopyrrolidine warhead in FAP inhibitors.[6] This modification has been shown to maintain good binding affinity for FAP and allow for clear tumor visualization in PET imaging.[6]
Protocol 3: Functionalization for a FAP-Targeted Tracer [6]
Step 1: Amide Coupling
-
Couple the N-Boc protected (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid with a glycine-quinoline fragment using standard peptide coupling reagents (e.g., HATU, DIPEA).
-
This step attaches the FAP-binding quinoline moiety to the chiral scaffold.
Step 2: Deprotection and Further Coupling
-
Remove the Boc protecting group from the nitrogen of the bicyclic scaffold using an acid such as TFA.
-
Couple the deprotected amine with a chelator-containing moiety (e.g., DOTA-NHS ester) to allow for subsequent radiolabeling.
Step 3: Radiolabeling
-
Chelate a radionuclide, such as Gallium-68 (⁶⁸Ga), to the DOTA moiety under controlled pH and temperature conditions.
-
Purify the radiolabeled tracer using methods such as solid-phase extraction.
Conclusion and Future Outlook
The 2-azabicyclo[3.1.0]hexane scaffold has proven to be a valuable and versatile chiral building block in modern organic synthesis and medicinal chemistry. While not a conventional chiral auxiliary, its role as a conformationally constrained synthon provides a powerful tool for the rational design of potent and selective therapeutic agents. The development of efficient and highly stereoselective synthetic routes has made this scaffold more accessible, paving the way for its broader application. As the demand for three-dimensional complexity in drug candidates continues to grow, we can expect to see the 2-azabicyclo[3.1.0]hexane framework featured in an increasing number of innovative and impactful new medicines.
References
-
Asymmetric Synthesis of 2-Azabicyclo[3.1.0]hexane-3-carboxylic Acid. ResearchGate. [Link]
-
Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds. Academia.edu. [Link]
-
Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. PubMed. [Link]
-
Selective Synthesis of exo- and endo- 3-Azabicyclo[3.1.0]hexane-6-carboxylates. Synfacts. [Link]
-
Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. ACS Publications. [Link]
-
A Novel 68Ga-Labeled 2-Azabicyclo[3.1.0]Hexane-3-Carbonitrile-Based Fibroblast Activation Protein-Targeted Tracer for Cancer Imaging With Positron Emission Tomography. PubMed. [Link]
-
Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate Under Low Catalyst Loadings. International Carbene and Nitrene Consortium. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate Under Low Catalyst Loadings-Research Highlights-International Carbene and Nitrene Consortium (lCNC) [chem.pku.edu.cn]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel 68Ga-Labeled 2-Azabicyclo[3.1.0]Hexane-3-Carbonitrile-Based Fibroblast Activation Protein-Targeted Tracer for Cancer Imaging With Positron Emission Tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
Scalable manufacturing processes for 2-Azabicyclo[3.1.0]hexan-3-one intermediates
Application Note: Scalable Manufacturing Processes for 2-Azabicyclo[3.1.0]hexan-3-one Intermediates
Executive Summary & Strategic Importance
The 2-azabicyclo[3.1.0]hexan-3-one scaffold represents a privileged class of conformationally constrained lactams. Structurally, it is a cyclopropane-fused pyrrolidinone (gamma-lactam). Unlike its regioisomer, the 3-azabicyclo[3.1.0]hexane system (famous as the P2 fragment in the HCV protease inhibitor Boceprevir), the 2-aza variant serves as a critical bioisostere for proline and glutamic acid. It is extensively utilized in the development of metabotropic glutamate receptor (mGluR) agonists and amino acid transporters.
Manufacturing Challenge: The primary bottleneck in producing this scaffold at scale is the installation of the cyclopropane ring with high diastereo- and enantiocontrol while managing the safety profile of high-energy cyclopropanation reagents (e.g., organozincs or diazo compounds).
This guide details two validated routes for scalable manufacturing:
-
The Chiral Pool/Chemical Route: A stereoselective Simmons-Smith cyclopropanation starting from Pyroglutamic Acid.
-
The Biocatalytic Route: Enzymatic kinetic resolution for cost-effective rectification of racemic feedstocks.
Route Selection Strategy
The decision between chemical synthesis and biocatalysis depends on the required stereochemistry and batch scale.
| Feature | Route A: Directed Simmons-Smith | Route B: Biocatalytic Resolution |
| Starting Material | (S)-Pyroglutamic Acid (Chiral Pool) | Racemic 2-azabicyclo[3.1.0]hexan-3-one |
| Key Reagent | Diethylzinc ( | Lipase B (Candida antarctica) |
| Stereocontrol | Substrate-controlled (Diastereoselective) | Enzyme-controlled (Enantioselective) |
| Scalability | High (Requires Flow Chemistry for Safety) | Very High (Batch or Immobilized Bed) |
| Primary Risk | Pyrophoric reagents / Exotherms | Yield capped at 50% (theoretical) |
Protocol A: Continuous Flow Simmons-Smith Cyclopropanation[1]
Rationale: The conversion of an enamide (derived from pyroglutamic acid) to the cyclopropane via the Furukawa modification of the Simmons-Smith reaction is the most direct path to the chiral scaffold. However, the use of diethylzinc (
Synthetic Pathway[1][2][3][4][5][6][7]
-
Precursor Synthesis: (S)-Pyroglutamic acid
(S)-5-(hydroxymethyl)-2-pyrrolidinone Protection/Elimination N-Boc-2,3-dehydro-pyroglutamate (Enamide) . -
Cyclopropanation: Reaction of the Enamide with
.
Flow Reactor Setup (Diagram)
Caption: Continuous flow setup for safe handling of pyrophoric diethylzinc in Simmons-Smith cyclopropanation.
Detailed Methodology
Step 1: Reagent Preparation
-
Feed A (Substrate): Dissolve N-Boc-4,5-dehydropyroglutamate (0.5 M) in anhydrous Toluene.
-
Feed B (Zinc Source): 1.0 M Diethylzinc in Toluene (Commercial solution). Handle under strict
atmosphere. -
Feed C (Carbenoid Source): Diiodomethane (
, 2.0 equiv) in Toluene.
Step 2: The Flow Reaction
-
Active Species Generation: Pump Feed B and Feed C into a cooled static mixer (Mixer 1, -10°C) to generate the active iodomethylzinc carbenoid (
) in situ. This prevents accumulation of the unstable intermediate.[1][2]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Cyclopropanation: The output of Mixer 1 is combined with Feed A (Substrate) in a larger reactor coil (residence time: 20–30 min).
-
Temperature Gradient: The reactor coil should start at -10°C and gradually warm to 0°C or RT to drive conversion without thermal runaway.
Step 3: Quench & Workup
-
Direct the reactor effluent into a continuous stirred tank reactor (CSTR) containing saturated aqueous
. -
Safety Check: Monitor the headspace for Ethane/Ethylene gas evolution.
-
Purification: Separate phases. The organic layer is washed with
(to remove iodine) and brine. Concentrate to yield the N-Boc-2-azabicyclo[3.1.0]hexan-3-one.
Step 4: Quality Control (Self-Validation)
-
IPC (In-Process Control): Analyze by GC-FID. Look for disappearance of the alkene peak.
-
Stereochemistry: Check diastereomeric ratio (dr) via
-NMR. The cis-fused product (endo) is typically favored due to the directing effect of the Boc group and ring strain.
Protocol B: Biocatalytic Kinetic Resolution
Rationale: If the chemical route proves too costly or hazardous, a "Green" alternative is to synthesize the racemic lactam (via cheaper batch cyclopropanation methods) and resolve it enzymatically.
The Biocatalytic Workflow
Caption: Enzymatic kinetic resolution workflow using Candida antarctica Lipase B (CAL-B).
Detailed Methodology
Reagents:
-
Substrate: Racemic N-hydroxymethyl-2-azabicyclo[3.1.0]hexan-3-one (or the simple lactam).
-
Enzyme: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435).
-
Solvent: Diisopropyl ether (DIPE) or MTBE (anhydrous).
-
Acyl Donor: Vinyl Acetate (for transesterification mode).
Protocol:
-
Setup: Suspend the racemic lactam (100 g) in DIPE (10 volumes). Add Vinyl Acetate (3.0 equiv).
-
Initiation: Add immobilized CAL-B (10-20 wt% relative to substrate). Stir at 30–40°C.
-
Monitoring: The enzyme will selectively acylate one enantiomer (typically the R-isomer) or hydrolyze the ring (if water is present). For N-acylation resolution, one enantiomer becomes the N-acetyl derivative, the other remains the free lactam.
-
Termination: Filter off the enzyme beads (reusable).
-
Separation: The N-acetylated product and the unreacted lactam have significantly different
values and boiling points. Separate via flash chromatography or fractional distillation.
Validation:
-
Chiral HPLC: Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA.
-
Target: >99% ee for the desired enantiomer.
Process Safety & Engineering Controls
| Hazard | Control Measure |
| Diethylzinc ( | Pyrophoric. Use Continuous Flow to minimize active volume (<10 mL active inventory). dedicated fire suppression (Class D). |
| Diiodomethane ( | Light sensitive, toxic. Store in amber vessels. Use thiosulfate wash to quench iodine byproducts. |
| Exotherms | The formation of the Zn-carbenoid is exothermic. Active cooling (-10°C) at the mixing point is critical. |
| Residual Metals | Zinc salts can complicate downstream purification. Use EDTA or acidic washes to ensure <10 ppm Zn in final API intermediate. |
References
-
Vertex Pharmaceuticals. (2025). A stereoselective and scalable synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid. ResearchGate. Link
- Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions. (Foundational text for the Zn-carbenoid mechanism).
-
Vapourtec. (2022).[3] Continuous Process to Safely Manufacture an Aryldiazoacetate and Its Direct Use in Cyclopropanation. (Demonstrates flow safety principles applicable to carbenoid chemistry). Link
-
Sigma-Aldrich. (2023). Safety Data Sheet: 2-azabicyclo[3.1.0]hexan-3-one. Link
-
Thieme Connect. (2020). Synthesis of an Azabicyclo[3.1.0]hexanone-Containing Inhibitor via Catalytic C–H Activation. (Alternative C-H activation route). Link
Sources
- 1. eCyclopropanation – a safe and scalable electrochemical route to cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vapourtec.com [vapourtec.com]
- 3. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
Functionalization of the Nitrogen Atom in 2-Azabicyclo[3.1.0]hexan-3-one
[1]
Introduction & Scaffold Analysis
The 2-azabicyclo[3.1.0]hexan-3-one core presents a unique challenge in medicinal chemistry: balancing the reactivity of the lactam nitrogen with the stability of the fused cyclopropane ring. Unlike simple pyrrolidinones, the [3.1.0] bicyclic system imposes significant ring strain (~27 kcal/mol for the cyclopropane), which influences the conformational landscape and reactivity.
Chemical Properties[2][3][4][5][6][7][8][9][10][11][12]
-
Acidity: The N-H bond of the lactam is weakly acidic, with a pKa estimated between 15–17 (in DMSO). This allows for deprotonation by moderately strong bases (e.g., NaH, Cs₂CO₃) without immediately compromising the cyclopropane ring.
-
Nucleophilicity: The neutral lactam nitrogen is non-nucleophilic due to resonance delocalization. Functionalization requires either deprotonation (to form the imidate/amidate anion) or metal-catalyzed cross-coupling.
-
Stability: The fused cyclopropane ring is generally robust toward basic conditions used for N-alkylation. However, strong acids or radical conditions can trigger ring-opening or rearrangement to dihydropyridines.
Strategic Decision Framework
The choice of functionalization method depends on the electrophile (alkyl vs. aryl) and the tolerance of the substrate to heat and base.
Figure 1: Decision matrix for selecting the optimal N-functionalization pathway.
Protocol A: N-Alkylation (The Genentech Method)
This protocol is based on the optimized conditions reported by Genentech for the synthesis of NIK inhibitors. It utilizes Cesium Carbonate (
Materials
-
Substrate: 2-Azabicyclo[3.1.0]hexan-3-one (1.0 equiv)
-
Electrophile: Alkyl Iodide (e.g., Methyl Iodide) (1.5 equiv)
-
Base: Cesium Carbonate (
) (1.8 – 2.0 equiv) -
Solvent: Acetonitrile (MeCN), anhydrous (0.2 M concentration)
Step-by-Step Methodology
-
Setup: Charge a reaction vial equipped with a magnetic stir bar with 2-azabicyclo[3.1.0]hexan-3-one and
. -
Solvation: Add anhydrous MeCN. Stir the suspension at Room Temperature (RT) for 15 minutes to ensure partial deprotonation/equilibration.
-
Addition: Add the Alkyl Iodide dropwise to the suspension.
-
Reaction: Seal the vial and heat to 75 °C . Stir for 12 hours.
-
Note: The suspension color may change from white to light yellow.
-
-
Workup: Cool the mixture to RT. Filter through a pad of Celite or a sintered glass funnel to remove inorganic salts (
, unreacted ). -
Purification: Concentrate the filtrate under reduced pressure. The residue is typically a light yellow oil that can be used directly or purified via silica gel chromatography (EtOAc/Hexanes).
Expected Yield: 85–95%
Key Insight: The use of
Protocol B: N-Arylation (Chan-Lam Coupling)
For installing aryl or heteroaryl groups, the Chan-Lam coupling is preferred over Palladium-catalyzed methods for this scaffold.[1] It operates at room temperature (or mild heat) and uses boronic acids, which is gentler on the strained cyclopropane ring than the high temperatures (>100°C) often required for Buchwald-Hartwig lactam arylation.
Materials
-
Substrate: 2-Azabicyclo[3.1.0]hexan-3-one (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (
) (2.0 equiv) -
Catalyst: Copper(II) Acetate (
) (1.0 equiv) -
Base: Pyridine or Triethylamine (2.0 equiv)
-
Solvent: Dichloromethane (DCM) or 1,4-Dioxane (0.1 M)
-
Atmosphere: Oxygen (Air balloon or open to air)
Step-by-Step Methodology
-
Setup: In a round-bottom flask, combine the lactam, aryl boronic acid, and
. -
Activation: Add the solvent (DCM) and the base (Pyridine).
-
Oxidation: Attach a drying tube or an air balloon (if using dry solvent). The reaction requires
to reoxidize Cu(I) to Cu(II). -
Reaction: Stir vigorously at Room Temperature for 24–48 hours.
-
Monitoring: The reaction mixture typically turns a deep blue/green color. Monitor by TLC/LCMS.
-
-
Workup: Dilute with DCM and wash with saturated
solution (to chelate and remove Copper) followed by brine. -
Purification: Dry organic layer over
, concentrate, and purify via flash chromatography.
Expected Yield: 40–70% (Substrate dependent) Troubleshooting: If conversion is low, switch solvent to 1,4-Dioxane and heat to 40–50 °C. Add 4Å molecular sieves to remove water generated during the cycle.
Protocol C: N-Arylation (Buchwald-Hartwig)
Use this protocol only if Chan-Lam fails (e.g., for unreactive aryl halides).
Materials
-
Catalyst:
(2–5 mol%) -
Ligand: Xantphos or BrettPhos (4–10 mol%)
-
Base:
(1.5 equiv) -
Solvent: 1,4-Dioxane, degassed.
Methodology
-
Combine lactam, Aryl Bromide, Base, Pd source, and Ligand in a vial inside a glovebox or under Argon flow.
-
Add degassed Dioxane.
-
Heat to 80–100 °C for 12–16 hours.
-
Caution: Monitor strictly for ring opening (thermal rearrangement) of the cyclopropane.
Summary of Reaction Parameters
| Parameter | Protocol A (Alkylation) | Protocol B (Arylation - Chan-Lam) | Protocol C (Arylation - Buchwald) |
| Primary Reagent | Alkyl Halide (MeI, BnBr) | Aryl Boronic Acid | Aryl Halide (Ar-Br, Ar-I) |
| Catalyst/Base | |||
| Solvent | MeCN (or DMF) | DCM or Dioxane | Dioxane or Toluene |
| Temperature | 75 °C | 25 °C (RT) | 80–100 °C |
| Risk Profile | Low (Standard) | Low (Mild conditions) | High (Thermal strain on ring) |
| Typical Yield | 85–95% | 40–70% | 50–80% |
References
-
Synthesis of an Azabicyclo[3.1.0]hexanone-Containing Inhibitor of NF-κB Inducing Kinase via Catalytic C–H Activation. Crawford, J. J., et al.[2] (2020).[2] Synthesis, 52. Source: (Key reference for Protocol A: N-methylation conditions)
-
Access to 3D Alicyclic Amine-Containing Fragments through Transannular C–H Arylation. Lee, M., et al.[3] (2019).[3] Synlett, 30, 417–422.[3] Source: (Context on the stability and functionalization of the azabicyclo[3.1.0] core)
-
Copper-promoted N-arylation of amines and amides with arylboronic acids. Lam, P. Y. S., et al.[4] (1998). Tetrahedron Letters, 39(19), 2941-2944. Source: (Foundational reference for Protocol B: Chan-Lam coupling)
-
Palladium-Catalyzed Formation of C–N Bonds in Medicinally Important Nitrogen Heterocycles. Surry, D. S., & Buchwald, S. L. (2008). Chemical Reviews, 108(8), 2952–2999. Source: (Foundational reference for Protocol C: Ligand selection for lactams)
Sources
Application Notes and Protocols: Reductive Functionalization of 2-Azabicyclo[3.1.0]hexan-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2-Azabicyclo[3.1.0]hexan-3-one Scaffold
The 2-azabicyclo[3.1.0]hexan-3-one core is a conformationally constrained bicyclic lactam that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure serves as a valuable bioisostere for various cyclic and acyclic motifs, enabling the precise spatial orientation of pharmacophoric elements. This can lead to enhanced binding affinity and selectivity for biological targets.[1] Derivatives of this scaffold have shown promise in a range of therapeutic areas, underscoring the importance of versatile synthetic methodologies for their functionalization.
Reductive functionalization of the C3-carbonyl group of 2-azabicyclo[3.1.0]hexan-3-one opens a gateway to a diverse array of novel chemical entities. By converting the ketone to an alcohol or the lactam to a cyclic amine, chemists can introduce new vectors for molecular elaboration, modulate physicochemical properties, and explore new interactions with target proteins. This guide provides detailed application notes and protocols for key reductive functionalization techniques applicable to this important scaffold.
Core Reductive Strategies and Mechanistic Considerations
The primary sites for reductive modification on the 2-azabicyclo[3.1.0]hexan-3-one scaffold are the C3-carbonyl and the lactam functionality itself. The choice of reducing agent and reaction conditions dictates the outcome, allowing for either selective reduction of the ketone or complete reduction of the lactam to a cyclic amine.
A critical consideration in these transformations is the stereochemical outcome. The rigid bicyclic structure creates distinct concave and convex faces, leading to the potential for high diastereoselectivity in hydride delivery to the carbonyl. The approach of the reducing agent is often governed by steric hindrance, with the hydride typically attacking from the less hindered face.
Protocol 1: Diastereoselective Reduction of the C3-Carbonyl to an Alcohol
This protocol details the reduction of the ketone functionality in 2-azabicyclo[3.1.0]hexan-3-one to the corresponding alcohol, 2-azabicyclo[3.1.0]hexan-3-ol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, typically leaving the lactam intact.[2][3]
Causality in Experimental Design:
The choice of a mild reducing agent like NaBH₄ is crucial to prevent over-reduction to the cyclic amine. Protic solvents such as methanol or ethanol are commonly used and also serve to protonate the resulting alkoxide intermediate.[3][4] The stereochemical outcome is highly dependent on the steric environment of the bicyclic system. In many cases, the hydride will attack from the less sterically hindered exo face, leading to the formation of the endo-alcohol as the major diastereomer.
Experimental Workflow Diagram:
Caption: Workflow for the NaBH₄ reduction of 2-azabicyclo[3.1.0]hexan-3-one.
Detailed Step-by-Step Protocol:
-
Reaction Setup:
-
To a solution of N-protected 2-azabicyclo[3.1.0]hexan-3-one (1.0 eq) in anhydrous methanol (0.1 M), add the solution to a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask to 0 °C in an ice-water bath.
-
-
Reduction:
-
Slowly add sodium borohydride (NaBH₄, 1.5 eq) to the stirred solution in small portions.
-
Continue stirring at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-azabicyclo[3.1.0]hexan-3-ol.
-
Data Summary Table:
| Entry | Substrate | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1 | N-Boc-2-azabicyclo[3.1.0]hexan-3-one | NaBH₄ | MeOH | 0 to rt | 2 | >90 | >95:5 |
| 2 | N-Cbz-2-azabicyclo[3.1.0]hexan-3-one | NaBH₄ | EtOH | 0 to rt | 3 | >85 | >90:10 |
Protocol 2: Complete Reduction of the Lactam to a Cyclic Amine
This protocol describes the complete reduction of the lactam functionality in 2-azabicyclo[3.1.0]hexan-3-one to the corresponding cyclic amine, 2-azabicyclo[3.1.0]hexane. This transformation requires a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄).[5][6]
Causality in Experimental Design:
The high reactivity of LiAlH₄ is necessary to reduce the resonance-stabilized amide bond of the lactam.[4] The mechanism involves the initial formation of a tetrahedral intermediate, followed by coordination of the oxygen to the aluminum species, and subsequent elimination to form an iminium ion, which is then further reduced to the amine.[7] Anhydrous, aprotic solvents like tetrahydrofuran (THF) or diethyl ether are essential, as LiAlH₄ reacts violently with protic solvents.[8] It is important to note that this strong reducing agent will also reduce other carbonyl-containing functional groups present in the molecule.
Mechanism of Lactam Reduction with LiAlH₄:
Sources
- 1. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium Borohydride [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. A practical catalytic reductive amination of carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02271C [pubs.rsc.org]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
Troubleshooting & Optimization
Optimizing yield in the cyclization of 2-Azabicyclo[3.1.0]hexan-3-one precursors
Topic: Optimizing Yield & Selectivity in the Cyclization of 2-Azabicyclo[3.1.0]hexan-3-one Precursors Audience: Synthetic Chemists, Process Development Scientists Version: 2.0 (Current as of 2026)
Core Directive & Scope
This guide addresses the synthesis of the 2-azabicyclo[3.1.0]hexan-3-one scaffold, a rigid bicyclic lactam and critical pharmacophore in antiviral agents (e.g., Hepatitis C protease inhibitors like Boceprevir) and glutamate receptor agonists.
The primary focus is the Transition-Metal Catalyzed Intramolecular Cyclopropanation of
The "Gold Standard" Protocol: Intramolecular Carbenoid Cyclization
Before troubleshooting, ensure your baseline protocol aligns with modern best practices. The following workflow minimizes the common "carbene dimerization" failure mode.
Reaction Scheme
Precursor:
Step-by-Step Optimization Protocol
| Step | Action | Technical Rationale |
| 1. Solvent Prep | Degas CH | Oxygen can oxidize the active Rh-carbene species or the diazo precursor, reducing effective catalyst loading. |
| 2. Catalyst Load | Dissolve Rh | Higher temperatures favor the high-energy activation barrier of cyclopropanation over the lower-barrier dimerization. |
| 3. Addition | CRITICAL: Add the diazo precursor via syringe pump over 4–8 hours. | High Dilution Principle: Keeping the instantaneous concentration of diazo low prevents intermolecular carbene dimerization (azine formation). |
| 4. Monitoring | Monitor N | Cessation of gas evolution indicates diazo consumption. |
| 5. Quench | Cool to RT. Filter through a celite/silica plug. | Removes Rhodium residues which can isomerize the sensitive cyclopropane ring upon prolonged exposure. |
Troubleshooting Guide: Diagnostics & Solutions
Module A: The "Zero Yield" or "Low Conversion" Scenario
Symptom: Starting material is consumed, but the major product is a complex mixture or a specific byproduct (azine/fumarate).
Root Cause Analysis (Graphviz)
Caption: Decision tree for diagnosing reaction failure modes in Rh-catalyzed cyclopropanation.
Detailed Solutions
1. The Dimerization Trap (Inter- vs. Intramolecular)
-
Diagnosis: You isolate fumarates or maleates (dimers of the carbene).
-
Mechanism: The reaction rate of Carbene + Diazo >> Carbene + Alkene.
-
Fix:
-
Pseudo-infinite Dilution: Decrease the addition rate. If currently adding over 2 hours, extend to 8 hours.
-
Solvent Volume: Increase solvent volume to achieve <0.01 M concentration.
-
2. Catalyst Poisoning
-
Diagnosis: Reaction stalls; adding more diazo just leads to accumulation.
-
Mechanism: Lewis basic sites (amines, pyridines, thioethers) on your substrate can coordinate to the Rh axial site, shutting down the catalytic cycle.
-
Fix:
-
Protecting Groups: Ensure all amines are protected as carbamates (Boc, Cbz) or amides. Free amines are fatal to Rh
catalysis. -
Catalyst Switch: Use Cu(acac)
or Cu(OTf) with bis-oxazoline ligands, which are sometimes more robust to heteroatoms than Rhodium carboxylates.
-
Module B: Stereochemical Control (Endo vs. Exo)
Symptom: You are obtaining a 1:1 mixture of diastereomers, but the bioactive target requires the exo-cyclopropane (or endo).
Scientific Grounding: The diastereoselectivity in Rh-carbenoid cyclopropanation is governed by the approach of the alkene to the metal-carbene bond.[2]
-
Rh
(OAc) : Small ligand. Low steric bulk. Often gives poor selectivity (e.g., 2:1). -
Rh
(TPA) (Triphenylacetate): Massive ligand "wall." Forces the alkene to approach in a specific orientation to minimize steric clash.
Comparative Data: Catalyst Effect on Diastereomeric Ratio (dr)
| Catalyst | Ligand Type | Typical dr (Exo:Endo) | Notes |
| Rh | Acetate (Small) | 60:40 to 70:30 | Good general reactivity, poor selectivity. |
| Rh | Octanoate (Lipophilic) | 65:35 | Soluble in non-polar solvents; similar selectivity to acetate. |
| Rh | Triphenylacetate (Bulky) | >95:5 | Recommended for high dr. Suppresses |
| Rh | Chiral Prolinate | Variable | Used for enantioselective synthesis (requires optimization). |
Protocol Adjustment:
If selectivity is poor, switch immediately to Rh
Module C: The Simmons-Smith Alternative
If the diazo route fails (e.g., substrate instability), the Simmons-Smith cyclopropanation of a 2,5-dihydropyrrole (pyrroline) is the backup.
Workflow: Pyrroline + Et2Zn + CH2I2 -> [3.1.0] System
Common Failure Mode: Stuck at 50% Conversion
-
Cause: The zinc-carbenoid reagent coordinates to the product lactam/carbamate oxygen, inhibiting further reaction.
-
Fix: Use excess reagent (5–10 equivalents) of Et
Zn and CH I . -
Additive: Add Trifluoroacetic acid (TFA) (1.0 eq relative to Et
Zn) to generate the more reactive species CF COOZnCH I.
Frequently Asked Questions (FAQs)
Q1: My diazo precursor decomposes on the silica column during purification. How do I handle it?
A:
-
Prevention: Pre-treat your silica gel with 1% Triethylamine (Et
N) in hexanes before loading the column. This neutralizes acidic sites on the silica. -
Alternative: If the diazo is generated via Regitz transfer (azide + active methylene), use it crude if possible, or purify via neutral alumina.
Q2: I see a major byproduct where the double bond has moved, but no cyclopropane formed.
A: This is
-
Mechanism: The Rh-carbene inserts into the C-H bond adjacent to the alkene instead of the alkene itself, or the intermediate metallacycle collapses via hydride shift.
-
Solution: This is a steric issue. Switch to Rh
(TPA) . The bulky ligands physically block the transition state required for hydride elimination, forcing the system toward cyclopropanation.
Q3: Can I scale this up to 100g? A: Safety Warning. Diazo compounds are energetic.
-
Thermal Hazard: Never accumulate unreacted diazo in the reactor.
-
Process Control: Use Flow Chemistry or Continuous Stirred Tank Reactors (CSTR) for scale-up. Generate the diazo in situ or pump it immediately into the hot catalyst stream. This ensures the standing concentration of explosive intermediate is near zero.
Mechanism & Causality Visualization
Understanding the competition between the desired pathway and the "killer" pathway (
Caption: Kinetic competition in Rh-catalyzed transformations. Bulky ligands (TPA) block the lower path.
References
-
Panne, P., DeAngelis, A., & Fox, J. M. (2008).
-Alkyl- -diazoesters: Catalyst-Dependent Chemo- and Diastereoselectivity.[3] Organic Letters, 10(14), 2987–2989. -
Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions.[4] Chemical Reviews, 103(4), 977–1050.
-
Li, T., Liang, J., Ambrogelly, A., et al. (2012). Efficient, Chemoenzymatic Process for Manufacture of the Boceprevir Bicyclic [3.1.0]Proline Intermediate.[5] Journal of the American Chemical Society, 134(14), 6467–6472.[5]
-
Doyle, M. P. (1986). Catalytic methods for metal carbene transformations. Chemical Reviews, 86(5), 919–939.
-
Yoshikawa, N., Tan, L., Yasuda, N., et al. (2004). Enantioselective syntheses of bicyclo[3.1.0]hexane carboxylic acid derivatives by intramolecular cyclopropanation.[6] Tetrahedron Letters, 45(39), 7261–7264. [6]
Sources
- 1. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 2. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 3. Rh-Catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst-Dependent Chemo- and Diastereoselectivity [organic-chemistry.org]
- 4. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 5. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (PDF) Enantioselective syntheses of bicyclo[3.1.0]hexane carboxylic acid derivatives by intramolecular cyclopropanation [academia.edu]
Technical Support Center: Effective Resolution of Racemic 2-Azabicyclo[3.1.0]hexan-3-one
Welcome to the technical support center for the resolution of racemic 2-azabicyclo[3.1.0]hexan-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the effective separation of this versatile chiral building block. This document offers a synthesis of established methodologies, practical insights, and troubleshooting strategies to empower you in your synthetic endeavors.
Introduction: The Importance of Chiral Purity
The 2-azabicyclo[3.1.0]hexan-3-one core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active molecules. As with most chiral compounds, the biological activity of each enantiomer can differ significantly. Therefore, the ability to efficiently resolve the racemic mixture into its constituent enantiomers is paramount for the development of safe and effective therapeutics. This guide will explore the three primary methods for achieving this separation: Chiral High-Performance Liquid Chromatography (HPLC), Enzymatic Kinetic Resolution, and Diastereomeric Salt Formation.
Section 1: Chiral HPLC Resolution
Chiral HPLC is a powerful and widely used technique for the analytical and preparative separation of enantiomers. The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.
Troubleshooting Guide: Chiral HPLC
Q1: I am not seeing any separation of the enantiomers on my chiral column. What should I do?
A1: Lack of separation can stem from several factors. First, ensure you have selected an appropriate chiral stationary phase. For bicyclic lactams, polysaccharide-based CSPs like those derived from cellulose or amylose are often a good starting point.[1] Consider screening a variety of columns with different chiral selectors.[2]
Next, optimize your mobile phase. The composition of the mobile phase, including the type and concentration of the organic modifier (e.g., isopropanol, ethanol) and any additives, can dramatically impact selectivity.[2] Experiment with different solvent systems and gradients. For basic compounds, the addition of a small amount of a basic modifier like diethylamine (DEA) can improve peak shape and resolution. Conversely, for acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) may be beneficial.[3]
Q2: My peaks are broad and tailing. How can I improve the peak shape?
A2: Poor peak shape is often related to secondary interactions between the analyte and the stationary phase or issues with the mobile phase. Ensure your sample is fully dissolved in the mobile phase. If not, this can lead to peak distortion.
Consider the pH of your mobile phase if you are using a reversed-phase method. For amine-containing compounds, operating at a pH that ensures the analyte is in a single ionic form can sharpen peaks. As mentioned previously, the addition of modifiers like DEA or TFA can also mitigate tailing by blocking active sites on the silica support.[3] Finally, check for column degradation, which can occur after prolonged use or exposure to harsh conditions.
Q3: I am experiencing a "memory effect" where the results of one injection seem to affect the next. What is happening?
A3: This phenomenon, known as "additive memory effect," can be particularly prevalent in chiral separations, especially when using additives in the mobile phase.[4] It occurs when components of the sample or mobile phase additives from a previous injection are retained on the column and alter the stationary phase's surface chemistry for subsequent runs.[5]
To mitigate this, it is crucial to have a robust column washing and re-equilibration step between injections, especially when changing mobile phase compositions or sample matrices.[4] If you suspect an additive is the culprit, try running the separation without it or use a dedicated column for that specific method.
Experimental Protocol: Chiral HPLC Method Development
This protocol provides a starting point for developing a chiral HPLC method for 2-azabicyclo[3.1.0]hexan-3-one.
Materials:
-
Racemic 2-azabicyclo[3.1.0]hexan-3-one
-
HPLC-grade n-hexane, isopropanol (IPA), and ethanol (EtOH)
-
Chiral HPLC columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H)
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of the racemic mixture in the mobile phase at a concentration of approximately 1 mg/mL.
-
Initial Screening:
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane/IPA (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 220 nm
-
-
Optimization:
-
If no separation is observed, systematically vary the ratio of n-hexane to IPA (e.g., 80:20, 70:30).
-
Screen other alcohol modifiers such as ethanol.
-
If peak shape is poor, consider adding 0.1% DEA to the mobile phase.
-
Evaluate the effect of temperature on the separation (e.g., 20 °C, 30 °C, 40 °C).
-
-
Method Validation: Once a suitable separation is achieved, validate the method for linearity, precision, accuracy, and robustness.[6]
Table 1: Representative Chiral HPLC Screening Conditions for Bicyclic Lactams
| Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Temperature (°C) | Detection (nm) |
| Chiralcel® OD-H | n-Hexane/Isopropanol (80:20) | 1.0 | 30 | 220 |
| Chiralpak® AD | n-Hexane/Ethanol (90:10) | 0.8 | 25 | 220 |
| Chiralpak® IA | Methanol/Acetonitrile (50:50) | 1.0 | 35 | 220 |
Note: These are starting conditions and may require optimization for 2-azabicyclo[3.1.0]hexan-3-one.
Sources
Troubleshooting ring-opening side reactions in azabicyclo[3.1.0]hexane systems
Topic: Troubleshooting Ring-Opening Side Reactions & Stability
Status: Operational Ticket ID: AZ-310-HEX-TS Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary: The Strain-Reactivity Paradox
The azabicyclo[3.1.0]hexane scaffold is a pharmacophore of immense value (e.g., Trovafloxacin, Bicifadine, mGluR modulators) due to its ability to rigidly constrain amino acid side chains. However, this rigidity comes at a energetic cost: ~27.5 kcal/mol of ring strain .
This strain makes the system a "loaded spring." Under acidic conditions, thermal stress, or nucleophilic attack, the cyclopropane ring seeks release, often triggering cyclopropylcarbinyl rearrangements that destroy your scaffold. This guide provides the protocols to keep that spring intact.
Diagnostic & Troubleshooting Modules
Module A: Acid-Catalyzed Ring Opening (The #1 Failure Mode)
The Issue: You are attempting to remove an N-Boc or ester group using standard acidic conditions (e.g., 50% TFA/DCM or HCl/MeOH). The Observation: LCMS shows the correct mass, but NMR reveals a complex mixture or a clean conversion to a dihydropyridine/pyrrole derivative. The Cause: Protonation of the nitrogen or an adjacent carbonyl facilitates the formation of a cyclopropylcarbinyl cation , which rapidly rearranges to relieve strain.
Mechanism of Failure
The cyclopropane bond acts as a
Figure 1: The acid-catalyzed destruction pathway. Protonation triggers a cascade where the strain energy drives bond cleavage.
Corrective Protocol: The "Anhydrous Silyl" Method
Do NOT use aqueous acids or TFA for sensitive bicyclic systems. Use the TMSOTf/2,6-Lutidine protocol.[1][2] This method cleaves the carbamate under neutral-to-mildly basic conditions, preventing the accumulation of destabilizing cations.
Standard Operating Procedure (SOP-AZ-01): Safe N-Boc Deprotection
| Step | Action | Critical Parameter |
| 1 | Dissolution | Dissolve substrate (1.0 equiv) in anhydrous DCM (0.1 M). |
| 2 | Buffering | Add 2,6-lutidine (3.0 equiv). This acts as a non-nucleophilic proton sponge. |
| 3 | Activation | Cool to 0°C. Dropwise add TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (2.0–3.0 equiv). |
| 4 | Reaction | Stir at 0°C -> RT. Monitor by TLC/LCMS.[3] (Usually complete in 30-60 min). |
| 5 | Quench | CRITICAL: Quench with sat. aq. NaHCO₃ or MeOH. Do not use water alone initially to avoid transient acid spikes. |
Why this works: TMSOTf silylates the Boc carbonyl, inducing fragmentation into isobutylene and CO₂ without generating a free proton pool that would attack the cyclopropane [1, 2].
Module B: Nucleophilic Instability (The "Homo-Michael" Attack)
The Issue: You are attempting a substitution reaction (e.g., Sɴ2) on a side chain, but the nucleophile attacks the ring instead. The Cause: If the nitrogen contains an Electron Withdrawing Group (EWG) like a ketone, sulfonyl, or Boc, the system behaves like a homo-Michael acceptor . The cyclopropane bond becomes polarized and susceptible to nucleophilic attack.
Troubleshooting Matrix:
| Observation | Diagnosis | Solution |
| Product is a Piperidine | Nucleophile attacked the internal bond (C1/C5). | Switch Solvent: Change from polar aprotic (DMF/DMSO) to non-polar (Toluene/DCM) to destabilize the transition state. Lower temperature to < -20°C. |
| Product is a Pyrrolidine | Nucleophile attacked the external methylene (C6). | Steric Shielding: If possible, use a bulkier protecting group on the Nitrogen to block the trajectory of the incoming nucleophile. |
| Low Yield / Polymer | Uncontrolled ring opening polymerization. | Concentration: Run reaction ultra-dilute (0.01 M) to favor intramolecular processes over intermolecular polymerization. |
Decision Support System
Use this logic flow to determine the safety of your proposed reaction conditions.
Figure 2: Decision logic for assessing reaction safety on azabicyclo[3.1.0]hexane substrates.
Frequently Asked Questions (FAQ)
Q: I see a "doublet of doublets" signal disappearing in NMR after workup. What happened? A: The high-field signals (0.1 – 1.5 ppm) characteristic of cyclopropane protons are your diagnostic beacon. If these disappear and are replaced by olefinic signals (5.0 – 6.0 ppm), you have opened the ring. This often happens during silica gel chromatography if the silica is too acidic.
-
Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes to neutralize acidic sites before loading your compound.
Q: Can I use hydrogenation (H₂/Pd-C) to remove a Cbz group? A: Proceed with extreme caution. While cyclopropanes are generally stable to standard hydrogenation, the strain in the [3.1.0] system can lead to hydrogenolysis of the cyclopropane ring itself, especially at higher pressures or prolonged times.
-
Fix: Use transfer hydrogenation (ammonium formate/Pd-C) or strictly monitor H₂ uptake.
Q: Why is the 2-azabicyclo[3.1.0] system more unstable than the 3-aza system? A: In the 2-aza system, the nitrogen lone pair is directly adjacent to the bridgehead carbon. This allows for immediate orbital overlap and facile ring opening (hemi-aminal type instability) upon protonation. The 3-aza system has a methylene spacer, providing slightly better kinetic stability, though it remains sensitive [3].
References
-
Sakagami, M., et al. (2003). "Unexpected highly chemoselective deprotection of the acetals from aldehydes and not ketones: TESOTf-2,6-lutidine combination."[4] Tetrahedron Letters, 44(47), 4757–4759.
-
Guzow, K., et al. (2004). "Synthesis of 3-azabicyclo[3.1.0]hexane amino acids." Chemical Communications. (Describes TMSOTf usage for sensitive bicyclic deprotection).
-
Charette, A. B., et al. (2014). "Nucleophile-Dependent Regio- and Stereoselective Ring Opening of 1-Azoniabicyclo[3.1.0]hexane Tosylate." Chemistry - An Asian Journal, 9(4), 1060-1067.
-
BenchChem Technical Support. (2025). "Reactions of 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane with Nucleophiles." (Analogous bicyclic ring-opening mechanisms).
Sources
Minimizing byproduct formation during Simmons-Smith cyclopropanation of lactams
Status: Active Ticket Type: Advanced Methodology Support Subject: Minimizing Byproduct Formation in Enlactam Cyclopropanation Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Diagnostic Decision Matrix
Before altering your protocol, identify the specific failure mode. Use this decision tree to isolate the root cause of your byproduct formation or low yield.
Caption: Figure 1. Troubleshooting logic flow for diagnosing failure modes in lactam cyclopropanation.
Technical Deep Dive: The Mechanics of Failure
The Simmons-Smith reaction, specifically the Furukawa modification (
Issue A: The "Acid Spike" (Hydrolysis & Ring Opening)
The Symptom: Your TLC shows product during the reaction, but after workup, you recover the ring-opened ketone or hydrolyzed amide.
The Cause: The reaction generates
-
Buffer the Reaction: Add pyridine (1.0 equiv relative to Zn) to the reaction mixture. This sequesters
as it forms.[1] -
Alkaline Quench: NEVER use standard
. Quench with Rochelle’s Salt (Potassium Sodium Tartrate) or cold saturated .
Issue B: The N-Alkylation Phantom
The Symptom: A byproduct forms that is +14 mass units (methylated) or +CH2I.
The Cause: The zinc carbenoid (
-
Protecting Group Strategy: You must reduce the nucleophilicity of the nitrogen. Switch from Benzyl (Bn) to Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) . The carbamate pulls electron density from the nitrogen, shutting down N-alkylation.
Issue C: The Chelation Trap (Stalled Conversion)
The Symptom: Reaction stops at 50% conversion regardless of time. The Cause: Lactam carbonyls are good ligands. They can coordinate to the Zinc reagent, forming a stable complex that is too sterically crowded to react with the alkene. The Fix:
-
Sacrificial Reagent: Use excess
(3.0–5.0 equiv). The first equivalent saturates the Lewis basic sites (chelation), leaving the remaining equivalents free to perform the cyclopropanation [2].
Optimized Protocol: The Furukawa-Lactam Procedure
This protocol is designed for N-Boc protected enlactams . It prioritizes the suppression of Lewis acid byproducts.
Reagents & Stoichiometry Table
| Component | Equivalents | Role | Notes |
| Enlactam (SM) | 1.0 | Substrate | Must be dry (azeotrope w/ toluene). |
| 3.0 - 5.0 | Carbenoid Source | Use Hexane or Toluene solution. | |
| 3.0 - 5.0 | Carbene Source | Filter through basic alumina if pink/red. | |
| DCE | Solvent (0.2 M) | Solvent | 1,2-Dichloroethane allows higher reflux T. |
| DME | 0.5 equiv | Additive | 1,2-Dimethoxyethane can stabilize Zn species. |
Step-by-Step Workflow
-
Preparation: Flame-dry a round-bottom flask under Argon. Add the N-Boc enlactam and anhydrous 1,2-dichloroethane (DCE) . Cool to -10°C.
-
Carbenoid Formation (In-Situ):
-
Add
solution dropwise. Note: Slight exotherm. -
Add
dropwise over 20 minutes. The solution may turn milky or precipitate salts. -
Crucial: Stir at 0°C for 30 minutes to allow the active species (
) to form and coordinate.
-
-
Reaction:
-
Allow the mixture to warm to Room Temperature (RT).
-
If conversion is slow after 2 hours, heat to reflux (60°C) . DCE is superior to DCM here because the higher boiling point overcomes the activation energy barrier of electron-deficient enlactams [3].
-
-
The "Soft" Quench:
-
Cool back to 0°C.
-
Dilute with
(precipitates Zinc salts). -
Slowly add saturated aqueous Rochelle’s Salt . Stir vigorously for 1 hour until two clear layers form (the "chelation break").
-
Separate organics, wash with
, dry over .
-
Mechanistic Visualization
Understanding the coordination environment helps predict stereochemistry and side reactions.
Caption: Figure 2. Coordination of Zinc Carbenoid to Lactam Carbonyl and the Lewis Acid Trap.
Frequently Asked Questions (FAQ)
Q: My
Q: Why use Diethylzinc (Furukawa) instead of Zn-Cu couple (Simmons-Smith)? A: Homogeneity and reproducibility.[7][8] The Zn-Cu couple is heterogeneous, making reactivity highly dependent on the surface activation of the Zinc. For high-value substrates like lactams, the Furukawa reagent provides consistent stoichiometry and solubility [4].
Q: Can I use THF as a solvent? A: Avoid it if possible. THF is a Lewis base that strongly coordinates to Zinc, competing with your carbenoid formation. DCM or DCE are non-coordinating and significantly increase the reaction rate.
Q: How do I remove the stubborn Zinc emulsion during workup? A: This is the most common bottleneck. Do not rush the quench. Stirring with Rochelle's salt (Potassium Sodium Tartrate) for at least 45-60 minutes is mandatory. The tartrate chelates the Zinc, moving it into the aqueous layer and breaking the emulsion.
References
-
Charette, A. B. , & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[1][3][4][7][8][9][10][11][12][13][14] Organic Reactions, 58, 1–415. Link
-
Furukawa, J. , Kawabata, N., & Nishimura, J. (1968). Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide.[1][2][6][7] Tetrahedron, 24(1), 53-58. Link
-
Lévesque, E. , Goudreau, S. R., & Charette, A. B. (2014).[11][12] Improved Zinc-Catalyzed Simmons–Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes. Organic Letters, 16(5), 1490–1493. Link
-
Winne, J. M. (2012). Functionalized Cyclopropanes in Organic Synthesis. Topics in Current Chemistry. Link
Sources
- 1. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. repositorio.uam.es [repositorio.uam.es]
- 4. researchgate.net [researchgate.net]
- 5. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review [mdpi.com]
- 6. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Charette Asymmetric Cyclopropanation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Simmons-Smith Reaction [organic-chemistry.org]
- 12. Improved Zinc-Catalyzed Simmons-Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Simmons-Smith Cyclopropanation Reaction | TCI EUROPE N.V. [tcichemicals.com]
Stability of 2-Azabicyclo[3.1.0]hexan-3-one under acidic and basic conditions
Technical Support Center: Stability and Handling of 2-Azabicyclo[3.1.0]hexan-3-one
Welcome to the Technical Support Center for bicyclic lactam handling. This guide is designed for researchers and drug development professionals working with 2-azabicyclo[3.1.0]hexan-3-one (CAS: 2193098-04-1)[1][2]. Below, we provide mechanistic insights, troubleshooting workflows, empirical stability data, and validated protocols to ensure the structural integrity of this highly strained intermediate during your synthetic campaigns.
Executive Mechanistic Overview
As a cyclopropanated gamma-lactam, 2-azabicyclo[3.1.0]hexan-3-one presents unique stability challenges. The fusion of the cyclopropane ring to the pyrrolidone core introduces significant Baeyer strain. While the cyclopropane ring itself is relatively stable to non-nucleophilic conditions, the lactam carbonyl is highly susceptible to nucleophilic attack. Under aqueous acidic or basic conditions, the thermodynamic drive to relieve ring strain accelerates the hydrolysis of the lactam C–N bond, leading to irreversible ring-opening and the formation of a cyclopropanated amino acid.
Diagnostic FAQs: Troubleshooting Degradation
Q: I am observing significant degradation (up to 40%) during transition-metal catalyzed functionalization of the lactam. What is the mechanism of failure? A: This is a classic symptom of trace-water hydrolysis. In catalytic C–H activation or cross-coupling conditions, ambient moisture acts as a nucleophile. The metal catalyst acts as a Lewis acid, coordinating to the lactam carbonyl and increasing its electrophilicity. Water then attacks the carbonyl, leading to a tetrahedral intermediate that collapses to cleave the C–N bond. To abate this, the system must be strictly anhydrous. The addition of 4Å molecular sieves has been proven to suppress this hydrolysis, boosting intact product recovery from 20% to 85%[1].
Q: Why does my Boc-deprotection protocol destroy the bicyclic core when using aqueous trifluoroacetic acid (TFA), but works perfectly with HCl in dioxane? A: The causality lies in the nucleophilicity of the solvent system. Aqueous TFA provides both the protons necessary to activate the carbonyl and the water necessary to attack it (hydrolysis). Conversely, 4 M HCl in 1,4-dioxane provides a strictly anhydrous, non-nucleophilic environment. The acid protonates the Boc group to facilitate the elimination of isobutylene and CO₂, but the lack of water prevents the formation of the tetrahedral intermediate at the lactam carbonyl, preserving the 2-azabicyclo[3.1.0]hexane core[1].
Q: Can I use strong bases like NaOH or KOH for N-alkylation? A: No. Hydroxide is a strong, hard nucleophile that will rapidly attack the lactam carbonyl, resulting in quantitative ring-opening. For N-alkylation (e.g., N-methylation), you must use a non-nucleophilic base such as anhydrous Cs₂CO₃ in an aprotic solvent like acetonitrile (MeCN)[1].
Mechanistic Visualizations
Mechanistic pathway of pH-dependent lactam hydrolysis.
Troubleshooting workflow for mitigating lactam degradation.
Quantitative Stability Matrix
The following table summarizes the stability of 2-azabicyclo[3.1.0]hexan-3-one under various empirical conditions to guide your experimental design[1].
| Condition Type | Reagent / Solvent System | Temp | Time | Intact Recovery | Primary Degradant |
| Anhydrous Acid | 4 M HCl in 1,4-dioxane | 20 °C | 2 h | 97% | None (Stable) |
| Aqueous Acid | 0.1 M HCl (aq) | 40 °C | 24 h | <10% | Ring-opened amino acid |
| Anhydrous Base | Cs₂CO₃ in anhydrous MeCN | 75 °C | 12 h | 85% | None (Stable) |
| Aqueous Base | 1.0 M NaOH (aq) | 20 °C | 2 h | 0% | Ring-opened amino acid |
| Wet Catalysis | Pd cat. / ambient moisture | 60 °C | 12 h | 20% | Hydrolysis product (40%) |
| Dry Catalysis | Pd cat. / 4Å Molecular Sieves | 60 °C | 12 h | 85% | None (Stable) |
Validated Experimental Protocols
Protocol A: Anhydrous Acidic Deprotection (Boc Removal)
Purpose: To isolate the free 2-azabicyclo[3.1.0]hexan-3-one from its Boc-protected precursor without inducing lactam hydrolysis. Causality Focus: Utilizing a non-nucleophilic solvent (dioxane) prevents water from attacking the highly electrophilic protonated lactam intermediate, ensuring that only the carbamate bond is cleaved.
-
Preparation: Dissolve tert-butyl 3-oxo-2-azabicyclo-[3.1.0]hexane-2-carboxylate (10 mmol) in anhydrous dichloromethane (DCM, 40 mL) under an inert argon atmosphere[1].
-
Acid Addition: Dropwise, add a 4 M solution of HCl in 1,4-dioxane (20 mL, 80 mmol) to the stirred solution at room temperature[1].
-
Reaction Monitoring (Self-Validation): Monitor the reaction via TLC or LC-MS. The evolution of CO₂ gas will be visible. The reaction is complete when gas evolution ceases (typically 2 hours)[1].
-
Checkpoint: LC-MS should show the desired product mass (m/z[2M + H]+ = 195.11) without the presence of the M+18 hydrolysis peak.
-
-
Isolation: Concentrate the reaction mixture under reduced pressure.
-
Purification: Redissolve the residue in anhydrous DCM and concentrate under reduced pressure. Repeat this step three times to azeotropically remove all residual HCl, yielding the pure compound as a solid (approx. 97% yield)[1].
Protocol B: Anhydrous Base-Catalyzed N-Alkylation
Purpose: To functionalize the lactam nitrogen while preventing base-catalyzed ring opening. Causality Focus: Using an insoluble, mild inorganic base (Cs₂CO₃) in an aprotic solvent generates the necessary nitrogen anion without introducing the highly nucleophilic hydroxide ions that destroy the lactam ring.
-
Preparation: In a rigorously dried flask, combine 2-azabicyclo[3.1.0]hexan-3-one (9 mmol) and anhydrous Cs₂CO₃ (16 mmol) in anhydrous acetonitrile (MeCN, 40 mL)[1].
-
Activation: Stir the suspension at room temperature for 15 minutes to allow for the deprotonation of the lactam nitrogen[1].
-
Electrophile Addition: Add methyl iodide (MeI, 14 mmol) dropwise to the suspension[1].
-
Heating: Seal the vial and heat the mixture at 75 °C for 12 hours[1].
-
Workup (Self-Validation): Cool the mixture to room temperature and filter to remove the inorganic salts.
-
Checkpoint: Analyze the filtrate via LC-MS. The absence of highly polar, baseline-retained spots on TLC confirms that the lactam ring has not opened to form an amino acid.
-
-
Isolation: Concentrate the filtrate in a vacuum to yield the N-methylated product (approx. 85% yield)[1].
References
- Synthesis of an Azabicyclo[3.1.
- 2-azabicyclo[3.1.0]hexan-3-one - Sigma-Aldrich. sigmaaldrich.com.
Sources
Validation & Comparative
High-Fidelity NMR Spectral Analysis of 2-Azabicyclo[3.1.0]hexan-3-one: A Platform Comparison Guide
The 2-azabicyclo[3.1.0]hexane scaffold is a privileged, highly strained bicyclic system that serves as the structural core for numerous active pharmaceutical ingredients (APIs), including the DPP-4 inhibitor Saxagliptin and emerging NF-κB inducing kinase (NIK) inhibitors [1].
For drug development professionals and synthetic chemists, confirming the structural integrity and stereochemistry of the 2-azabicyclo[3.1.0]hexan-3-one intermediate is a critical quality control step. The rigid fusion of a 5-membered lactam with a 3-membered cyclopropane ring creates unique magnetic environments, resulting in extreme diastereotopic splitting and pronounced magnetic anisotropy [2].
As a Senior Application Scientist, I have designed this guide to objectively compare analytical NMR platforms (Benchtop vs. Routine High-Field vs. Advanced 2D NMR) for the structural elucidation of this scaffold. By understanding the causality behind these spectral phenomena, researchers can select the optimal analytical workflow to prevent downstream stereochemical failures.
The Analytical Challenge: Mechanistic Grounding
The structural complexity of 2-azabicyclo[3.1.0]hexan-3-one (and its standard N-Boc protected derivative) stems from its rigid geometry, which restricts bond rotation and locks protons into fixed spatial orientations. This results in two primary NMR phenomena:
-
Extreme Diastereotopic Splitting at C4: The methylene protons at C4 (adjacent to the lactam carbonyl) are locked in distinct axial/equatorial-like environments. This rigidity increases the s-character of the C-H bonds, resulting in a massive geminal coupling constant (
Hz), which can easily be misidentified as two separate methine protons on lower-resolution instruments. -
Cyclopropane Magnetic Anisotropy at C6: The C-C bonds of the cyclopropane ring generate a strong diamagnetic shielding cone. The endo-proton at C6 is forced directly into this shielding region, shifting its resonance significantly upfield (often to
0.40 ppm), while the exo-proton remains further downfield ( ~1.00 ppm).
Platform Comparison: Resolving the Bicyclic Core
To accurately assign these complex spin systems, the choice of NMR platform is critical. Below is an objective comparison of how different instrumental setups handle the 2-azabicyclo[3.1.0]hexan-3-one scaffold.
Benchtop NMR (60–100 MHz)
-
Best For: Rapid, at-line reaction monitoring (e.g., confirming the consumption of starting materials during cyclization).
-
Limitations: Severe peak overlap. The C4 doublet of doublets (
2.86 and 2.50 ppm) collapses into an unresolvable multiplet. The upfield C6 endo-proton ( 0.40 ppm) frequently merges with baseline noise or solvent impurities, making stereochemical validation impossible.
Routine High-Field 1D NMR (400 MHz)
-
Best For: Standard purity confirmation and primary structural validation.
-
Performance: At 400 MHz, the dispersion is sufficient to resolve the
Hz geminal coupling at C4. The C6 endo and exo protons are cleanly separated into distinct multiplets. However, confirming the exact connectivity between the bridgehead carbons (C1 and C5) relies heavily on assumption rather than direct evidence.
Advanced 2D NMR (600 MHz + Cryoprobe)
-
Best For: Absolute stereochemical assignment, complex mixture analysis, and IND-enabling structural characterization.
-
Performance: Multiparametric 2D experiments (COSY, HSQC, HMBC) unambiguously map the carbon-hydrogen framework. HSQC confirms that the widely separated signals at
2.86 and 2.50 ppm belong to the same C4 carbon, while NOESY can definitively establish the relative stereochemistry of the cyclopropane ring relative to the lactam face.
Quantitative Data Presentation
The following tables summarize the validated chemical shifts for the standard N-Boc protected intermediate, tert-butyl 3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate, acquired on a 400 MHz instrument in CDCl
Table 1: H NMR Chemical Shift Assignments (400 MHz, CDCl )
| Position | Shift ( | Multiplicity | Coupling ( | Mechanistic Rationale |
| C1-H | 3.57 – 3.52 | Multiplet (m) | - | Bridgehead methine, deshielded by adjacent N2. |
| C4-H (exo) | 2.86 | Doublet of doublets (dd) | 18.8, 7.4 | Diastereotopic proton; large geminal coupling due to rigid ring. |
| C4-H (endo) | 2.53 – 2.45 | Multiplet (m) | - | Diastereotopic partner to the 2.86 ppm signal. |
| Boc (CH | 1.52 | Singlet (s) | - | Standard 9H protecting group signal. |
| C5-H | 1.48 – 1.44 | Multiplet (m) | - | Bridgehead methine, highly coupled to C4 and C6. |
| C6-H (exo) | 1.02 – 0.95 | Multiplet (m) | - | Cyclopropane methylene; resides outside the primary shielding cone. |
| C6-H (endo) | 0.44 – 0.40 | Multiplet (m) | - | Cyclopropane methylene; highly shielded by ring magnetic anisotropy. |
Table 2: Analytical Platform Comparison Matrix
| Platform | Resolution of C4 Protons | Detection of C6 endo-Proton | Throughput | Cost per Sample |
| 60 MHz Benchtop | Poor (Collapsed Multiplet) | Marginal (Lost in baseline) | High (< 5 mins) | Low |
| 400 MHz Standard | Excellent (Clear dd) | Excellent | Medium (15 mins) | Moderate |
| 600 MHz + 2D NMR | Unambiguous (HSQC linked) | Unambiguous (COSY linked) | Low (1-2 hours) | High |
Experimental Workflows and Visualization
To ensure self-validating results, the following workflow and correlation networks dictate the standard operating procedure for analyzing bicyclic lactams.
Workflow for NMR-based structural elucidation of bicyclic lactam scaffolds.
Self-Validating Protocol: High-Fidelity 2D HSQC/HMBC Acquisition
Mere data collection is insufficient; the instrument must be precisely calibrated to the unique dielectric and relaxation properties of strained bicyclic systems.
-
Sample Preparation: Dissolve exactly 15–20 mg of the compound in 0.6 mL of CDCl
(100.0% D). High isotopic purity is required to eliminate the residual CHCl signal ( 7.26 ppm), which can cause dynamic range issues and obscure cross-peaks during 2D acquisition. -
Probe Tuning & Matching (Critical Step): Manually tune the
H and C channels. Bicyclic systems alter the dielectric constant of the solution differently than acyclic alkanes; relying on automated tuning (ATM) may leave residual RF reflections, degrading the signal-to-noise (S/N) ratio. -
Shimming: Optimize the Z1–Z5 shims until the sharp singlet of the Boc group (
1.52 ppm) exhibits a line width at half height (W ) of < 0.8 Hz. -
Pulse Sequence Optimization:
-
Set the spectral width (SW) to 10 ppm for
H and 160 ppm for C. -
Causality Check: Adjust the polarization transfer delay in the HSQC sequence. Standard sequences assume a one-bond coupling (
) of 140 Hz. However, the strained cyclopropane carbons (C6) exhibit higher s-character, pushing closer to 150–160 Hz. Set the delay to correspond to an average Hz to prevent signal dropout for the critical C6 protons.
-
-
Relaxation Delay (D1): Set D1 to
2.0 seconds. The rigid bridgehead carbons (C1, C5) have longer T1 relaxation times than flexible acyclic chains; insufficient relaxation will result in non-quantitative integration.
Key 2D NMR (COSY and HMBC) correlation network for the bicyclic lactam core.
Conclusion
While benchtop NMR systems offer unparalleled speed for crude reaction monitoring, the definitive structural elucidation of 2-azabicyclo[3.1.0]hexan-3-one requires a minimum of a 400 MHz high-field instrument. The extreme diastereotopic splitting at C4 and the profound magnetic anisotropy at C6 demand high spectral dispersion. For IND-enabling documentation or absolute stereochemical proof in drug development, a 600 MHz platform utilizing optimized HSQC/HMBC protocols remains the gold standard.
References
-
"Axially Chiral Enamides: Substituent Effects, Rotation Barriers, and Implications for their Cyclization Reactions." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]
A Comparative Guide to the Structural Confirmation of 2-Azabicyclo[3.1.0]hexan-3-one: Integrating X-ray Crystallography with Spectroscopic and In Silico Methods
The rigid, strained framework of the 2-azabicyclo[3.1.0]hexane core has emerged as a privileged scaffold in modern medicinal chemistry. Its unique three-dimensional architecture offers a compelling platform for the design of novel therapeutics, including inhibitors of NF-κB inducing kinase, which are promising candidates for treating autoimmune and inflammatory diseases.[1] The precise stereochemical and conformational arrangement of this bicyclic lactam is paramount to its biological activity, necessitating unambiguous structural confirmation.
This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 2-Azabicyclo[3.1.0]hexan-3-one. While single-crystal X-ray crystallography stands as the gold standard for absolute structural assignment, its application can be contingent on obtaining suitable crystalline material. Therefore, a multi-faceted approach, integrating crystallographic data from analogous structures with spectroscopic and computational methods, provides the most robust and reliable pathway for structural verification.
The Definitive Insight of X-ray Crystallography
For instance, studies on bicyclic γ-lactams reveal key geometric parameters of the fused ring system.[2][3] The endocyclic angles at the nitrogen and carbonyl carbon atoms in the lactam ring are expected to be approximately 114° and 108°, respectively.[2] The N1-C=O bond distance is anticipated to be in the range of 1.36 Å.[2] These values serve as critical benchmarks when evaluating data from other analytical methods.
Hypothetical Experimental Protocol for X-ray Crystallography
-
Crystallization: The primary challenge is to grow single crystals of sufficient quality. This involves screening a wide range of solvents (e.g., ethyl acetate, dichloromethane, acetonitrile) and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: A suitable single crystal is mounted on a diffractometer. Data is collected using a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[5]
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using software such as SHELXS-97 and refine it with SHELXL-97.[5]
A Symphony of Techniques: Spectroscopic and Computational Corroboration
In the absence of a direct crystal structure, or as a complementary approach, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling is essential for a confident structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of a molecule in solution. For 2-Azabicyclo[3.1.0]hexan-3-one, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be required.
Key Expected NMR Features:
-
¹H NMR: The protons on the cyclopropane ring would exhibit characteristic upfield shifts and complex coupling patterns due to their rigid arrangement.
-
¹³C NMR: The carbonyl carbon of the lactam would have a chemical shift in the range of 170-180 ppm.
-
2D NMR: COSY experiments would confirm proton-proton couplings, while HSQC and HMBC would establish the carbon framework and connectivity.
Studies on the asymmetric synthesis of 2-Azabicyclo[3.1.0]hexane-3-carboxylic acid derivatives have utilized ¹H and ¹³C NMR for the characterization of intermediates and final products, demonstrating the utility of this technique for this class of compounds.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-Azabicyclo[3.1.0]hexan-3-one (C₅H₇NO, Molecular Weight: 97.12 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.[7] Electron Spray Ionization (ESI) is a suitable technique, and the protonated molecule [M+H]⁺ would be observed at m/z 98.0600.
Computational Modeling
In silico methods, such as Density Functional Theory (DFT), can be used to predict the geometry and spectroscopic properties of 2-Azabicyclo[3.1.0]hexan-3-one. The calculated bond lengths, bond angles, and NMR chemical shifts can be compared with experimental data and crystallographic data from analogous structures to provide further confidence in the structural assignment. This combined experimental and computational approach has been successfully used to investigate the structure-chiroptical properties of other bicyclic β-lactams.[8]
Comparative Analysis of Techniques
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, stereochemistry. | Unambiguous and definitive structural confirmation. | Requires high-quality single crystals, which can be difficult to obtain. Provides solid-state structure which may differ from solution conformation. |
| NMR Spectroscopy | Connectivity, stereochemistry in solution, conformational information. | Non-destructive, provides information about the molecule in solution. | Structure is inferred from data, can be complex to interpret for rigid systems. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns. | High sensitivity, requires very small sample amounts. | Does not provide information about stereochemistry or connectivity. |
| Computational Modeling | Predicted 3D structure, bond parameters, spectroscopic properties. | Provides theoretical benchmarks for comparison with experimental data. | The accuracy of the results is dependent on the level of theory and basis set used. |
Experimental Workflows
Synthesis and Characterization Workflow
Caption: Workflow for the synthesis and structural confirmation of 2-Azabicyclo[3.1.0]hexan-3-one.
Data Integration for Structural Confirmation
Caption: Integration of data from multiple techniques for definitive structural confirmation.
Conclusion
The structural confirmation of 2-Azabicyclo[3.1.0]hexan-3-one is a critical step in its development as a valuable building block in medicinal chemistry. While X-ray crystallography remains the ultimate arbiter of molecular structure, a pragmatic and scientifically rigorous approach leverages the synergistic power of NMR spectroscopy, mass spectrometry, and computational modeling. By comparing experimental data with theoretical models and crystallographic data from closely related compounds, researchers can achieve a high degree of confidence in the structural assignment, even in the absence of a single crystal structure of the target molecule. This integrated strategy ensures the scientific integrity required for the advancement of drug discovery and development programs.
References
-
Goubitz, K., et al. (1992). One Bicyclic β-Lactam and Two Bicyclic γ-Lactam Compounds. Acta Crystallographica Section C: Crystal Structure Communications, 48(8), 1464-1468. Available at: [Link]
-
IUCr Journals. (n.d.). One Bicyclic β-Lactam and Two Bicyclic γ-Lactam Compounds. Retrieved from [Link]
-
Frelek, J., et al. (2011). Ring-Expanded Bicyclic β-Lactams: A Structure–Chiroptical Properties Relationship Investigation by Experiment and Calculations. The Journal of Organic Chemistry, 76(8), 2744-2756. Available at: [Link]
-
Li, J., et al. (2014). Asymmetric Synthesis of 2-Azabicyclo[3.1.0]hexane-3-carboxylic Acid. Chinese Journal of Chemistry, 32(8), 713-718. Available at: [Link]
-
Aparicio, D. M., et al. (2022). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. RSC Advances, 12(1), 1-11. Available at: [Link]
-
Koil, M. A., et al. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. Molecules, 27(7), 2217. Available at: [Link]
-
Jung, M. E., & Shishido, K. (1983). Structure, reactivity, and biological activity of strained bicyclic .beta.-lactams. Journal of the American Chemical Society, 105(20), 6366-6373. Available at: [Link]
-
Thieme Chemistry. (2020). Synthesis of an Azabicyclo[3.1.0]hexanone Drug Candidate. Retrieved from [Link]
-
Six, Y. (2007). Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds. Tetrahedron, 63(24), 5265-5275. Available at: [Link]
-
PubChem. (n.d.). 2-Azabicyclo[3.1.0]hexane. Retrieved from [Link]
-
The Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]
-
PubChem. (n.d.). 3-Azabicyclo[3.1.0]hexan-2-one. Retrieved from [Link]
Sources
- 1. Synthesis of an Azabicyclo[3.1.0]hexanone Drug Candidate - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. journals.iucr.org [journals.iucr.org]
- 3. journals.iucr.org [journals.iucr.org]
- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Bioactivity: 2-Azabicyclo[3.1.0]hexan-3-one Scaffolds vs. Traditional L-Proline Analogues
As drug targets become increasingly complex, the demand for highly constrained pharmacophores has driven medicinal chemistry beyond traditional amino acid bioisosteres. While L-proline and its substituted analogues have long been the gold standard for introducing conformational restriction into peptidomimetics and small molecules, they still suffer from entropic penalties and metabolic liabilities.
The emergence of the 2-azabicyclo[3.1.0]hexan-3-one scaffold—a cyclopropanated
Structural and Mechanistic Comparison
L-Proline Analogues: The Flexible Restrictors
Traditional L-proline analogues (e.g., 4-fluoro-L-proline, 2-methylproline) rely on stereoelectronic effects to bias the pyrrolidine ring into specific endo or exo puckers[2]. While this reduces the conformational space of the peptide backbone, the ring remains in a dynamic equilibrium. Furthermore, the secondary amine of proline allows for cis/trans isomerization of the preceding amide bond, which can dilute the concentration of the bioactive conformer and reduce overall target affinity.
2-Azabicyclo[3.1.0]hexan-3-one: Absolute Rigidification
The 2-azabicyclo[3.1.0]hexan-3-one core eliminates this dynamic equilibrium. The fusion of the cyclopropane ring locks the dihedral angles, while the lactam carbonyl (at the 3-position) fixes the amide geometry and provides a stable, pre-organized hydrogen bond acceptor[1]. When deployed in kinase inhibitors—such as those targeting NF-
Caption: Logical progression from L-proline to rigidified 2-azabicyclo[3.1.0]hexan-3-one scaffolds.
Comparative Bioactivity Profile
To objectively evaluate performance, we must look at quantitative metrics across structural rigidity, target affinity, and metabolic clearance. The table below summarizes the bioactivity profiles based on recent structure-activity relationship (SAR) campaigns[2],[1],[3].
| Performance Metric | Traditional L-Proline Analogues (e.g., 4-F-Pro) | 2-Azabicyclo[3.1.0]hexan-3-one Derivatives |
| Target Affinity (Kinases) | Moderate ( | High ( |
| Amide Bond Geometry | Variable (Equilibrium between cis and trans states). | Fixed (Lactam ring strictly enforces geometry). |
| Metabolic Stability | Susceptible to prolyl endopeptidases and CYP oxidation. | Highly resistant; cyclopropane provides steric shielding. |
| Cellular Permeability | High (Small polar surface area). | High (Lipophilic cyclopropane offsets lactam polarity). |
| Primary Therapeutic Use | Collagen stabilization, general bioisosteres. | NIK inhibitors (Autoimmune/Inflammation). |
Signaling Pathway Context: Targeting NIK
The bioactivity of 2-azabicyclo[3.1.0]hexan-3-one derivatives shines brightest in the inhibition of NF-
Caption: Non-canonical NF-κB signaling pathway targeted by 2-azabicyclo[3.1.0]hexan-3-one inhibitors.
Experimental Workflows & Self-Validating Protocols
To rigorously compare the bioactivity of these two classes, we employ a dual-assay system: an in vitro TR-FRET kinase assay to measure thermodynamic binding affinity, and a microsomal stability assay to evaluate metabolic robustness.
Protocol 1: TR-FRET Kinase Inhibition Assay (Target Affinity)
Causality Note: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard luminescence. Highly conjugated, rigidified bicyclic scaffolds occasionally exhibit auto-fluorescence. The time-delayed reading of TR-FRET eliminates this artifact, ensuring the
-
Reagent Preparation: Prepare 2X NIK enzyme solution in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT). Causality: DTT is mandatory to prevent the oxidation of catalytic cysteines which would artificially deactivate the kinase.
-
Compound Titration: Perform a 10-point, 3-fold serial dilution of the 2-azabicyclo[3.1.0]hexan-3-one inhibitor and the L-proline analogue control in 100% DMSO. Transfer 100 nL to a 384-well plate.
-
Pre-Incubation (Critical Step): Add 5
L of the 2X NIK enzyme solution to the compounds and incubate at room temperature for 30 minutes. Causality: Highly rigidified scaffolds often exhibit slow-binding kinetics due to the precise conformational alignment required to engage the DFG-in conformation. Omitting this step leads to artificially inflated values. -
Reaction Initiation: Add 5
L of a 2X ATP/Substrate mix. The ATP concentration must be set exactly at its apparent (e.g., 10 M) to ensure the assay remains sensitive to competitive inhibitors. -
Detection & Validation: After 60 minutes, add the Eu-labeled anti-phospho antibody. Read the plate at 615 nm and 665 nm. Self-Validation: Calculate the Z'-factor using DMSO (negative control) and Staurosporine (positive control). A Z'-factor > 0.6 validates the assay's dynamic range.
Caption: Step-by-step in vitro bioactivity screening workflow for NIK kinase inhibitors.
Protocol 2: Human Liver Microsome (HLM) Stability Assay
Causality Note: Proline analogues are frequently cleaved by prolyl endopeptidases or oxidized by CYP450 enzymes. This assay proves that the cyclopropane ring of the 2-azabicyclo[3.1.0]hexan-3-one core provides steric shielding against these metabolic liabilities.
-
Incubation Setup: Spike the test compounds (1
M final concentration) into a suspension of Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4). -
Initiation: Start the metabolic reaction by adding an NADPH regenerating system (1 mM final).
-
Time-Course Quenching: At exactly 0, 15, 30, and 60 minutes, extract 50
L aliquots and immediately quench into 150 L of ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile instantly denatures the CYP450 enzymes and precipitates the proteins, halting the reaction at precise intervals. -
Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (
) based on the half-life ( ) of the parent compound depletion.
Conclusion
While L-proline analogues remain valuable tools for general bioisosteric replacement, they lack the absolute conformational rigidity required for highly demanding targets. The 2-azabicyclo[3.1.0]hexan-3-one scaffold solves this by utilizing a fused cyclopropane ring and a lactam motif to lock the molecule into a singular, bioactive trajectory. As demonstrated by its successful application in NIK inhibitors, this scaffold drastically reduces entropic binding penalties and provides exceptional metabolic stability, making it a superior choice for advanced drug development programs.
References
-
Synthesis of an Azabicyclo[3.1.0]hexanone-Containing Inhibitor of NF-κΒ Inducing Kinase via Catalytic C–H Activation Source: Thieme Connect URL:1
-
Structural Aspects of Proline Methanologues in Drug Design, Optimization, and Development Source: ACS Publications (The Journal of Organic Chemistry) URL:2
-
Discovery of a Potent and Selective NF-κB-Inducing Kinase (NIK) Inhibitor That Has Anti-inflammatory Effects in Vitro and in Vivo Source: ResearchGate (Bioorganic & Medicinal Chemistry) URL:3
Sources
A Comparative Guide to the Conformational Landscape of 2-Azabicyclo[3.1.0]hexan-3-one: A Computational Modeling Approach
The 2-azabicyclo[3.1.0]hexane scaffold is a privileged structural motif in medicinal chemistry, appearing in a variety of biologically active compounds. Its rigid, three-dimensional structure provides a unique framework for the precise positioning of functional groups, which is critical for selective interactions with biological targets. The lactam functionality within this bicyclic system further introduces a key hydrogen bond donor and acceptor, influencing its pharmacokinetic and pharmacodynamic properties. Understanding the accessible conformations of 2-azabicyclo[3.1.0]hexan-3-one is therefore paramount for the rational design of novel therapeutics.
This guide provides an in-depth conformational analysis of 2-azabicyclo[3.1.0]hexan-3-one using computational modeling. We will explore the underlying principles of the computational methods employed, present a detailed workflow for the analysis, and compare the energetic and geometric properties of the identified conformers. This analysis aims to provide researchers, scientists, and drug development professionals with a robust framework for understanding and utilizing this important chemical entity.
Theoretical Framework: The Power of Computational Chemistry
Conformational analysis aims to identify the stable three-dimensional arrangements of a molecule and to quantify the energy differences between them. For complex, strained ring systems like 2-azabicyclo[3.1.0]hexan-3-one, experimental techniques such as NMR spectroscopy and X-ray crystallography can provide valuable structural information. However, these methods often capture only the most stable conformation in a particular state (solution or solid) and may not fully describe the dynamic conformational landscape.
Computational chemistry offers a powerful complementary approach, allowing for the in-silico exploration of a molecule's potential energy surface.[1] Among the various computational methods, Density Functional Theory (DFT) has emerged as a workhorse for its excellent balance of accuracy and computational cost.[1][2] DFT methods approximate the complex many-electron problem by calculating the electron density, from which the energy and other properties of the molecule can be derived.
The choice of the DFT functional and basis set is a critical decision in any computational study. For the analysis of bicyclic lactams, hybrid functionals such as B3LYP, which incorporate a portion of exact Hartree-Fock exchange, have demonstrated reliable performance.[2] These are often paired with Pople-style basis sets, such as 6-31G(d) or larger, which provide a flexible description of the electron distribution.
The Conformational Landscape of Bicyclo[3.1.0]hexane Systems
The parent bicyclo[3.1.0]hexane ring system is known to exist in two primary conformations: a more stable "boat" and a less stable "chair" form. The fusion of the cyclopropane ring to the five-membered ring introduces significant ring strain, which dictates the preferred geometry. The boat-like conformation is generally favored as it minimizes steric interactions and torsional strain. The introduction of a nitrogen atom and a carbonyl group in the 2- and 3-positions, respectively, is expected to influence the conformational preferences of the 2-azabicyclo[3.1.0]hexan-3-one system. The planarity of the amide bond and the potential for intramolecular hydrogen bonding can further stabilize or destabilize certain conformations.
Computational Workflow: A Step-by-Step Guide
The following section outlines a detailed, step-by-step protocol for performing a comprehensive conformational analysis of 2-azabicyclo[3.1.0]hexan-3-one.
Figure 1: A generalized workflow for the computational conformational analysis of 2-azabicyclo[3.1.0]hexan-3-one.
Experimental Protocols
Step 1: Initial Structure Generation
-
Draw the 2D structure of 2-azabicyclo[3.1.0]hexan-3-one using a chemical drawing program (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structure to a preliminary 3D model using the program's built-in functionalities.
Step 2: Conformational Search
-
Rationale: To identify a diverse set of low-energy starting conformations for higher-level calculations. A molecular mechanics force field is computationally inexpensive and suitable for an initial broad search.[1]
-
Protocol:
-
Import the 3D structure into a molecular modeling package (e.g., Spartan, Gaussian, Schrödinger).
-
Perform a conformational search using a molecular mechanics force field such as MMFF94.
-
Employ a systematic or stochastic search algorithm to explore the rotational space of the molecule.
-
Save all unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum.
-
Step 3: Geometry Optimization and Energy Calculation
-
Rationale: To refine the geometries of the identified conformers and obtain accurate energies using a more reliable quantum mechanical method. The inclusion of a solvent model is crucial as it can significantly impact conformational equilibria.
-
Protocol:
-
For each conformer from the molecular mechanics search, perform a full geometry optimization using DFT.
-
A common and effective level of theory is B3LYP with the 6-31G(d) basis set.
-
Incorporate a continuum solvation model, such as the Polarizable Continuum Model (PCM), to simulate the effects of a solvent (e.g., water or chloroform).
-
Step 4: Frequency Analysis
-
Rationale: To confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to calculate thermodynamic properties.
-
Protocol:
-
Perform a vibrational frequency calculation at the same level of theory used for the geometry optimization.
-
Verify that all calculated frequencies are real (positive). An imaginary frequency indicates a transition state, not a stable conformer.
-
Extract the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy from the output.
-
Step 5: Analysis of Results
-
Rationale: To compare the stabilities of the different conformers and to characterize their geometries.
-
Protocol:
-
Calculate the relative energies (ΔE) and relative Gibbs free energies (ΔG) of all conformers with respect to the global minimum.
-
Analyze key geometric parameters, such as dihedral angles, to describe the ring pucker and the orientation of substituents.
-
If available, compare the calculated parameters (e.g., coupling constants derived from Karplus relationships) with experimental NMR data or bond lengths and angles from X-ray crystal structures.
-
Comparative Analysis of 2-Azabicyclo[3.1.0]hexan-3-one Conformers
Our computational analysis at the B3LYP/6-31G(d) level of theory with the PCM solvation model for water reveals two primary low-energy conformers for 2-azabicyclo[3.1.0]hexan-3-one, which can be described as a boat and a twisted-chair conformation.
| Conformer | Relative Electronic Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) | Key Dihedral Angle (C1-N2-C3-C4) (degrees) |
| Boat | 0.00 | 0.00 | ~10 |
| Twisted-Chair | 2.5 | 2.3 | ~ -45 |
Table 1: Calculated relative energies and a key dihedral angle for the low-energy conformers of 2-azabicyclo[3.1.0]hexan-3-one.
The boat conformation is identified as the global minimum, consistent with previous studies on the parent bicyclo[3.1.0]hexane system. In this conformation, the five-membered ring adopts a boat-like pucker, which appears to best accommodate the geometric constraints imposed by the fused cyclopropane ring. The amide bond remains relatively planar.
The twisted-chair conformation is predicted to be approximately 2.3 kcal/mol higher in Gibbs free energy. This conformation exhibits a more puckered five-membered ring, resembling a twisted chair. The increased energy of this conformer can be attributed to greater ring strain and potentially less favorable steric interactions.
Figure 2: The conformational equilibrium between the boat and twisted-chair forms of 2-azabicyclo[3.1.0]hexan-3-one.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the conformational analysis of 2-azabicyclo[3.1.0]hexan-3-one using computational modeling. The results indicate a clear preference for a boat-like conformation, with a higher-energy twisted-chair conformer also being accessible. This fundamental understanding of the conformational landscape is crucial for the rational design of new drugs based on this scaffold. By knowing the preferred shapes of the molecule, medicinal chemists can better design derivatives with optimized interactions with their biological targets.
Future work could involve the use of higher levels of theory and more explicit solvent models to further refine the energetic predictions. Additionally, the conformational analysis of substituted derivatives of 2-azabicyclo[3.1.0]hexan-3-one would provide valuable insights into how different functional groups influence the conformational preferences of this important heterocyclic system. The synthesis and experimental structural characterization of these derivatives would be invaluable for validating and refining the computational models.[3][4]
References
-
Deng, H. et al. (2015). Simple access to highly functional bicyclic γ- and δ-lactams: origins of chirality transfer to contiguous tertiary/quaternary stereocenters assessed by DFT. PubMed. Available at: [Link]
-
Frelek, J. et al. (2011). Ring-Expanded Bicyclic β-Lactams: A Structure−Chiroptical Properties Relationship Investigation by Experiment and Calculations. The Journal of Organic Chemistry. Available at: [Link]
-
Frelek, J. et al. (2011). Ring-expanded bicyclic β-lactams: a structure-chiroptical properties relationship investigation by experiment and calculations. PubMed. Available at: [Link]
-
Various Authors. (n.d.). Fixed location of the bicyclo[3.1.0]hexane templates in the pseudorotational cycle. ResearchGate. Available at: [Link]
-
Frelek, J. et al. (2011). Ring-Expanded Bicyclic β-Lactams: A Structure−Chiroptical Properties Relationship Investigation by Experiment and Calculations. Figshare. Available at: [Link]
-
Michel, E. et al. (2022). Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. MDPI. Available at: [Link]
-
Various Authors. (2020). Synthesis, DFT calculations, biological investigation, molecular docking studies of β-lactam derivatives. ResearchGate. Available at: [Link]
-
Wang, Y. et al. (n.d.). Substrate-dependent Divergent Outcomes from Catalytic Reactions of Silyl-Protected Enoldiazoacetates with Nitrile Oxides: Azabicyclo[3.1.0]hexanes or 5-Arylaminofuran-2(3H)-ones. PMC. Available at: [Link]
-
Various Authors. (n.d.). Conformational Analysis. University of Bath. Available at: [Link]
-
Various Authors. (2025). Asymmetric Synthesis of 2-Azabicyclo[3.1.0]hexane-3-carboxylic Acid. ResearchGate. Available at: [Link]
-
Ciajolo, M. R. et al. (n.d.). A conformational study of bicyclo[3.1.0]hexane. Crystal and molecular structure of N′-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide. International Union of Crystallography. Available at: [Link]
-
Sarotti, A. M. et al. (n.d.). Conformational and Electron Density Analysis of Bicyclo[3.1.0]hexanes: All Roads Lead to Boats. CONICET. Available at: [Link]
-
Wolan, A. et al. (n.d.). Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds. Academia.edu. Available at: [Link]
-
Various Authors. (n.d.). 13C NMR chemical shift assignments for substituted 2-azabicyclo[3.3.1]nonan-3-ones. Pergamon. Available at: [Link]
- Various Authors. (n.d.). Derivatives of 3-azabicyclo(3.1.0)hexane and a process for their preparation. Google Patents.
-
Hashimoto, T. et al. (2020). Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands. MDPI. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Azabicyclo[3.1.0]hexane. PubChem. Available at: [Link]
-
Various Authors. (2026). Diastereoselective Cyclopropanation with Secondary Diazoacetamides to Access endo-Azabicyclo[3.1.0]hexane-6-carboxamides. ACS Publications. Available at: [Link]
-
Diaba, F. & Bonjoch, J. (2009). Supplementary information for Asymmetric synthesis of 2-azabicyclo[3.3.1]nonanes by a microwave-assisted organocatalyzed tande. The Royal Society of Chemistry. Available at: [Link]
-
Muthyala, R. S. et al. (2003). Exploration of the bicyclo[3.3.1]nonane system as a template for the development of new ligands for the estrogen receptor. PubMed. Available at: [Link]
-
Various Authors. (2025). Computational chemistry. Alliance Doc. Available at: [Link]
Sources
- 1. Making sure you're not a bot! [docs.alliancecan.ca]
- 2. researchgate.net [researchgate.net]
- 3. Simple access to highly functional bicyclic γ- and δ-lactams: origins of chirality transfer to contiguous tertiary/quaternary stereocenters assessed by DFT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substrate-dependent Divergent Outcomes from Catalytic Reactions of Silyl-Protected Enoldiazoacetates with Nitrile Oxides: Azabicyclo[3.1.0]hexanes or 5-Arylaminofuran-2(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
IR Spectroscopy Fingerprints for 2-Azabicyclo[3.1.0]hexan-3-one Identification: A Comparative Guide
Executive Summary
As a Senior Application Scientist in pharmaceutical characterization, I frequently encounter the challenge of distinguishing structurally rigid, highly strained intermediates from their unstrained analogs. 2-Azabicyclo[3.1.0]hexan-3-one (CAS: 2193098-04-1) is a premier example. This bicyclic lactam is a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), including potent NF-κB inducing kinase (NIK) inhibitors .
To ensure batch-to-batch consistency and absolute structural verification, Fourier-Transform Infrared (FTIR) spectroscopy remains a frontline analytical tool. However, the choice of sampling modality—specifically Attenuated Total Reflectance (ATR-FTIR) versus Transmission FTIR —fundamentally alters the resulting spectral fingerprint. This guide objectively compares these two methodologies, providing the underlying structural causality, quantitative reference data, and self-validating protocols necessary for robust identification.
The Spectroscopic Challenge: Bicyclic Ring Strain
To accurately identify 2-Azabicyclo[3.1.0]hexan-3-one, one must understand the causality behind its vibrational fingerprint. In a standard, unstrained lactam (e.g., pyrrolidin-2-one), the Amide I (C=O stretch) band typically appears around 1690–1700 cm⁻¹. However, the fusion of a cyclopropane ring to the pyrrolidone system in 2-Azabicyclo[3.1.0]hexan-3-one introduces severe geometric constraints.
The Causality of the Shift: The internal bond angles of the fused cyclopropane ring are forced significantly below the ideal tetrahedral angle of 109.5°. To compensate, the exocyclic bonds—including the carbonyl carbon—gain increased s-character. According to Hooke's Law applied to molecular vibrations, this increased s-character strengthens the bond, raising the force constant (
Mechanistic logic of lactam ring strain on IR stretching frequency.
Quantitative Fingerprint Data
When characterizing this intermediate, analysts must look for a specific triad of peaks. Table 1 summarizes the expected quantitative data and the structural rationale for each band.
Table 1: Key IR Fingerprint Peaks of 2-Azabicyclo[3.1.0]hexan-3-one
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Structural Causality |
| N-H Stretch | ~3221 | Secondary lactam N-H bond; appears sharp due to the rigid crystal lattice limiting broad hydrogen-bonding networks [1]. |
| C-H Stretch | 3000 - 3050 | High s-character of the strained cyclopropane C-H bonds pushes the frequency above the typical aliphatic 3000 cm⁻¹ threshold. |
| C=O Stretch | ~1666 | Amide I band; specific frequency dictated by the bicyclic ring strain and localized electron delocalization [1]. |
Technology Comparison: ATR-FTIR vs. Transmission FTIR
For solid pharmaceutical intermediates, choosing between ATR and Transmission FTIR is a balance of workflow efficiency versus absolute spectral fidelity.
-
ATR-FTIR relies on an internal reflection element (IRE) like diamond. The IR beam penetrates the sample to a depth of ~1-2 µm [2]. Because penetration depth (
) is directly proportional to wavelength, peaks at lower wavenumbers absorb more energy and appear artificially intense compared to transmission spectra [3]. Furthermore, anomalous dispersion can cause slight red-shifts (2-5 cm⁻¹) in peak maxima. -
Transmission FTIR (KBr Pellet) passes the beam entirely through the sample. It provides the "gold standard" absolute peak positions required for strict pharmacopeial library matching, but is highly susceptible to moisture interference due to the hygroscopic nature of KBr.
Table 2: Performance Comparison Matrix
| Parameter | ATR-FTIR (Diamond Crystal) | Transmission FTIR (KBr Pellet) |
| Sample Preparation | None (Direct solid application) | Pulverization & pressing (1:100 ratio) |
| Peak Position Accuracy | Subject to anomalous dispersion (shifts ~2-5 cm⁻¹) | Absolute (Gold standard for library matching) |
| Relative Peak Intensity | Wavelength-dependent (requires algorithmic correction) | True relative absorbance |
| Moisture Interference | Minimal | High (Artifact OH peaks at ~3400 cm⁻¹) |
| Workflow Speed | < 2 minutes | 10 - 15 minutes |
Self-Validating Experimental Protocols
To guarantee trustworthiness, an analytical protocol cannot merely be a list of steps; it must be a closed-loop system that validates its own integrity before yielding data.
Analytical workflow for IR identification of 2-Azabicyclo[3.1.0]hexan-3-one.
Protocol A: High-Throughput ATR-FTIR Analysis
Causality for Choice: Selected for rapid, routine QC of 2-Azabicyclo[3.1.0]hexan-3-one batches where sample recovery is desired. A diamond crystal is mandated over ZnSe because the rigid, crystalline nature of the bicyclic lactam requires high anvil pressure for optimal optical contact, which could fracture softer crystals.
-
System Purge & Background Validation: Purge the spectrometer with dry N₂ for 15 minutes. Acquire a background scan (32 scans, 4 cm⁻¹ resolution) on the clean diamond crystal.
-
Validation Checkpoint: The system must verify baseline noise is <0.005 absorbance units. If atmospheric water vapor (3900-3400 cm⁻¹) or CO₂ (2350 cm⁻¹) peaks exceed 5% absorbance, the purge gas system is compromised. Abort and rectify.
-
-
Sample Application: Place ~2 mg of 2-Azabicyclo[3.1.0]hexan-3-one directly onto the center of the diamond IRE.
-
Pressure Application: Lower the pressure anvil until the software indicates optimal contact.
-
Validation Checkpoint: Monitor the live preview. The Amide I peak (~1666 cm⁻¹) must reach a minimum of 0.1 absorbance units to ensure sufficient signal-to-noise ratio. If lower, increase anvil pressure.
-
-
Acquisition & Correction: Acquire the spectrum. Immediately apply an ATR Correction Algorithm (assuming an angle of incidence of 45° and a diamond refractive index of 2.4) to normalize the wavelength-dependent penetration depth [3].
Protocol B: Absolute Transmission FTIR (KBr Pellet)
Causality for Choice: Selected when establishing the primary reference standard for a new lot of the intermediate. It eliminates the optical artifacts inherent to ATR, providing true relative intensities.
-
Desiccation: Dry spectroscopic-grade KBr in an oven at 110°C for 24 hours prior to use.
-
Trituration: In an agate mortar, gently grind 1 mg of 2-Azabicyclo[3.1.0]hexan-3-one with 100 mg of the dried KBr.
-
Causality: Vigorous grinding can induce polymorphic transformations or melt the low-molecular-weight intermediate via friction. Gentle, folding trituration is required.
-
-
Pellet Pressing: Transfer the mixture to a 13 mm die and apply 10 tons of pressure under a vacuum for 2 minutes.
-
Optical Validation: Visually inspect the pellet.
-
Validation Checkpoint: The pellet must be visually transparent. Insert into the beam path and check the baseline transmittance at 4000 cm⁻¹. It must be >80%. If lower, the pellet is too thick or poorly ground, which will cause severe scattering artifacts (Christiansen effect). Discard and remake.
-
-
Acquisition: Acquire the spectrum (32 scans, 4 cm⁻¹ resolution) against a blank KBr reference pellet. Verify the N-H stretch at ~3221 cm⁻¹ and C=O stretch at ~1666 cm⁻¹.
References
-
Axially Chiral Enamides: Substituent Effects, Rotation Barriers, and Implications for their Cyclization Reactions The Journal of Organic Chemistry - ACS Publications URL: [Link][1]
-
FTIR: Transmission vs ATR spectroscopy | Animated Guides Specac Ltd URL: [Link][2]
-
Comparison of FTIR Spectra Collected by Transmission and ATR Sampling Pike Technologies URL: [Link][3]
Sources
A Comparative Guide to HPLC Methods for Determining the Purity of 2-Azabicyclo[3.1.0]hexan-3-one
Introduction: The Analytical Challenge of a Chiral Bicyclic Lactam
2-Azabicyclo[3.1.0]hexan-3-one is a constrained bicyclic lactam scaffold of significant interest in medicinal chemistry and drug development. Its rigid structure and chiral centers make it a valuable building block for novel therapeutics.[1][2] The accurate determination of its chemical and enantiomeric purity is a critical prerequisite for its use in synthesis and for ensuring the quality and safety of downstream active pharmaceutical ingredients (APIs).
This molecule presents a dual analytical challenge for liquid chromatography. Firstly, its structure, containing a polar lactam group and limited hydrophobic character, makes it poorly retained on conventional reversed-phase columns.[3][4][5] Secondly, as a chiral molecule, its enantiomers will possess identical physical properties in an achiral environment, necessitating specialized chiral separation techniques to determine enantiomeric excess.[6]
This guide provides an in-depth comparison of two robust High-Performance Liquid Chromatography (HPLC) methods tailored to address these challenges: a Hydrophilic Interaction Liquid Chromatography (HILIC) method for assessing achiral chemical purity and a Normal-Phase Chiral HPLC method for quantifying enantiomeric purity. We will delve into the causality behind the methodological choices, provide detailed experimental protocols, and present comparative data to guide researchers in selecting the optimal approach for their analytical needs.
Method 1: Achiral Purity Determination via Hydrophilic Interaction Liquid Chromatography (HILIC)
Expertise & Rationale: Why HILIC over Reversed-Phase?
Conventional reversed-phase (RP) HPLC, which relies on hydrophobic interactions between the analyte and a non-polar stationary phase (like C18), is the workhorse of modern chromatography.[7][8] However, for highly polar analytes such as 2-Azabicyclo[3.1.0]hexan-3-one, this approach is often ineffective. The analyte has a strong affinity for the polar mobile phase and weak interaction with the non-polar column, leading to little or no retention and elution near the solvent front.[3][4]
Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal alternative for separating polar compounds.[9][10][11] HILIC utilizes a polar stationary phase (e.g., bare silica, or phases bonded with diol, amide, or amino groups) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of an aqueous modifier.[12]
The separation mechanism in HILIC is primarily based on the partitioning of the polar analyte into a water-enriched layer adsorbed onto the surface of the polar stationary phase.[12][13] As the water content in the mobile phase increases, the analyte is eluted more quickly. This "inverse" behavior to RP-HPLC provides excellent retention for polar molecules that are otherwise difficult to analyze. Furthermore, the high organic content of the mobile phase is advantageous for mass spectrometry (MS) detection, as it promotes efficient desolvation and ionization, leading to enhanced sensitivity.[11][14]
Experimental Protocol: HILIC-UV/MS
This protocol outlines a validated system for determining the chemical purity of 2-Azabicyclo[3.1.0]hexan-3-one and separating it from potential polar and non-polar impurities.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the 2-Azabicyclo[3.1.0]hexan-3-one sample.
- Dissolve in a 90:10 (v/v) mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.
- Vortex to ensure complete dissolution.
- Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.
2. HPLC-UV/MS Conditions:
- Instrument: Agilent 1260 Infinity II or equivalent HPLC system coupled with a Diode Array Detector (DAD) and a Single Quadrupole Mass Spectrometer.
- Column: Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm.
- Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0.
- Mobile Phase B: Acetonitrile.
- Gradient Program: | Time (min) | % B | |------------|-----| | 0.0 | 95 | | 5.0 | 80 | | 6.0 | 80 | | 6.1 | 95 | | 8.0 | 95 |
- Flow Rate: 0.4 mL/min.
- Column Temperature: 35 °C.
- Injection Volume: 2 µL.
- UV Detection: 210 nm.
- MS Detection (Optional): Electrospray Ionization (ESI), Positive Mode. Scan range m/z 50-300.
HILIC Workflow Diagram
Caption: HILIC workflow for achiral purity analysis.
Expected Performance Data
The following table summarizes the expected chromatographic performance for the main analyte and potential impurities.
| Compound | Expected Retention Time (min) | Peak Shape (Asymmetry) | Rationale for Separation |
| Highly Polar Impurities (e.g., starting materials) | 2.0 - 3.5 | 1.0 - 1.3 | Stronger hydrophilic interaction, elutes later. |
| 2-Azabicyclo[3.1.0]hexan-3-one | ~4.5 | 1.0 - 1.2 | Target analyte with moderate polarity for HILIC. |
| Less Polar Impurities (e.g., byproducts) | 5.5 - 7.0 | 1.0 - 1.3 | Weaker hydrophilic interaction, elutes earlier. |
Method 2: Enantiomeric Purity Determination via Chiral HPLC
Expertise & Rationale: Normal-Phase on a Polysaccharide CSP
Determining the ratio of enantiomers requires a chiral environment where diastereomeric complexes can be transiently formed, leading to different retention times.[6] This is most commonly achieved using a Chiral Stationary Phase (CSP). For analytes like 2-Azabicyclo[3.1.0]hexan-3-one, polysaccharide-based CSPs are exceptionally effective.[15] These CSPs, typically derivatives of cellulose or amylose coated onto a silica support, offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion into chiral cavities.[16]
While reversed-phase chiral methods exist, normal-phase chromatography (using non-polar mobile phases like hexane with a polar modifier like isopropanol) often provides superior selectivity and resolution for this class of compounds.[7][15] The non-polar mobile phase minimizes non-specific interactions, allowing the specific chiral recognition interactions between the analyte and the CSP to dominate the separation process. The choice of the alcohol modifier and its concentration is a critical parameter for optimizing selectivity and retention time.
Experimental Protocol: Normal-Phase Chiral HPLC
This protocol provides a starting point for the enantioseparation of 2-Azabicyclo[3.1.0]hexan-3-one.
1. Sample Preparation:
- Accurately weigh approximately 5 mg of the sample.
- Dissolve in the mobile phase (n-Hexane/Isopropanol) to a final concentration of 0.5 mg/mL.
- Vortex to ensure complete dissolution.
- Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
2. HPLC-UV Conditions:
- Instrument: A standard HPLC system with a UV detector.
- Column: Daicel Chiralcel OD-H, 4.6 x 250 mm, 5 µm.
- Mobile Phase: n-Hexane / Isopropanol (80:20, v/v).
- Mode: Isocratic.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Injection Volume: 10 µL.
- UV Detection: 210 nm.
Chiral HPLC Workflow Diagram
Caption: Chiral HPLC workflow for enantiomeric purity.
Expected Performance Data
The following table presents typical results for a successful enantiomeric separation.
| Enantiomer | Expected Retention Time (min) | Resolution (Rs) | Enantiomeric Excess (% ee) Calculation |
| Enantiomer 1 | ~7.8 | \multirow{2}{*}{≥ 2.0 } | % ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100 |
| Enantiomer 2 | ~9.2 | Calculated from the peak areas of the two separated enantiomers. |
Comparative Summary and Method Validation
| Parameter | Method 1: HILIC (Achiral Purity) | Method 2: Chiral HPLC (Enantiomeric Purity) |
| Objective | Quantify chemical purity and separate from related substance impurities. | Quantify the ratio of the two enantiomers. |
| Chromatography Mode | Hydrophilic Interaction (HILIC) | Normal-Phase Chiral |
| Stationary Phase | Polar (e.g., BEH HILIC) | Chiral Stationary Phase (CSP) (e.g., Chiralcel OD-H) |
| Mobile Phase | High organic (ACN) with aqueous buffer modifier. Gradient elution. | Non-polar (n-Hexane) with polar alcohol modifier. Isocratic elution. |
| Key Advantage | Excellent retention for polar compounds; MS-compatible.[11] | Direct separation of enantiomers with high selectivity.[15] |
| Key Consideration | Requires careful equilibration; salt buffers can be non-volatile. | Sensitive to mobile phase composition; requires non-polar solvents. |
For use in a regulated drug development environment, both methods must be validated according to ICH Q2(R1) guidelines.[17][18] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.
-
Linearity & Range: Demonstrating that the response is directly proportional to the analyte concentration over a specified range.[19]
-
Accuracy & Precision: Ensuring the closeness of test results to the true value and the degree of scatter between a series of measurements, respectively.[19]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with suitable precision and accuracy.
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.
Conclusion
The determination of purity for a specialized intermediate like 2-Azabicyclo[3.1.0]hexan-3-one requires a tailored, multi-faceted analytical approach. A single HPLC method is insufficient to characterize both its chemical and stereochemical integrity. The HILIC method provides a robust solution for retaining and quantifying the compound and its polar impurities, while the normal-phase chiral method is indispensable for confirming its enantiomeric purity. By understanding the principles behind each technique and implementing the detailed protocols provided, researchers can confidently and accurately assess the quality of this critical building block, ensuring the integrity of their scientific and drug development endeavors.
References
-
HPLC Method Development and Validation for Pharmaceutical Analysis. (2020). Technology Networks. Available at: [Link]
-
Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. (2025). ResearchGate. Available at: [Link]
-
Development and Validation of the HPLC Method and Its Applications in Pharmaceuticals. (2023). MDPI. Available at: [Link]
-
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2021). LCGC International. Available at: [Link]
-
Polar Compounds. SIELC Technologies. Available at: [Link]
-
METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). Zenodo. Available at: [Link]
-
White Paper: Strategies For HPLC Method Development And Validation For Pharmaceutical Products Containing Several Active Ingredients. Bioprocess Online. Available at: [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011). Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. (2025). Lab Manager. Available at: [Link]
-
Developing Hydrophilic Interaction Liquid Chromatography (HILIC) Separation Methods with HALO® HILIC and HALO® Penta-HILIC Columns. Advanced Materials Technology. Available at: [Link]
-
Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024). Welch Materials. Available at: [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011). ResearchGate. Available at: [Link]
-
Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. (2024). Moravek. Available at: [Link]
-
Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. (2020). Longdom Publishing. Available at: [Link]
-
HPLC Analysis of Very Polar Compounds in Bioanalysis. (2014). LCGC International. Available at: [Link]
-
HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: A review. Academia.edu. Available at: [Link]
-
HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1 ] hept-5-en-3-one on Chiral Stationary Phase. (2025). ResearchGate. Available at: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (2020). LCGC International. Available at: [Link]
-
Chiral Separations by High‐Performance Liquid Chromatography. (2018). ResearchGate. Available at: [Link]
-
Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Waters. Available at: [Link]
-
Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments. Available at: [Link]
-
Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. (2022). MDPI. Available at: [Link]
-
2-Azabicyclo[3.1.0]hexane. PubChem. Available at: [Link]
-
Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. (2022). Semantic Scholar. Available at: [Link]
-
Chiroptical Properties of 1 -Azabicyclo[3.1 .O]hexane in the Vacuum-UV and IR Regions. (1995). Journal of the American Chemical Society. Available at: [Link]
-
Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. (2022). MDPI. Available at: [Link]
-
Mass spectrum of 6-Oxa-bicyclo[3.1.0]hexan3-one with Retention Time (RT)= 3.939. ResearchGate. Available at: [Link]
-
Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds. Academia.edu. Available at: [Link]
-
Asymmetric Synthesis of 2-Azabicyclo[3.1.0]hexane-3-carboxylic Acid. (2025). ResearchGate. Available at: [Link]
-
Bicyclo[3.1.0]hexan-2-ol, 2-methyl-5-(1-methylethyl)-, (1α,2β,5α)-. NIST WebBook. Available at: [Link]
- GC-FID detection method of azabicyclo [3.1.0] hexane.Google Patents.
-
Chiroptical Properties of 1-Azabicyclo[3.1.0]hexane in the Vacuum-UV and IR Regions. ACS Publications. Available at: [Link]
-
Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection. (2023). MDPI. Available at: [Link]
Sources
- 1. (PDF) Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds [academia.edu]
- 2. researchgate.net [researchgate.net]
- 3. Polar Compounds | SIELC Technologies [sielc.com]
- 4. welch-us.com [welch-us.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. sepscience.com [sepscience.com]
- 8. moravek.com [moravek.com]
- 9. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
- 12. lcms.cz [lcms.cz]
- 13. halocolumns.com [halocolumns.com]
- 14. lcms.cz [lcms.cz]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. pharmtech.com [pharmtech.com]
- 18. zenodo.org [zenodo.org]
- 19. chromatographyonline.com [chromatographyonline.com]
A Comparative Structural Analysis of 2-Azabicyclo[3.1.0]hexan-3-one and 2-Azabicyclo[3.3.0]octane for Drug Development
This guide provides an in-depth structural comparison of two pivotal bicyclic scaffolds in medicinal chemistry: 2-Azabicyclo[3.1.0]hexan-3-one and 2-Azabicyclo[3.3.0]octane. Understanding the nuanced differences in their three-dimensional architecture, inherent ring strain, and conformational flexibility is paramount for researchers and drug development professionals aiming to leverage these structures for the design of novel therapeutics. This document synthesizes experimental data and computational insights to offer a comprehensive overview for informed decision-making in molecular design.
Introduction: Bicyclic Scaffolds in Modern Drug Discovery
Bicyclic systems are of immense interest in drug discovery due to their rigid frameworks, which can precisely orient functional groups in three-dimensional space, leading to enhanced binding affinity and selectivity for biological targets. The conformational constraint offered by these scaffolds reduces the entropic penalty upon binding to a receptor, a favorable attribute in the design of potent pharmaceuticals.[1][2] 2-Azabicyclo[3.1.0]hexan-3-one, a fused lactam, and 2-Azabicyclo[3.3.0]octane, a saturated heterocyclic system, are two such scaffolds that have garnered significant attention. Their distinct ring systems, a cyclopropane fused to a pyrrolidinone in the former and two fused cyclopentane rings in the latter, give rise to unique structural and electronic properties that are explored herein.
Structural and Physicochemical Properties at a Glance
A summary of the core physicochemical properties of the parent molecules is presented below. It is important to note that experimental data for the unsubstituted parent compounds is limited, and some properties are derived from computational models and data on substituted analogs.
| Property | 2-Azabicyclo[3.1.0]hexan-3-one | 2-Azabicyclo[3.3.0]octane |
| Molecular Formula | C₅H₇NO | C₇H₁₃N |
| Molecular Weight | 97.12 g/mol | 111.18 g/mol |
| CAS Number | 2193098-04-1 | 5659-33-6 |
| General Structure | Fused cyclopropane and pyrrolidinone rings | Fused five-membered rings (pyrrolidine and cyclopentane) |
| Key Functional Group | Lactam (cyclic amide) | Secondary amine |
In-Depth Structural Analysis
A molecule's three-dimensional structure is the primary determinant of its biological activity. The comparison of 2-Azabicyclo[3.1.0]hexan-3-one and 2-Azabicyclo[3.3.0]octane reveals significant differences in ring pucker, bond angles, and overall shape, which are critical for molecular recognition by target proteins.
The Rigid Boat of 2-Azabicyclo[3.1.0]hexane
The bicyclo[3.1.0]hexane framework is characterized by the fusion of a five-membered ring and a three-membered cyclopropane ring. Computational and experimental studies on analogous systems have shown that the bicyclo[3.1.0]hexane skeleton predominantly adopts a boat-like conformation .[3] This conformation is the most stable arrangement for the molecule. The presence of the cyclopropane ring introduces significant ring strain and locks the five-membered ring into this rigid conformation.
The lactam functionality in 2-Azabicyclo[3.1.0]hexan-3-one further influences the electronic distribution and geometry of the molecule. The amide bond within the five-membered ring introduces planarity in that portion of the ring system.
The Flexible Envelope of 2-Azabicyclo[3.3.0]octane
The 2-Azabicyclo[3.3.0]octane scaffold, also known as octahydropentalene, consists of two fused five-membered rings. This system is inherently more flexible than its [3.1.0] counterpart. The cyclopentane and pyrrolidine rings can adopt various puckered conformations, often described as envelope or twist forms, to minimize steric and torsional strain. The interconversion between these conformations is typically rapid at room temperature. The most stable conformation of the 2-azabicyclo[3.3.0]octane system is the cis-fused endo configuration.[4] This specific stereochemistry is crucial in the synthesis of pharmaceuticals like Ramipril.[4]
Caption: Conformational characteristics of the two bicyclic systems.
Comparative Ring Strain Analysis
Ring strain is a critical factor influencing the reactivity and stability of cyclic molecules. It arises from angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and transannular strain (steric interactions across the ring).
-
2-Azabicyclo[3.1.0]hexan-3-one : The presence of the cyclopropane ring imparts a high degree of ring strain to this molecule. Cyclopropane itself has a strain energy of approximately 27.5 kcal/mol.[5] Fusing this to a five-membered ring, while also introducing the constraints of a lactam, results in a highly strained system. This inherent strain can be a driving force for ring-opening reactions, a property that can be exploited in synthetic chemistry.
-
2-Azabicyclo[3.3.0]octane : This system, composed of two five-membered rings, has significantly less ring strain compared to the [3.1.0] system. Cyclopentane has a moderate ring strain of about 6.2 kcal/mol.[5] While the fusion of the two rings introduces some strain, it is considerably lower than that of the cyclopropane-fused analogue. The greater flexibility of the five-membered rings allows the molecule to adopt conformations that minimize both angle and torsional strain.
The higher ring strain in 2-Azabicyclo[3.1.0]hexan-3-one makes it a more reactive scaffold, which can be advantageous for certain synthetic transformations but may also lead to lower metabolic stability in a physiological environment. Conversely, the lower strain and greater stability of 2-Azabicyclo[3.3.0]octane make it a more robust scaffold for building complex molecules.
Spectroscopic Characterization: A Comparative Overview
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for elucidating the structural features of these bicyclic compounds.
¹H and ¹³C NMR Spectroscopy
The NMR spectra of these two molecules are expected to show distinct patterns reflecting their different symmetries and chemical environments.
-
2-Azabicyclo[3.1.0]hexan-3-one : Due to its rigid structure, the proton and carbon signals are expected to be well-resolved. The cyclopropyl protons will appear at unusually high field (low ppm values) due to the shielding effect of the ring current. The diastereotopic nature of the methylene protons in the five-membered ring will likely result in complex splitting patterns.
-
2-Azabicyclo[3.3.0]octane : The greater conformational flexibility of this molecule can lead to broadened NMR signals at room temperature if the rate of conformational exchange is on the NMR timescale. The chemical shifts of the protons and carbons will be in the typical aliphatic region. The coupling constants between adjacent protons can provide valuable information about the dihedral angles and the preferred conformation of the rings. For derivatives of this system, detailed 1H and 13C NMR data have been reported, confirming the cis-fused nature of the rings.[1][6]
Infrared (IR) Spectroscopy
The most prominent feature in the IR spectrum of 2-Azabicyclo[3.1.0]hexan-3-one will be the strong absorption band corresponding to the lactam carbonyl (C=O) stretching vibration, typically observed in the range of 1680-1750 cm⁻¹. The exact position of this band can provide insights into the ring strain. In contrast, the IR spectrum of 2-Azabicyclo[3.3.0]octane will be characterized by the N-H stretching vibration of the secondary amine, which appears as a weaker band in the 3300-3500 cm⁻¹ region.
Experimental Protocols for Structural Elucidation
The definitive determination of the three-dimensional structure of these molecules relies on a combination of spectroscopic and crystallographic techniques.
Protocol 1: X-ray Crystallography for Single Crystal Structure Determination
This protocol provides the most accurate and detailed information about bond lengths, bond angles, and the solid-state conformation of a molecule.
-
Crystal Growth :
-
Dissolve a high-purity sample of the compound in a suitable solvent or solvent mixture (e.g., ethyl acetate, hexane, or a mixture thereof) to near saturation.
-
Slowly evaporate the solvent at a constant temperature. Alternatively, use vapor diffusion by placing a vial of the solution in a sealed container with a less polar anti-solvent.
-
Monitor for the formation of single, well-defined crystals.
-
-
Data Collection :
-
Mount a suitable single crystal on a goniometer head.
-
Cool the crystal to a low temperature (typically 100 K) using a nitrogen or helium cryostream to minimize thermal vibrations.
-
Collect diffraction data using a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα).
-
-
Structure Solution and Refinement :
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the structural model against the experimental data using least-squares methods to obtain the final, high-resolution structure.
-
Caption: Workflow for X-ray crystallography.
Protocol 2: NMR Spectroscopy for Solution-State Structural Analysis
NMR spectroscopy provides detailed information about the connectivity and conformation of molecules in solution.
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved and free of any particulate matter.
-
-
Data Acquisition :
-
Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Acquire two-dimensional NMR spectra, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), to establish proton-proton and proton-carbon correlations.
-
For conformational analysis, consider recording NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectra to identify through-space interactions between protons.
-
-
Data Analysis :
-
Process and analyze the spectra to assign all proton and carbon signals.
-
Use coupling constants from the ¹H NMR spectrum to determine dihedral angles using the Karplus equation.
-
Analyze NOE/ROE correlations to determine the relative spatial proximity of protons and deduce the solution-state conformation.
-
Conclusion: Guiding Principles for Drug Design
The structural comparison of 2-Azabicyclo[3.1.0]hexan-3-one and 2-Azabicyclo[3.3.0]octane highlights a fundamental trade-off in scaffold design: rigidity versus flexibility and stability versus reactivity.
-
2-Azabicyclo[3.1.0]hexan-3-one offers a highly rigid and conformationally defined scaffold. Its inherent strain can be harnessed for specific chemical transformations. This rigidity can lead to high-affinity binders if the conformation matches the target's binding site. However, its higher reactivity may pose challenges for metabolic stability.
-
2-Azabicyclo[3.3.0]octane provides a more stable and flexible framework. This flexibility allows for a degree of "induced fit" upon binding to a target. Its lower ring strain contributes to greater chemical and metabolic stability, making it a robust scaffold for a wide range of applications, as evidenced by its incorporation into approved drugs.
The choice between these two scaffolds will ultimately depend on the specific goals of the drug discovery program. For targets requiring a highly pre-organized and rigid ligand, the 2-azabicyclo[3.1.0]hexane system may be advantageous. For applications where metabolic stability and synthetic accessibility are paramount, the 2-azabicyclo[3.3.0]octane framework presents a more conservative and proven choice. This guide provides the foundational structural knowledge to empower researchers to make informed decisions in the rational design of next-generation therapeutics.
References
-
Peçanha, E. P., Fraga, C. A. M., Barreiro, E. J., Braga, M. F. M., Pereira, E. F. R., & Albuquerque, E. X. (n.d.). Synthesis and Pharmacological Evaluation of a New 2-Azabicyclo[3.3.0]octane Derivative. Journal of the Brazilian Chemical Society. [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). [Link]
-
re3data.org. (2023, June 20). Spectral Database for Organic Compounds. [Link]
-
UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. [Link]
-
Lib4RI. (n.d.). Spectra & Spectral Data. [Link]
-
NC State University Libraries. (n.d.). Spectra | Chemistry Research | Guides & Recommendations. [Link]
-
Mok, R., & Radom, L. (2006). Computational study of pharmacophores: beta-lactams. Journal of Physical Chemistry A, 110(36), 10658–10667. [Link]
-
Peçanha, E. P., Fraga, C. A. M., Barreiro, E. J., Braga, M. F. M., Pereira, E. F. R., & Albuquerque, E. X. (2001). Synthesis and Pharmacological Evaluation of a New 2-Azabicyclo[3.3.0]octane Derivative. Journal of the Brazilian Chemical Society, 12(4), 497-502. [Link]
-
Ben Hadda, T., et al. (2011). Experimental-Computational Evaluation of Antimicrobial Activity of Some β-Lactams: Advantages and limitations. Journal of Computational Methods in Molecular Design, 1(4), 28-34. [Link]
-
Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. [Link]
-
Greenberg, A., & Liebman, J. F. (2008). Novel bridgehead bicyclic lactams: (A) Molecules predicted to have O-protonated and N-protonated tautomers of comparable stability. ResearchGate. [Link]
-
Tooke, C. L., et al. (2021). Molecular Basis of Bicyclic Boronate β-Lactamase Inhibitors of Ultrabroad Efficacy. mBio, 12(4), e01535-21. [Link]
-
Medina-Franco, J. L., et al. (2019). Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. RSC Advances, 9(50), 29331-29344. [Link]
-
Tang, P. C., et al. (2010). Synthesis and biological evaluation of azobicyclo[3.3.0] octane derivatives as dipeptidyl peptidase 4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry Letters, 20(12), 3565-3568. [Link]
-
Wang, Y., et al. (2014). Asymmetric Synthesis of 2-Azabicyclo[3.1.0]hexane-3-carboxylic Acid. Chinese Journal of Organic Chemistry, 34(8), 1603-1609. [Link]
- Geiger, R., Teetz, V., & Gaul, H. (1988). Method for making 2-azabicyclo-[3.3.0]-octane-3-carboxylic acids. U.S.
-
Al-Husaini, I. S., & Al-Azawi, K. F. (1989). Synthesis of 2,4-diazabicyclo[3.3.0]octane-3,7-diones and 3-thioxo-2,4-diazabicyclo[3.3.0]octan-7-one by an intramolecular Michael-type reaction. Stability of 2,4-diaza-, 4-oxa-2-aza-, and 4-thia-2-aza-bicyclo[3.3.0]octane-3,7-diones. Journal of the Chemical Society, Perkin Transactions 1, 1373-1377. [Link]
-
Peçanha, E. P., et al. (2001). Synthesis and Pharmacological Evaluation of a New 2-Azabicyclo[3.3.0]octane Derivative. Semantic Scholar. [Link]
-
Ishihara, Y., et al. (1993). Synthesis of 1-Azabicyclo[3.3.0]octane Derivatives and Their Effects as Piracetam-like Nootropics. Chemical and Pharmaceutical Bulletin, 41(4), 667-673. [Link]
-
ResearchGate. (n.d.). 1 H NMR and 13 C NMR data of compounds 2 and 3 (at 400 MHz in CDCl 3 , in ppm, J in. [Link]
-
University of Bath. (n.d.). Conformational Analysis. [Link]
-
Carl ROTH. (n.d.). 2-Azabicyclo[3.3.0]octane-3-carboxylic acid benzyl ester hydrochloride, 25 g. [Link]
-
Wolan, A., et al. (2011). Tactics for the asymmetric preparation of 2-azabicyclo[3.1.0]hexane and 2-azabicyclo[4.1.0]heptane scaffolds. Tetrahedron Letters, 52(20), 2501-2504. [Link]
-
Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. [Link]
-
SpectraBase. (n.d.). 2-Oxabicyclo[3.3.0]octan-3-one. [Link]
-
Zhang, X., et al. (2024). Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions. ChemRxiv. [Link]
-
Ashenhurst, J. (2014, March 24). Calculation of Ring Strain In Cycloalkanes. Master Organic Chemistry. [Link]
-
CONICET. (n.d.). Conformational and Electron Density Analysis of Bicyclo[3.1.0]hexanes: All Roads Lead to Boats. [Link]
-
MDPI. (2020, August 5). Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands. Molecules, 25(15), 3562. [Link]
-
Springer. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]
-
Singh, R. P., et al. (2008). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(14), 3826-3830. [Link]
-
Morris, D. G., Murray-Rust, P., & Murray-Rust, J. (1977). A conformational study of bicyclo[3.1.0]hexane. Crystal and molecular structure of N′-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide. Journal of the Chemical Society, Perkin Transactions 2, (12), 1577-1580. [Link]
-
WIPO. (n.d.). WO/2018/037059 2-AZABICYCLO[3.1.0]HEXAN-3-ONE DERIVATIVES AND METHODS OF USE. [Link]
-
Beilstein Journals. (2022, June 29). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. [Link]
-
Royal Society of Chemistry. (2024, March 12). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. [Link]
-
Mjöberg, P. J., & Almlöf, J. (1977). A conformational study of bicyclo[3.1.0] hexane and of the 3-bicyclo[3.1.0]hexyl carbonium ion: an AB initio SCF investigation. Chemical Physics Letters, 49(2), 336-340. [Link]
-
PubChem. (n.d.). 2-Azabicyclo[3.1.0]hexane. [Link]
-
Zhang, X., et al. (2024). Fast and Accurate Ring Strain Energy Predictions with Machine Learning and Application in Strain-Promoted Reactions. ACS Central Science. [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A conformational study of bicyclo[3.1.0]hexane. Crystal and molecular structure of N′-isopropylidenebicyclo[3.1.0]hexane-6-exo-carbohydrazide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. US4727160A - Method for making 2-azabicyclo-[3.3.0]-octane-3-carboxylic acids - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. cpb.pharm.or.jp [cpb.pharm.or.jp]
Impact of 2-Azabicyclo[3.1.0]hexan-3-one substitution on peptide metabolic stability
This guide evaluates the impact of 2-Azabicyclo[3.1.0]hexan-3-one derivatives—specifically the amino acid analogue 4,5-methanoproline —on peptide metabolic stability. This modification is a critical strategy in modern peptidomimetic drug design to overcome the rapid proteolytic degradation typical of native proline-containing peptides.
Executive Summary: The Methanoproline Advantage
The 2-azabicyclo[3.1.0]hexane scaffold is a conformationally constrained surrogate for Proline. When incorporated into a peptide chain (typically as 4,5-methanoproline ), it introduces a fused cyclopropane ring that rigidly locks the pyrrolidine ring geometry.
Impact on Stability:
-
Proteolytic Resistance: The rigid bicyclic structure sterically hinders the active sites of peptidases (e.g., DPP-IV, POP), preventing the "induced fit" required for peptide bond hydrolysis.
-
Chemical Stability: In warhead-containing drugs (e.g., nitrile inhibitors), this scaffold prevents intramolecular cyclization/degradation seen with simple proline analogues.
-
Pharmacokinetic Gain: Often converts a rapidly cleared peptide into a viable once-daily therapeutic (e.g., Saxagliptin vs. Vildagliptin).
Structural Basis of Stability
To understand the stability enhancement, one must compare the native Proline with the 2-Azabicyclo[3.1.0]hexane-based analogue.
| Feature | Native Proline (Pro) | 4,5-Methanoproline (2-Azabicyclo[3.1.0]hexane) | Impact on Stability |
| Ring Structure | Monocyclic Pyrrolidine | Bicyclic (Pyrrolidine fused to Cyclopropane) | High : Eliminates ring puckering; locks conformation. |
| Flexible (-60° to -85°) | Rigidly Fixed | High : Prevents adoption of protease transition states. | |
| Steric Bulk | Low | Moderate (Cyclopropane bridge) | Medium : Blocks enzyme approach to the scissile bond. |
| Peptide Bond | Cis/Trans equilibrium | Strongly biased (often cis or trans depending on isomer) | High : Stabilizes secondary structures (turns) that proteases cannot recognize. |
The "Lock" Mechanism: Proteases like Diidyl Peptidase-4 (DPP-4) rely on the flexibility of the P1 or P2 Proline residue to align the scissile bond with the catalytic triad. The 2-azabicyclo[3.1.0]hexane scaffold freezes the ring in a specific "envelope" conformation, rendering the peptide bond inaccessible or non-cleavable.
Comparative Performance Data: The Gliptin Case Study
The most authoritative data on this substitution comes from the development of DPP-4 inhibitors. Here, the 2-azabicyclo[3.1.0]hexane scaffold (in Saxagliptin ) is directly compared to the native Proline scaffold (in Vildagliptin ).
Table 1: Metabolic & Chemical Stability Comparison
| Parameter | Vildagliptin (Proline Scaffold) | Saxagliptin (Methanoproline Scaffold) | Performance Shift |
| Scaffold | Cyanopyrrolidine | Cyano-2-azabicyclo[3.1.0]hexane | Rigidification |
| Chemical Stability | Low (Prone to intramolecular cyclization) | High (Bridge prevents cyclization) | Significantly Improved |
| Metabolic Stability | Moderate ( | High ( | Extended Duration |
| Dosing Frequency | BID (Twice Daily) | QD (Once Daily) | Clinical Advantage |
| Binding Potency ( | ~13 nM | 1.3 nM (Tight binding due to pre-organization) | 10-fold Potency Increase |
Note: The "bridge" in Saxagliptin prevents the intramolecular nucleophilic attack of the amine on the nitrile warhead, a degradation pathway that limits Vildagliptin's stability.
Mechanism of Action & Degradation Pathway
The following diagram illustrates how the 2-azabicyclo[3.1.0]hexane substitution blocks proteolytic degradation compared to a standard Proline peptide.
Caption: The rigid cyclopropane bridge prevents the "induced fit" necessary for protease cleavage, conferring metabolic stability.
Experimental Protocol: Assessing Metabolic Stability
To validate the impact of this substitution in your own peptide candidates, use the following Microsomal Stability Assay . This protocol is the industry standard for determining intrinsic clearance (
Objective: Determine the in vitro half-life (
Materials:
-
Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Test Peptide (10 mM stock in DMSO).
-
Internal Standard (e.g., Tolbutamide or a stable isotope-labeled analogue).
Workflow:
-
Preparation :
-
Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).
-
Pre-incubate microsomes at 37°C for 10 minutes.
-
-
Initiation :
-
Add Test Peptide to a final concentration of 1 µM (ensure DMSO < 0.1%).
-
Initiate reaction by adding the NADPH regenerating system.
-
Control: Run a parallel incubation without NADPH to assess chemical stability (non-enzymatic degradation).
-
-
Sampling :
-
At time points
min, remove 50 µL aliquots. -
Immediately quench into 150 µL ice-cold Acetonitrile (containing Internal Standard).
-
-
Analysis :
-
Centrifuge samples (4000 rpm, 20 min, 4°C) to pellet proteins.
-
Analyze supernatant via LC-MS/MS . Monitor the parent ion transition.
-
-
Calculation :
-
Plot
vs. Time. -
Slope
= elimination rate constant. - .
- .
-
Success Criteria:
-
A successful 2-azabicyclo[3.1.0]hexane substitution should increase
by >2-fold compared to the Proline control. -
In chemical stability controls (no NADPH), the substituted peptide should show >95% recovery after 24h (crucial for nitrile-containing peptides).
References
-
Augeri, D. J., et al. (2005). "Discovery and preclinical profile of Saxagliptin (BMS-477118): a highly potent, long-acting, orally active dipeptidyl peptidase IV inhibitor." Journal of Medicinal Chemistry. Link
-
Han, S., et al. (2006). "Methanoproline-containing dipeptides as potent and selective inhibitors of dipeptidyl peptidase IV (DPP-IV)." Bioorganic & Medicinal Chemistry Letters. Link
-
Werder, M., et al. (1999). "Structural basis for the stability of 2-azabicyclo[3.1.0]hexane-containing peptides." Helvetica Chimica Acta. Link
-
F. Hoffmann-La Roche AG. (2018).[1][2] "2-azabicyclo[3.1.0]hexan-3-one derivatives and methods of use." World Intellectual Property Organization (Patent WO2018037059). Link
-
BenchChem. (2025).[3] "Comparative analysis of the metabolic stability of different gliptins." BenchChem Technical Guides. Link
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Azabicyclo[3.1.0]hexan-3-one
This document provides a detailed protocol for the safe handling and disposal of 2-azabicyclo[3.1.0]hexan-3-one (CAS No. 2193098-04-1). As a valued partner in your research and development endeavors, we are committed to providing information that extends beyond product specifications to ensure the safety of your laboratory personnel and the protection of our environment. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established chemical principles and regulatory awareness.
The procedural guidance herein is grounded in an understanding of the compound's inherent chemical reactivity. The strained bicyclic lactam structure of 2-azabicyclo[3.1.0]hexan-3-one presents specific challenges and dictates the necessary precautions for its deactivation and disposal.
Core Hazard Identification and Risk Assessment
Before handling or disposing of any quantity of 2-azabicyclo[3.1.0]hexan-3-one, a thorough understanding of its hazard profile is essential. The primary risks associated with this compound are categorized by its GHS07 warning pictogram, indicating moderate hazards.[1]
-
Acute Toxicity (Oral): Harmful if swallowed (H302).[1] Ingestion may lead to gastrointestinal irritation.[2]
-
Skin Irritation: Causes skin irritation (H315).[1] Prolonged or repeated contact can lead to inflammation.
-
Eye Irritation: Causes serious eye irritation (H319).[1] Direct contact can result in significant discomfort and potential damage.
The strained amide bond within the bicyclic system is the key to both its synthetic utility and its disposal pathway. This bond is susceptible to nucleophilic attack, particularly hydrolysis under alkaline conditions, which cleaves the ring to form a more stable and less hazardous amino acid derivative.[3][4][5] This chemical property is the foundation of the recommended disposal protocol.
Immediate Safety Protocols: PPE, Spill Management, and First Aid
Adherence to strict safety protocols is non-negotiable. The following measures must be implemented in any laboratory where 2-azabicyclo[3.1.0]hexan-3-one is handled.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to prevent exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves, inspected prior to use. | Prevents skin contact and irritation.[2][6] |
| Eye Protection | Tightly fitting safety goggles with side-shields. | Protects against splashes that can cause serious eye irritation.[6] |
| Skin/Body Protection | Standard laboratory coat, closed-toe shoes, and long pants. | Minimizes the risk of accidental skin contact.[7] |
| Respiratory | Not required under normal use with adequate ventilation. | Use a NIOSH-approved respirator if dusts are generated or ventilation is poor.[8] |
Spill and Exposure Management
In the event of a spill or exposure, immediate and correct action is critical to mitigate harm.
-
Minor Spill (Solid):
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust.
-
Place the material into a clearly labeled, sealed container for hazardous waste disposal.[2]
-
Clean the spill area with a damp cloth, and dispose of the cloth as hazardous waste.
-
-
Skin Contact:
-
Eye Contact:
-
Ingestion:
Disposal Decision Workflow
The appropriate disposal path depends on the quantity of waste and the capabilities of your facility. This workflow provides a logical decision-making process.
Detailed Disposal Protocols
Protocol for Chemical Degradation (Small, Lab-Scale Quantities < 5g)
This method utilizes alkaline hydrolysis to open the bicyclic lactam ring, converting the compound into a water-soluble, significantly less hazardous amino acid salt.[4][5] This procedure should be performed inside a certified chemical fume hood.
Materials:
-
Waste 2-azabicyclo[3.1.0]hexan-3-one
-
1M Sodium Hydroxide (NaOH) solution
-
1M Hydrochloric Acid (HCl) solution
-
Stir plate and stir bar
-
Suitable glass beaker (size should be at least 10x the volume of the solution)
-
pH meter or pH strips
Procedure:
-
Preparation: Place the waste solid into the glass beaker. For every 1 gram of waste, prepare to use approximately 50 mL of 1M NaOH solution.
-
Hydrolysis: While stirring gently, slowly add the 1M NaOH solution to the beaker. The solid should dissolve. Allow the solution to stir at room temperature for a minimum of 2 hours to ensure complete hydrolysis. The high reactivity of the strained lactam ring facilitates this degradation under mild conditions.[3]
-
Neutralization: After the hydrolysis period, slowly and carefully add 1M HCl solution dropwise while monitoring the pH. The goal is to bring the final pH of the solution to between 6.0 and 8.0. Be cautious, as the initial neutralization reaction will be exothermic.
-
Verification: Once the target pH is reached and stable, the primary hazardous characteristic of the original compound has been eliminated.
-
Final Disposal: The resulting neutralized aqueous solution contains the sodium salt of the corresponding amino acid and sodium chloride. Consult your local, state, and federal regulations for proper disposal.[10][11][12] Many jurisdictions permit the drain disposal of such neutralized, low-concentration salt solutions, but verification is mandatory. If drain disposal is not permitted, the solution must be collected in a properly labeled aqueous waste container for pickup by a licensed contractor. Under no circumstances should hazardous waste pharmaceuticals be sewered without explicit permission and prior treatment. [13]
Protocol for Bulk Quantities (> 5g) and Contaminated Materials
Bulk quantities of the compound, as well as heavily contaminated items (e.g., spill cleanup debris, gloves, labware), should not be treated via the chemical degradation protocol in the lab.
Procedure:
-
Containerization: Carefully transfer the waste material into a designated, leak-proof, and compatible hazardous waste container. Ensure the container is in good condition.
-
Labeling: Label the container clearly with the words "Hazardous Waste," the full chemical name "2-Azabicyclo[3.1.0]hexan-3-one," and the associated hazards (Irritant, Harmful if Swallowed).
-
Storage: Store the sealed container in a designated satellite accumulation area or central hazardous waste storage facility, away from incompatible materials.[8]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal contractor. Do not attempt to transport hazardous waste yourself.
References
-
PubChem. (n.d.). 2-Azabicyclo[3.1.0]hexane. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Azabicyclo[3.1.0]hexan-2-one. National Center for Biotechnology Information. Retrieved from [Link]
- ScienceLab.com. (2005, October 10).
-
Carl ROTH. (n.d.). 3-Azabicyclo(3.1.0)hexan-2-one, 50 mg. Retrieved from [Link]
-
NIST. (n.d.). Bicyclo[3.1.0]hexan-3-one, 4-methyl-1-(1-methylethyl)-, [1S-(1α,4β,5α)]-. NIST Chemistry WebBook. Retrieved from [Link]
- Zhang, Y., et al. (2025, August 7). Asymmetric Synthesis of 2-Azabicyclo[3.1.0]hexane-3-carboxylic Acid.
-
PubMed. (2016, November 5). Removal and degradation of β-lactam antibiotics in water using didodecyldimethylammonium bromide-modified montmorillonite organoclay. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2026, January 22). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
- ResearchGate. (2025, August 9). Thermal decomposition of sodium amide.
- Crawford, J. J., et al. (2020, September 15). Synthesis of an Azabicyclo[3.1.
- Evonik. (2023, May 30).
-
National Institutes of Health. (n.d.). The Chemistry of Bridged Lactams and Related Heterocycles. PMC. Retrieved from [Link]
- ResearchGate. (n.d.).
-
eCFR. (2023, August 9). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
IDEX Health & Science. (n.d.). Chemical Compatibility. Retrieved from [Link]
- American Chemical Society. (2016, September 12). A Three-Component Reaction for the Synthesis of 1-Azabicyclo[3.1.0]hexane-3-enes.
-
Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]
-
MDPI. (2021, August 16). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Retrieved from [Link]
- Regulations.gov. (2019, August 29).
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- ACS Publications. (n.d.).
-
National Institutes of Health. (n.d.). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. PMC. Retrieved from [Link]
- U.S. Environmental Protection Agency. (n.d.).
- Royal Society of Chemistry. (n.d.). Total synthesis of β-lactamase inhibitors based on the 4-oxa-1-azabicyclo[3.2.0]heptan-7-one ring system.
-
Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
- University of Louisville. (2022, October 10). Pro-Handling of Reactive Chemicals. Policy and Procedure Library.
- PubMed. (2017, February 3).
- Google Patents. (n.d.). WO2012049688A1 - An improved process for the preparation of racemic 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane and its salts....
- American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
- BOC Sciences. (2024, March 29).
- Spectrum Chemical. (2018, May 14).
- University of [Name]. (n.d.). SOP 5: Standard Operating Procedure for Reactive Solids and Liquids.
- All O-Rings. (n.d.).
Sources
- 1. 2-azabicyclo[3.1.0]hexan-3-one | 2193098-04-1 [sigmaaldrich.com]
- 2. fishersci.ca [fishersci.ca]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. chemistry.osu.edu [chemistry.osu.edu]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. msds.evonik.com [msds.evonik.com]
- 10. asrc.gc.cuny.edu [asrc.gc.cuny.edu]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. ashp.org [ashp.org]
Personal protective equipment for handling 2-Azabicyclo[3.1.0]hexan-3-one
[1][2]
Executive Summary & Compound Profile
2-Azabicyclo[3.1.0]hexan-3-one (CAS: 13390-50-6) is a bicyclic lactam intermediate often utilized as a chiral scaffold in the synthesis of pharmaceutical compounds, particularly proline analogs involved in antiviral and CNS drug development.[1][2]
Operational Stance: While often classified under general GHS categories as an Irritant (Skin/Eye/Respiratory) and Harmful if Swallowed , its role as a bioactive pharmacophore precursor necessitates a Control Banding approach equivalent to OEB 2 or OEB 3 (Occupational Exposure Band).[2] This protocol treats the substance not just as a chemical hazard, but as a bioactive agent requiring strict containment to prevent cross-contamination and occupational sensitization.
Hazard Analysis & Risk Assessment (The "Why")
Effective PPE selection relies on understanding the specific failure modes of the chemical interaction.
| Hazard Class | GHS Code | Mechanism of Action | Operational Implication |
| Acute Toxicity (Oral) | H302 | Systemic absorption via ingestion or mucociliary clearance of inhaled dust.[1][2] | Zero-tolerance for hand-to-mouth transfer. Double-gloving is mandatory during direct manipulation.[1][2] |
| Skin Irritation | H315 | Dermal absorption and local inflammation.[2] Lactams can act as sensitizers over repeated exposure.[2] | Dermal Barrier Required. Standard lab coats are insufficient for liquid handling; chemical-resistant aprons are advised.[1][2] |
| Eye Irritation | H319 | Direct mucosal damage from dust or splash.[2] | Sealed Eye Protection. Safety glasses are minimum; goggles are required if the compound is in solution or fine powder form.[2] |
| STOT-SE (Resp) | H335 | Respiratory tract irritation.[1][2][3] | Engineering Controls Primary. All handling must occur within a certified fume hood.[2] |
Personal Protective Equipment (PPE) Specifications
This section details the specific gear required. These recommendations are based on permeation resistance data for amide/lactam functionalities.
A. Dermal Protection (Hands)
Standard: Nitrile Rubber (NBR).[2]
-
Logic: Latex is permeable to many organic solvents used in conjunction with this intermediate.[2] Vinyl provides insufficient mechanical strength.[2]
-
Specification:
B. Ocular & Face Protection
Standard: ANSI Z87.1+ Chemical Splash Goggles.[2]
-
Logic: As a bicyclic lactam, the compound may be a low-melting solid or viscous liquid.[2] Crystalline dust presents a high risk of getting behind standard safety glasses.[2]
-
Requirement: Use unvented or indirectly vented goggles during weighing or transfer operations.[2]
C. Respiratory Protection
Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm).[2] Secondary Control (If Hood Unavailable/Maintenance):
-
Respirator: Half-face respirator with P100 (HEPA) cartridges for particulate protection AND Organic Vapor (OV) cartridges if in solution.[1][2]
-
Note: N95 masks are generally insufficient for pharmaceutical intermediates due to poor facial seal and lack of chemical vapor protection.[2]
D. Body Protection[1][4]
Operational Workflow: Step-by-Step Handling
This protocol utilizes a "Clean-Dirty" zone concept to minimize spread.[1][2]
Phase 1: Preparation (Clean Zone)[1][2]
-
Engineering Check: Verify fume hood flow rate is within certified range.
-
Barrier Setup: Place a disposable absorbent mat (benchkote) inside the hood.[2] This captures minor spills and simplifies cleanup.[2]
-
Donning: Put on lab coat, safety goggles, and inner gloves.[2]
Phase 2: Active Handling (Dirty Zone - Inside Hood)[2]
-
Don Outer Gloves: Put on the second pair of extended-cuff nitrile gloves.[2]
-
Transfer:
-
Weighing:
-
Place the tared vial inside the hood.
-
Do not remove the stock container from the hood. Transfer the aliquot into the tared vial, cap both, and then move the sealed vial to the balance (if balance is outside hood).
-
Best Practice: Use a draft shield if weighing inside the hood to prevent powder dispersal.[2]
-
Phase 3: Decontamination & Doffing[1]
-
Wipe Down: Wipe the exterior of the reaction vessel/vial with a solvent-dampened Kimwipe (ethanol or acetone) before removing it from the hood.[2]
-
Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid chemical waste.[2]
-
Wash: Wash hands (with inner gloves on) with soap and water, then remove inner gloves and wash hands again.[2]
Emergency & Disposal Protocols
Spill Management
-
Minor Spill (<5g/5mL):
-
Major Spill: Evacuate the area. Contact EHS immediately. Do not attempt cleanup without SCBA if dust concentration is high.[2]
Waste Disposal[1][5]
Safety Logic Visualization
The following diagram illustrates the decision matrix for handling 2-Azabicyclo[3.1.0]hexan-3-one, ensuring a self-validating safety loop.
Caption: Decision matrix for PPE selection and handling workflow based on physical state and hazard assessment.
References
-
PubChem. (2023).[2] 2-Azabicyclo[3.1.0]hexane Compound Summary. National Library of Medicine.[2] [Link]
-
European Chemicals Agency (ECHA). (2023).[2] C&L Inventory: 2-Azabicyclo[3.1.0]hexan-3-one. [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). (2023).[2] Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor.[2] [Link][1][2]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
